molecular formula C10H19N3O B15325607 1-(2-(Isopentyloxy)ethyl)-1h-pyrazol-3-amine

1-(2-(Isopentyloxy)ethyl)-1h-pyrazol-3-amine

カタログ番号: B15325607
分子量: 197.28 g/mol
InChIキー: PXMASESBMFEEQG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

1-(2-(Isopentyloxy)ethyl)-1H-pyrazol-3-amine (CAS 1247513-72-9) is a chemical compound with the molecular formula C10H18BrN3O and a molecular weight of 276.17 . This N-substituted pyrazol-3-amine belongs to a class of heterocyclic compounds of significant interest in medicinal and agricultural chemistry research. As a building block, it serves as a versatile precursor for the synthesis of more complex molecules. The structure features an amine group at the 3-position of the pyrazole ring, which can undergo various functionalization reactions, and a branched ether chain at the N-1 position that can influence the compound's solubility and lipophilicity. Researchers utilize related N-substituted pyrazoles as key intermediates in developing pharmaceuticals and crop protection agents . They also find application as metal-coordinating directing groups in transition-metal-catalyzed reactions, enabling selective C-H functionalization to create novel chemical entities . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Please refer to the safety data sheet for proper handling and storage information.

特性

分子式

C10H19N3O

分子量

197.28 g/mol

IUPAC名

1-[2-(3-methylbutoxy)ethyl]pyrazol-3-amine

InChI

InChI=1S/C10H19N3O/c1-9(2)4-7-14-8-6-13-5-3-10(11)12-13/h3,5,9H,4,6-8H2,1-2H3,(H2,11,12)

InChIキー

PXMASESBMFEEQG-UHFFFAOYSA-N

正規SMILES

CC(C)CCOCCN1C=CC(=N1)N

製品の起源

United States
Foundational & Exploratory

An In-depth Technical Guide to 1-(2-(Isopentyloxy)ethyl)-1H-pyrazol-3-amine: Physicochemical Properties and Characterization

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Pyrazole Scaffolds in Modern Drug Discovery

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, renowned for its presence in numerous FDA-approved drugs and clinical candidates.[1] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, offers a unique combination of physicochemical properties that are highly advantageous for drug design.[1][2] The pyrazole ring can act as a bioisostere for other aromatic systems, enhancing biological activity while improving properties like lipophilicity and aqueous solubility.[1] Furthermore, the nitrogen atoms of the pyrazole ring can participate in hydrogen bonding, a critical interaction for molecular recognition at biological targets.[1][3] The compound of interest, 1-(2-(Isopentyloxy)ethyl)-1H-pyrazol-3-amine, is a functionalized aminopyrazole. Aminopyrazoles, in particular, serve as versatile building blocks for the synthesis of a wide array of bioactive molecules with potential therapeutic applications, including but not limited to anticancer, antimicrobial, and anti-inflammatory agents.[4][5][6][7] This guide provides a comprehensive overview of the predicted physicochemical properties of 1-(2-(Isopentyloxy)ethyl)-1H-pyrazol-3-amine and outlines the standard experimental protocols for its empirical characterization.

Physicochemical Properties: A Predictive Analysis

Due to the novelty of 1-(2-(Isopentyloxy)ethyl)-1H-pyrazol-3-amine, extensive experimental data is not yet available in the public domain. However, based on its molecular structure and the well-documented properties of analogous pyrazole derivatives, we can predict its key physicochemical parameters. These predicted values are crucial for guiding its synthesis, purification, formulation, and further development.

PropertyPredicted ValueRationale and Comparative Insights
Molecular Formula C10H19N3OBased on the constituent atoms: 10 Carbon, 19 Hydrogen, 3 Nitrogen, 1 Oxygen.
Molecular Weight 197.28 g/mol Calculated from the molecular formula. This value is essential for all stoichiometric calculations.
Appearance Colorless to pale yellow oil or low melting solidMany substituted pyrazoles with similar molecular weights exist as oils or low-melting solids at room temperature.[8]
Boiling Point > 250 °C (at 760 mmHg)The presence of the amine and the overall molecular weight suggest a relatively high boiling point. For comparison, simpler N-substituted pyrazoles have boiling points in the range of 200-240°C.[8]
Melting Point Not readily predictable; likely low if solidThe flexible isopentyloxyethyl side chain may disrupt crystal lattice formation, leading to a low melting point or an oily state.
Solubility Soluble in common organic solvents (e.g., methanol, ethanol, DMSO, dichloromethane); sparingly soluble in water.The isopentyloxy group imparts significant lipophilicity. The amine and pyrazole nitrogens may allow for limited aqueous solubility, especially under acidic conditions where the amine can be protonated.
pKa Basic pKa (amine): ~5-7; Acidic pKa (pyrazole N-H, if applicable): >14The 3-amino group is expected to be basic. The pyrazole ring itself is weakly basic and can also be weakly acidic, though N1-substitution removes the acidic proton.[9]

Chemical Properties and Reactivity Profile

The chemical behavior of 1-(2-(Isopentyloxy)ethyl)-1H-pyrazol-3-amine is dictated by its key functional groups: the 3-amino group, the pyrazole ring, and the isopentyloxyethyl side chain.

  • 3-Amino Group: This primary amine is a key site for derivatization. It can undergo standard amine reactions such as acylation, alkylation, and diazotization. In the context of drug development, this group is a handle for introducing pharmacophoric features or for conjugation to other molecules. For instance, acylation with various carboxylic acids can lead to a library of amide derivatives with potentially diverse biological activities.[10]

  • Pyrazole Ring: The pyrazole ring is aromatic and generally stable to oxidation and reduction.[9] However, it can undergo electrophilic substitution, typically at the C4 position. The electron-donating nature of the amino group at C3 would further activate the C4 position towards electrophiles.

  • Isopentyloxyethyl Side Chain: The ether linkage is generally stable under most reaction conditions. The aliphatic nature of this side chain contributes to the molecule's overall lipophilicity, which can be a critical determinant of its pharmacokinetic properties, such as cell membrane permeability and protein binding.

Proposed Experimental Characterization Workflow

A rigorous characterization is essential to confirm the identity and purity of a novel compound. The following is a standard workflow for the characterization of 1-(2-(Isopentyloxy)ethyl)-1H-pyrazol-3-amine.

Diagram of the Characterization Workflow

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Purity & Physical Properties Synthesis Chemical Synthesis Purification Column Chromatography / Distillation Synthesis->Purification NMR 1H & 13C NMR Purification->NMR EA Elemental Analysis Purification->EA MS Mass Spectrometry (MS) NMR->MS IR Infrared (IR) Spectroscopy MS->IR Final_Confirmation Structure & Purity Confirmed IR->Final_Confirmation MP_BP Melting/Boiling Point Determination EA->MP_BP MP_BP->Final_Confirmation

Caption: A standard workflow for the synthesis, purification, and characterization of a novel chemical entity.

Step-by-Step Methodologies

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Purpose: To elucidate the carbon-hydrogen framework of the molecule.

  • Protocol:

    • Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6).

    • Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

    • Expected ¹H NMR Signals: Signals corresponding to the protons of the isopentyloxy group (methyl, methine, and methylene protons), the ethyl linker, the pyrazole ring protons, and the amine protons. The chemical shifts and coupling patterns will be diagnostic.

    • Expected ¹³C NMR Signals: Resonances for each unique carbon atom in the molecule. The chemical shifts will indicate the electronic environment of each carbon (e.g., aromatic carbons of the pyrazole ring, aliphatic carbons of the side chain).

2. Mass Spectrometry (MS)

  • Purpose: To determine the molecular weight and fragmentation pattern.

  • Protocol:

    • Introduce a dilute solution of the compound into a mass spectrometer, typically using electrospray ionization (ESI) for polar molecules like this.

    • Acquire a high-resolution mass spectrum (HRMS).

    • Expected Result: The HRMS should show a prominent ion corresponding to the protonated molecule [M+H]⁺ with a mass-to-charge ratio (m/z) that matches the calculated exact mass of C10H20N3O⁺.

3. Infrared (IR) Spectroscopy

  • Purpose: To identify the presence of key functional groups.

  • Protocol:

    • Place a small amount of the neat compound (if liquid) or a KBr pellet (if solid) in an FTIR spectrometer.

    • Acquire the IR spectrum.

    • Expected Absorptions:

      • ~3300-3400 cm⁻¹: N-H stretching of the primary amine.

      • ~2850-2960 cm⁻¹: C-H stretching of the aliphatic side chain.

      • ~1600-1650 cm⁻¹: N-H bending of the amine and C=N stretching of the pyrazole ring.

      • ~1100-1150 cm⁻¹: C-O-C stretching of the ether linkage.

4. Elemental Analysis

  • Purpose: To determine the elemental composition and confirm the molecular formula.

  • Protocol:

    • Submit a highly purified sample to an analytical laboratory for combustion analysis.

    • Expected Result: The experimentally determined percentages of Carbon, Hydrogen, and Nitrogen should be within ±0.4% of the theoretical values calculated from the molecular formula C10H19N3O.

Proposed Synthetic Route

While multiple synthetic strategies for substituted pyrazoles exist, a common and effective method involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.[11][12] A plausible synthetic approach for 1-(2-(Isopentyloxy)ethyl)-1H-pyrazol-3-amine is outlined below.

Diagram of the Proposed Synthesis

G hydrazine 2-(Isopentyloxy)ethylhydrazine condensation Condensation & Cyclization hydrazine->condensation dicarbonyl 3-oxopropanenitrile (or equivalent) dicarbonyl->condensation product 1-(2-(Isopentyloxy)ethyl)-1H-pyrazol-3-amine condensation->product Formation of Pyrazole Ring

Sources

synthesis pathway and mechanism for 1-(2-(Isopentyloxy)ethyl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of the synthesis pathway and mechanistic principles for 1-(2-(Isopentyloxy)ethyl)-1H-pyrazol-3-amine , a critical building block in modern medicinal chemistry.

Executive Summary

Substituted 1-alkyl-1H-pyrazol-3-amines are privileged scaffolds in drug discovery, frequently serving as core pharmacophores or key hinge-binding motifs in kinase inhibitors (e.g., JNK3, RET), T-type calcium channel blockers, and allosteric modulators. The target molecule, 1-(2-(Isopentyloxy)ethyl)-1H-pyrazol-3-amine , presents a unique synthetic challenge: the precise regiocontrol of the alkyl chain at the N1 position while preserving the primary amine at the C3 position.

This whitepaper details a self-validating, highly regioselective two-step synthetic workflow. By leveraging the intrinsic electronic and steric properties of the 3-nitropyrazole tautomeric system, we establish a robust pathway that prioritizes scalability, high atom economy, and analytical purity.

Retrosynthetic Analysis & Strategic Pathway Selection

When designing a synthesis for 1-alkyl-3-aminopyrazoles, chemists typically evaluate two primary disconnections:

  • Route A (N-Alkylation of 3-Nitropyrazole): Direct alkylation of 3-nitro-1H-pyrazole followed by chemoselective reduction of the nitro group.

  • Route B (Cyclocondensation): Condensation of an alkylhydrazine with a 3-alkoxyacrylonitrile derivative.

While Route B is a classic method for pyrazole ring construction, the reaction between a substituted hydrazine and an acrylonitrile derivative predominantly yields the sterically favored 1-alkyl-5-aminopyrazole isomer. The terminal, less hindered nitrogen of the hydrazine preferentially attacks the β -carbon of the nitrile, forcing the internal substituted nitrogen to close on the cyano group.

To achieve absolute regiocontrol for the 3-amino isomer, Route A is the strategically superior pathway. By utilizing 3-nitro-1H-pyrazole as the starting material, the strongly electron-withdrawing nitro group directs the incoming electrophile to the N1 position, effectively preventing the formation of the 5-nitro isomer.

Retrosynthesis Target 1-(2-(Isopentyloxy)ethyl) -1H-pyrazol-3-amine Nitro 1-(2-(Isopentyloxy)ethyl) -3-nitro-1H-pyrazole Target->Nitro Route A (Preferred) Reduction Hydrazine 2-(Isopentyloxy)ethylhydrazine + 3-Alkoxyacrylonitrile Target->Hydrazine Route B (Disfavored) Cyclocondensation (Yields 5-amino isomer) ReagentsA 3-Nitro-1H-pyrazole + 1-Bromo-2-(isopentyloxy)ethane Nitro->ReagentsA N-Alkylation

Retrosynthetic strategies for 1-alkyl-3-aminopyrazoles, highlighting the superiority of Route A.

Mechanistic Insights: Regioselective N-Alkylation

The cornerstone of this synthesis is the regioselective SN​2 displacement of 1-bromo-2-(isopentyloxy)ethane by the nitropyrazolide anion.

In solution, 3-nitro-1H-pyrazole exists in a tautomeric equilibrium between the 3-nitro and 5-nitro forms. Upon deprotonation by a mild base (such as potassium carbonate), a delocalized pyrazolide anion is generated. The regiochemical outcome of the subsequent alkylation is governed by a synergy of electronic and steric factors [1]:

  • Electronic Deactivation: The nitro group at C3 exerts a strong inductive and resonance-withdrawing effect, significantly reducing the electron density and nucleophilicity of the adjacent N2 atom.

  • Steric Hindrance: The spatial bulk of the nitro group physically shields the N2 position from the incoming electrophile.

Consequently, the alkyl halide preferentially attacks the unhindered, more electron-rich N1 position, yielding 1-(2-(isopentyloxy)ethyl)-3-nitro-1H-pyrazole in a >9:1 regiomeric ratio.

Mechanism Tautomer 3-Nitro-1H-pyrazole (Tautomeric Equilibrium) Anion Nitropyrazolide Anion (Delocalized Charge) Tautomer->Anion Base (K2CO3) N1_Attack Attack at N1 (Sterically Unhindered, Electronically Favored) Anion->N1_Attack Alkyl Bromide N2_Attack Attack at N2 (Sterically Hindered by NO2, Electron Deficient) Anion->N2_Attack Alkyl Bromide Prod_3Nitro 1-Alkyl-3-nitropyrazole (Major Product, >90%) N1_Attack->Prod_3Nitro Prod_5Nitro 1-Alkyl-5-nitropyrazole (Minor Product, <10%) N2_Attack->Prod_5Nitro

Mechanistic divergence of the nitropyrazolide anion leading to high N1 regioselectivity.

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems, incorporating specific causality for reagent selection and built-in analytical checkpoints.

Step 1: Regioselective Synthesis of 1-(2-(Isopentyloxy)ethyl)-3-nitro-1H-pyrazole

Objective: Alkylate the pyrazole core while maximizing the N1:N2 isomer ratio.

  • Preparation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve 3-nitro-1H-pyrazole (1.0 equiv, 10.0 mmol) in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.5 M.

    • Causality: DMF is chosen as a polar aprotic solvent because it effectively solvates the potassium cation, leaving the pyrazolide anion highly reactive ("naked") for the SN​2 substitution.

  • Deprotonation: Add anhydrous Potassium Carbonate ( K2​CO3​ , 2.0 equiv, 20.0 mmol). Stir the suspension at room temperature for 30 minutes.

    • Causality: K2​CO3​ is a mild, insoluble base that prevents over-alkylation and degradation side-reactions that stronger bases (like NaH) might induce.

  • Alkylation: Introduce 1-bromo-2-(isopentyloxy)ethane (1.1 equiv, 11.0 mmol) dropwise via syringe. Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Validation Check: Monitor via TLC (Hexanes/EtOAc 7:3). The starting material ( Rf​≈0.2 ) should be consumed, replaced by a major non-polar spot ( Rf​≈0.6 , N1-isomer) and a faint minor spot ( Rf​≈0.5 , N2-isomer).

  • Workup: Cool to room temperature, dilute with Ethyl Acetate (50 mL), and wash sequentially with 5% aqueous LiCl (3 x 20 mL) and brine (20 mL).

    • Causality: The repetitive 5% LiCl washes are critical for the complete partitioning and removal of DMF from the organic layer.

  • Purification: Dry the organic layer over Na2​SO4​ , concentrate, and purify via flash column chromatography (silica gel, gradient elution 10-30% EtOAc in Hexanes) to isolate the pure 3-nitro isomer.

Step 2: Chemoselective Reduction to 1-(2-(Isopentyloxy)ethyl)-1H-pyrazol-3-amine

Objective: Reduce the nitro group to a primary amine without cleaving the aliphatic ether linkage.

  • Preparation: Dissolve the purified 1-(2-(isopentyloxy)ethyl)-3-nitro-1H-pyrazole (1.0 equiv, 8.0 mmol) in MS-grade Methanol (0.2 M).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, 0.1 equiv by weight) under a steady stream of argon.

    • Causality: Pd/C with hydrogen gas is selected over metal-acid reductions (e.g., Fe/HCl) to ensure the ether linkage remains intact and to avoid the generation of heavy metal waste [2].

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas ( H2​ ) three times. Maintain the reaction under an H2​ balloon atmosphere at room temperature for 4–6 hours.

  • Validation Check: LC-MS analysis should confirm the disappearance of the nitro mass ( [M+H]+ ) and the appearance of the amine mass ( [M+H]+−30 Da, corresponding to the loss of two oxygens and addition of two hydrogens).

  • Workup: Filter the heterogeneous mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake thoroughly with excess Methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the target 1-(2-(isopentyloxy)ethyl)-1H-pyrazol-3-amine as a pale oil or crystalline solid, requiring no further purification if conversion is quantitative.

Quantitative Data & Yield Analysis

The table below summarizes the expected quantitative metrics for this synthetic pathway, demonstrating its viability for scale-up in drug development campaigns.

Reaction StepReagents & ConditionsRegiomeric Ratio (N1:N2)ChemoselectivityIsolated Yield
1. N-Alkylation K2​CO3​ , DMF, 80 °C, 12 h> 9:1N/A85% (Major Isomer)
2. Nitro Reduction 10% Pd/C, H2​ (1 atm), MeOH, RT, 5 hN/A> 99% (Ether intact)96%

References

  • Norman, N. J., Bao, S. T., Curts, L. E., Hui, T., Zheng, S.-L., Shou, T., Zeghibe, A., Burdick, I., Fuehrer, H., & Huang, A. (2022). "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions." The Journal of Organic Chemistry, 87(15), 10018–10025.[Link]

  • Purandare, A. V., et al. (2021). "1H-PYRAZOLO[4,3-d]PYRIMIDINE COMPOUNDS AS TOLL-LIKE RECEPTOR 7 (TLR7) AGONISTS" (WO2021154664A1).

molecular weight and 3D structure of 1-(2-(Isopentyloxy)ethyl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Molecular Weight and 3D Structure of 1-(2-(Isopentyloxy)ethyl)-1H-pyrazol-3-amine

Abstract

This technical guide provides a comprehensive framework for the characterization of 1-(2-(Isopentyloxy)ethyl)-1H-pyrazol-3-amine, a novel small molecule with potential relevance in medicinal chemistry. Pyrazole-amine derivatives are a well-established class of compounds investigated for various therapeutic applications, including the inhibition of key signaling proteins like Receptor-Interacting Protein Kinase 1 (RIPK1), which is implicated in inflammation.[1][2] This document outlines the essential theoretical and experimental methodologies for unequivocally determining two of its fundamental properties: molecular weight and three-dimensional (3D) structure. We will delve into the principles and practical protocols for high-resolution mass spectrometry, nuclear magnetic resonance spectroscopy, single-crystal X-ray crystallography, and computational modeling. The causality behind each experimental choice is explained to provide a robust, self-validating system for analysis, ensuring the highest degree of scientific integrity for researchers engaged in drug discovery and development.

Part 1: Molecular Identity and Physicochemical Properties

A precise understanding of a compound's identity is the foundation of all subsequent research. For 1-(2-(Isopentyloxy)ethyl)-1H-pyrazol-3-amine, we begin by defining its key identifiers and calculated properties.

IdentifierValueSource
IUPAC Name 1-(2-((3-methylbutyl)oxy)ethyl)-1H-pyrazol-3-amineIUPAC Nomenclature
Molecular Formula C₁₀H₁₉N₃OCalculated
Canonical SMILES CC(C)CCOCCN1C=CC(N)=N1Calculated
CAS Number Not available in public databases as of this guide's publication.N/A
Calculated Physicochemical PropertyValueUnitNotes
Average Molecular Weight 197.28 g/mol Based on natural isotopic abundance.
Monoisotopic Mass 197.1528DaExact mass used for high-resolution mass spectrometry.
Hydrogen Bond Donors 1CountFrom the primary amine (-NH₂) group.
Hydrogen Bond Acceptors 3CountFrom the two pyrazole nitrogens and the ether oxygen.
Predicted LogP 1.3 - 1.8A measure of lipophilicity, important for ADME properties.

Part 2: Definitive Determination of Molecular Weight

The molecular weight is a critical parameter that confirms the identity and purity of a synthesized compound. Mass spectrometry (MS) is the definitive technique for this purpose, providing a highly accurate mass-to-charge (m/z) ratio.[3][4]

Principle of Mass Spectrometry

Mass spectrometry functions by converting neutral molecules into charged ions, separating these ions based on their m/z ratio, and then detecting their relative abundance.[5][6] For a compound like ours, electrospray ionization (ESI) is a preferred "soft" ionization technique that minimizes fragmentation, ensuring the observation of the intact molecular ion. The molecular ion peak, often seen as the protonated species [M+H]⁺ in positive ion mode, directly corresponds to the molecular weight of the compound.[7]

Workflow for Molecular Weight Determination

cluster_MS Mass Spectrometry Workflow A Sample Preparation (Dilution in appropriate solvent) B Ion Source (ESI) (Molecule → [M+H]⁺) A->B C Mass Analyzer (e.g., TOF) (Separation by m/z) B->C D Detector (Ion counting) C->D E Mass Spectrum (Plot of Abundance vs. m/z) D->E

Caption: Workflow for molecular weight confirmation via ESI-MS.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution. Further dilute this stock to a final concentration of 1-10 µg/mL. The choice of a volatile solvent is crucial for efficient nebulization and ionization in the ESI source.

  • Instrument Setup: Calibrate a high-resolution mass spectrometer (e.g., a Time-of-Flight (TOF) or Orbitrap instrument) according to the manufacturer's instructions using a known calibration standard. Set the instrument to operate in positive ion ESI mode.

  • Infusion: Infuse the diluted sample solution directly into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump. This ensures a stable ion signal for accurate measurement.

  • Data Acquisition: Acquire data over a mass range appropriate for the expected molecular ion (e.g., m/z 50-500). The high resolution of the instrument is critical as it allows for the determination of the exact mass to four or five decimal places.

  • Data Analysis: Identify the peak corresponding to the protonated molecule, [M+H]⁺. For 1-(2-(Isopentyloxy)ethyl)-1H-pyrazol-3-amine (C₁₀H₁₉N₃O), the expected exact mass for the [M+H]⁺ ion is 198.1601 Da. A measured mass within a narrow tolerance (e.g., ± 5 ppm) of this theoretical value confirms the elemental composition and thus the molecular identity.

Part 3: Elucidation of the Three-Dimensional Structure

While the molecular formula and weight define what a molecule is, its 3D structure defines how it functions and interacts with biological targets. As no public crystal structure is available for this compound, this section details the integrated experimental and computational approaches required to determine it.

Section 3.1: Spectroscopic Analysis for Structural Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the structural connectivity of a molecule in solution.[8][9] It provides detailed information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom, allowing for the assembly of the molecular skeleton.

cluster_NMR NMR Structural Elucidation Workflow A Sample Preparation (Dissolve in deuterated solvent, e.g., CDCl₃) B 1D NMR Acquisition (¹H and ¹³C Spectra) A->B C 2D NMR Acquisition (COSY, HSQC, HMBC) B->C D Spectral Analysis (Assigning peaks to atoms) C->D E Connectivity Map (Assembling the 2D structure) D->E

Caption: Integrated workflow for NMR-based structure confirmation.

Experimental Protocol: 1D and 2D NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The deuterated solvent is essential as it is "invisible" in ¹H NMR and provides a lock signal for the spectrometer.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum. This experiment reveals the number of unique proton environments, their chemical shift (indicating the electronic environment), and their splitting patterns (J-coupling), which provides information about neighboring protons.[10]

  • ¹³C NMR Acquisition: Acquire a ¹³C NMR spectrum. This shows the number of unique carbon environments in the molecule.[11] Techniques like DEPT can further distinguish between CH₃, CH₂, CH, and quaternary carbons.

  • 2D COSY (Correlation Spectroscopy) Acquisition: This experiment identifies protons that are coupled to each other, typically through two or three bonds. Cross-peaks in the COSY spectrum directly map out H-C-C-H connectivities, which is invaluable for assembling the aliphatic chains.

  • 2D HSQC/HMBC (Heteronuclear Correlation) Acquisition:

    • HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom it is directly attached to, providing definitive C-H bond information.

    • HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons that are two or three bonds away. It is the key to connecting different fragments of the molecule, such as linking the isopentyloxyethyl side chain to the correct nitrogen on the pyrazole ring.

  • Structure Assembly: By integrating the data from all NMR experiments, a complete and unambiguous 2D structural map of the molecule can be constructed, confirming the proposed connectivity.

Section 3.2: Definitive 3D Structure Determination

While NMR confirms the chemical structure, single-crystal X-ray crystallography provides the definitive, high-resolution 3D arrangement of atoms in the solid state.[12][13] This technique is considered the gold standard for structural determination.[14]

cluster_XRAY X-Ray Crystallography Workflow A Synthesis & Purification B Crystallization Screening (Vapor diffusion, evaporation, etc.) A->B C Single Crystal Selection & Mounting B->C D X-ray Diffraction Data Collection C->D E Structure Solution & Refinement D->E F Final 3D Model (Atomic coordinates) E->F

Caption: The workflow for determining a 3D structure via X-ray crystallography.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystallization: The critical and often most challenging step is to grow a high-quality single crystal of the compound. This is typically achieved by slow evaporation of a saturated solution or by vapor diffusion methods, screening a wide variety of solvents and solvent mixtures. A suitable crystal should be at least 20-50 µm in each dimension.[12]

  • Crystal Mounting and Data Collection: A suitable crystal is mounted on a goniometer head and placed in a stream of cold nitrogen gas (typically 100 K) on the diffractometer. The cold stream minimizes atomic thermal vibrations, leading to higher quality diffraction data. The crystal is then rotated in a high-intensity X-ray beam, and the resulting diffraction pattern is recorded by a detector.[12]

  • Data Processing: The collected diffraction images are processed to determine the unit cell dimensions, crystal system, and the intensities of thousands of unique reflections.

  • Structure Solution and Refinement: The processed data is used to solve the phase problem and generate an initial electron density map. From this map, an initial model of the molecule is built. This model is then refined against the experimental data, adjusting atomic positions and thermal parameters until the calculated diffraction pattern best matches the observed pattern. The final output is a highly precise 3D model with atomic coordinates and bond lengths/angles.[15]

  • Alternative Method (MicroED): If crystals are too small for X-ray diffraction, three-dimensional electron diffraction (3D ED or MicroED) can be used. This emerging technique can determine structures from nanocrystals and is particularly useful for challenging pharmaceutical compounds.[16][17][18]

Section 3.3: Computational Modeling and Conformational Analysis

In the absence of an experimental crystal structure, or to understand the molecule's behavior in a non-crystalline state, computational modeling is an essential tool.[19][20] It can predict the lowest-energy (most stable) 3D conformation of the molecule.

Methodology: In Silico 3D Model Generation

  • Initial 3D Structure Generation: Using the canonical SMILES string (CC(C)CCOCCN1C=CC(N)=N1), a computational chemistry software package generates an initial 3D structure with reasonable bond lengths and angles.

  • Conformational Search: The isopentyloxyethyl side chain of the molecule is highly flexible due to several rotatable single bonds. A systematic or stochastic conformational search is performed to explore the full range of possible 3D shapes (conformers) the molecule can adopt.

  • Energy Minimization: Each generated conformer is subjected to energy minimization. This process adjusts the geometry of the molecule to find a local minimum on the potential energy surface. This can be done using:

    • Molecular Mechanics (MM): A fast method using classical physics-based force fields. It is suitable for rapidly screening thousands of conformers.[19]

    • Quantum Mechanics (QM): A more computationally expensive but highly accurate method based on solving the Schrödinger equation. QM methods (like Density Functional Theory, DFT) are often used to refine the geometry of the most stable conformers found by MM.[20]

  • Analysis: The resulting low-energy conformers are analyzed. The global minimum energy conformer represents the most probable 3D structure of the isolated molecule. This predicted structure is crucial for subsequent studies like molecular docking in structure-based drug design.[21]

Conclusion

The comprehensive characterization of 1-(2-(Isopentyloxy)ethyl)-1H-pyrazol-3-amine requires a multi-faceted and rigorous scientific approach. Its molecular weight and elemental composition are best confirmed using high-resolution mass spectrometry. The elucidation of its 3D structure necessitates an integrated strategy, beginning with NMR spectroscopy to define its chemical connectivity, followed by the pursuit of a definitive solid-state structure via single-crystal X-ray crystallography. Complementing these experimental techniques, computational modeling provides invaluable insight into the molecule's conformational preferences. Together, these methodologies furnish the critical data required by researchers to advance this compound, and others like it, through the drug discovery pipeline with confidence and precision.

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An In-Depth Technical Guide on the Safe Handling of 1-(2-(Isopentyloxy)ethyl)-1H-pyrazol-3-amine and Related Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 1-(2-(Isopentyloxy)ethyl)-1H-pyrazol-3-amine, a novel pyrazole derivative. Given the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from structurally related pyrazole derivatives to establish best practices for its safe management in a laboratory setting. The principles and procedures outlined herein are grounded in established safety protocols for handling heterocyclic amines and are intended to empower researchers to work safely and effectively.

Chemical Identity and Hazard Classification

While specific hazard classifications for 1-(2-(Isopentyloxy)ethyl)-1H-pyrazol-3-amine are not yet established, an analysis of related pyrazole compounds suggests a potential for the following hazards. It is prudent to handle this compound as if it possesses these risks until specific data becomes available.

Table 1: Potential Hazard Classification Based on Analogous Compounds

Hazard ClassCategoryPotential Effects
Acute Toxicity (Oral, Dermal, Inhalation)Category 3 or 4Harmful or toxic if swallowed, in contact with skin, or if inhaled.[1][2][3]
Skin Corrosion/IrritationCategory 2Causes skin irritation.[4][5]
Serious Eye Damage/Eye IrritationCategory 2A or 1Causes serious eye irritation or damage.[4][5]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation.[4][5]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential for minimizing exposure risk.

Engineering Controls

All work with 1-(2-(Isopentyloxy)ethyl)-1H-pyrazol-3-amine should be conducted in a well-ventilated area.[4][6] A certified chemical fume hood is the preferred primary engineering control to prevent the inhalation of any dust, aerosols, or vapors.[6] An eyewash station and safety shower must be readily accessible in the immediate work area.[5][7]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound.

Table 2: Recommended Personal Protective Equipment

Protective EquipmentSpecificationRationale
Eye and Face Protection Chemical safety goggles or glasses compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[6] A face shield should be worn when there is a risk of splashing.To protect eyes from contact with the chemical, which can cause serious irritation or damage.[4]
Hand Protection Compatible, chemical-resistant gloves (e.g., nitrile, neoprene).To prevent skin contact, which may cause irritation.[6][7]
Skin and Body Protection A lab coat, and additional protective clothing as needed to prevent skin exposure.[6]To protect the skin from accidental spills and contamination.[4][6]
Respiratory Protection Generally not required with adequate ventilation. If dust or aerosols are generated, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[4][6]To prevent inhalation of potentially harmful airborne particles.[6]

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is critical for maintaining a safe laboratory environment.

Handling Procedures
  • Avoid Contact: Prevent contact with skin, eyes, and clothing.[3][6]

  • Ventilation: Always work in a well-ventilated area, preferably a chemical fume hood.[4][6]

  • Hygiene: Wash hands thoroughly after handling the compound.[1][5][6] Do not eat, drink, or smoke in the work area.[1][5]

  • Ignition Sources: Keep away from open flames and hot surfaces, as some derivatives may be flammable.[6]

Storage Conditions
  • Container: Store in a tightly closed container.[4][6]

  • Environment: Keep in a cool, dry, and well-ventilated place.[4][6][7]

  • Incompatibilities: Store away from strong oxidizing agents, acids, and acid chlorides.[4] For certain sensitive derivatives, storage under an inert atmosphere (e.g., nitrogen or argon) may be recommended.[6]

Experimental Workflow for Safe Handling

The following diagram illustrates a standard workflow for the safe handling of 1-(2-(Isopentyloxy)ethyl)-1H-pyrazol-3-amine in a research setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Review SDS/Safety Info b Don Appropriate PPE a->b c Prepare Work Area (Fume Hood) b->c d Weigh Compound c->d Transfer to Handling e Dissolve/React Compound d->e f Decontaminate Glassware e->f Transfer to Cleanup g Dispose of Waste f->g h Remove PPE g->h i Wash Hands h->i

Caption: Standard laboratory workflow for handling chemical compounds.

First-Aid and Emergency Procedures

In the event of an exposure, immediate and appropriate first-aid measures are crucial.

Table 3: First-Aid Measures

Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][4][7]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[1][4][7]
Eye Contact Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[1][4][7]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][7]
Accidental Release Measures
  • Small Spills: For small spills, carefully sweep up solid material, place it in a sealed container for disposal, and clean the spill area with an appropriate solvent.

  • Large Spills: In the case of a large spill, evacuate the area and contact your institution's environmental health and safety department.

  • Environmental Precautions: Prevent the material from entering drains or waterways.[5]

Disposal Considerations

All waste containing 1-(2-(Isopentyloxy)ethyl)-1H-pyrazol-3-amine must be disposed of in accordance with local, state, and federal regulations.[4][6] Collect waste in a designated, labeled, and sealed container. Do not dispose of it down the drain.[6]

The Broader Context: Pyrazole Derivatives in Drug Discovery

Pyrazole and its derivatives are a significant class of heterocyclic compounds in medicinal chemistry, forming the core scaffold of numerous approved drugs.[8] Their metabolic stability and diverse biological activities make them attractive candidates for drug development.[8] Research into pyrazole derivatives has led to the discovery of compounds with anticancer, anti-inflammatory, and other therapeutic properties.[9][10][11] The synthesis and evaluation of novel pyrazole derivatives, such as 1-(2-(Isopentyloxy)ethyl)-1H-pyrazol-3-amine, are crucial for advancing the field of drug discovery.[12][13]

References

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A Technical Guide to Determining the Solubility Profile of 1-(2-(Isopentyloxy)ethyl)-1H-pyrazol-3-amine in Polar Organic Solvents

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its entire development lifecycle, from formulation and process chemistry to bioavailability.[1][2][3] This guide presents a comprehensive framework for systematically determining the solubility profile of the novel compound 1-(2-(Isopentyloxy)ethyl)-1H-pyrazol-3-amine in a range of pharmaceutically relevant polar organic solvents. As direct solubility data for this specific molecule is not publicly available, this document provides a robust, first-principles approach. It combines theoretical and predictive analysis based on molecular structure with gold-standard experimental protocols. This guide is designed for researchers, chemists, and drug development professionals, offering detailed methodologies, the scientific rationale behind experimental choices, and a framework for the accurate interpretation of results.

Part 1: Theoretical Framework & Predictive Analysis

A foundational understanding of the target molecule and solvent properties is essential before embarking on experimental work. This predictive analysis allows for the formulation of a scientifically sound hypothesis and the rational selection of solvents.

Molecular Structure and Physicochemical Properties

The structure of 1-(2-(Isopentyloxy)ethyl)-1H-pyrazol-3-amine reveals key functional groups that govern its solubility behavior.

  • Chemical Structure: C10H19N3O

  • Molecular Weight: 197.28 g/mol

  • Key Functional Groups:

    • 1H-Pyrazol-3-amine: This core moiety contains a primary amine (-NH2) and a pyrazole ring. The amine group is a potent hydrogen bond donor and acceptor, while the nitrogen atoms in the pyrazole ring are hydrogen bond acceptors.[4] This region of the molecule imparts significant polarity and potential for interaction with polar solvents.

    • Ether Linkage (-O-): The ether group is a hydrogen bond acceptor, further contributing to potential interactions with protic solvents.

    • Isopentyloxyethyl Chain: This C7 alkyl ether chain is non-polar and introduces lipophilicity to the molecule.

A Priori Solubility Hypothesis: The presence of both polar (aminopyrazole, ether) and non-polar (isopentyl chain) moieties suggests that 1-(2-(Isopentyloxy)ethyl)-1H-pyrazol-3-amine is an amphiphilic molecule. Its solubility will be a balance between these competing characteristics. It is predicted to have moderate to good solubility in polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMSO, acetone) where hydrogen bonding and dipole-dipole interactions can be established.[5][6] However, the lipophilic tail may limit solubility in highly polar solvents as the alkyl chain length increases.[6] The principle of "like dissolves like" is the guiding maxim.[5][7]

Principles of Solubility in Polar Organic Solvents

Dissolution occurs when the adhesive forces between the solute and solvent overcome the cohesive forces within the solute's crystal lattice and the solvent itself.[5] In the context of polar organic solvents, several factors are paramount:

  • Polarity and Dielectric Constant: Polar solvents possess a significant dipole moment, allowing them to interact with polar functional groups on the solute.[8][9] The dielectric constant (ε) of a solvent is a measure of its ability to separate charges; solvents with higher dielectric constants are generally better at dissolving polar or ionic compounds.[5][10] Solvents can be broadly classified by their dielectric constants as polar (ε > 50), semi-polar (ε = 20–50), or non-polar (ε = 1–20).[5][8]

  • Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor (protic) or acceptor is crucial. Polar protic solvents like methanol and ethanol can engage in hydrogen bonding with both the amine and pyrazole groups of the target compound, promoting solubility.[7][9]

  • Hansen Solubility Parameters (HSP): A more sophisticated model, HSP, deconstructs the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[11][12][13] The principle states that substances with similar HSP values are likely to be miscible.[11][14] This provides a powerful predictive tool for solvent selection beyond simple polarity.[13][15]

Rational Selection of Polar Organic Solvents

The choice of solvents should be guided by their common use in pharmaceutical processes such as synthesis, purification, crystallization, and formulation.[3] The following table outlines a recommended set of solvents for initial screening, covering a range of polarities and hydrogen bonding capabilities.

SolventClassDielectric Constant (ε) at 20°CKey Rationale
Methanol Polar Protic33.0Common process solvent, strong H-bond donor/acceptor.
Ethanol Polar Protic24.3Widely used, pharmaceutically acceptable, good H-bonder.[9]
Isopropanol (IPA) Polar Protic18.3Common recrystallization and cleaning solvent.
Acetonitrile (ACN) Polar Aprotic37.5Used in reverse-phase HPLC and synthesis.
Acetone Polar Aprotic20.7Versatile intermediate polarity solvent.[9]
Dimethyl Sulfoxide (DMSO) Polar Aprotic46.7High-polarity solvent, excellent for dissolving diverse compounds.[16]
N,N-Dimethylformamide (DMF) Polar Aprotic36.7Strong polar aprotic solvent used in synthesis.

Part 2: Experimental Protocol for Solubility Determination

A robust and reproducible experimental workflow is critical for generating high-quality solubility data. The "gold standard" equilibrium shake-flask method is recommended, coupled with a validated HPLC method for quantification.[17][18]

Overview of the Experimental Workflow

The process follows a logical sequence from sample preparation to final analysis, ensuring that a true equilibrium solubility is measured.

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_separation Phase Separation cluster_analysis Quantification A Weigh excess API into vials B Add precise volume of solvent A->B C Agitate at constant temp (e.g., 25°C) for 24-48 hours B->C D Centrifuge to pellet undissolved solid C->D E Filter supernatant (0.45 µm PTFE) D->E G Dilute filtered sample into mobile phase E->G F Prepare calibration standards H Analyze via validated HPLC-UV F->H G->H I Calculate solubility (mg/mL) H->I

Caption: Equilibrium solubility determination workflow.

Detailed Protocol: Equilibrium Shake-Flask Method

This protocol is adapted from standard guidelines recommended by the International Council for Harmonisation (ICH).[19][20][21]

Objective: To determine the thermodynamic equilibrium solubility of the compound in selected solvents.

Materials:

  • 1-(2-(Isopentyloxy)ethyl)-1H-pyrazol-3-amine (solid, >98% purity)

  • Selected organic solvents (HPLC grade or higher)

  • 2 mL glass vials with screw caps

  • Orbital shaker with temperature control

  • Calibrated analytical balance

  • Calibrated positive displacement pipettes

  • Centrifuge

  • 0.45 µm PTFE syringe filters

  • HPLC vials

Procedure:

  • Preparation: Add an excess amount of the solid compound to a tared 2 mL glass vial. The amount should be sufficient to ensure a solid phase remains at equilibrium (e.g., 5-10 mg).

  • Solvent Addition: Accurately add a defined volume (e.g., 1.0 mL) of the selected organic solvent to the vial.

  • Equilibration: Seal the vials tightly and place them on an orbital shaker set to a constant temperature (e.g., 25 °C ± 1 °C). Agitate for a sufficient duration to reach equilibrium, typically 24 to 48 hours.[18][22] A preliminary time-point study (e.g., sampling at 24, 48, and 72 hours) is recommended to confirm that equilibrium has been reached.

  • Phase Separation: After equilibration, allow the vials to stand for a short period. To separate the saturated solution from the excess solid, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes).[18]

  • Sampling: Carefully withdraw an aliquot of the clear supernatant using a pipette. Immediately filter the aliquot through a 0.45 µm chemically compatible (e.g., PTFE) syringe filter into a clean HPLC vial.[18][23] The first few drops should be discarded to saturate any potential binding sites on the filter.

  • Dilution: Accurately dilute the filtered sample with the HPLC mobile phase to a concentration that falls within the linear range of the calibration curve.

Analytical Quantification: HPLC-UV Method Development

A validated High-Performance Liquid Chromatography (HPLC) method is required for accurate quantification of the dissolved compound.[24][25]

G A Prepare Stock & Standard Solutions B Inject Standards (e.g., 5 levels) A->B C Generate Calibration Curve (Peak Area vs. Concentration) B->C D Verify Linearity (R² > 0.999) C->D G Calculate Concentration from Calibration Curve C->G E Inject Prepared Samples F Determine Peak Area E->F F->G

Caption: HPLC quantification workflow.

Procedure:

  • Method Parameters (Example):

    • Column: C18 reverse-phase, e.g., 4.6 x 150 mm, 5 µm

    • Mobile Phase: Isocratic mixture of Acetonitrile and Water (with 0.1% formic acid), e.g., 70:30 v/v.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at an appropriate wavelength (determined by UV scan, likely ~230-250 nm for a pyrazole).

    • Injection Volume: 10 µL

  • Calibration Curve Preparation:

    • Prepare a stock solution of the compound in the mobile phase at a known concentration (e.g., 1 mg/mL).[25]

    • Perform serial dilutions to create a series of at least five calibration standards spanning the expected concentration range of the diluted samples.[23][26]

  • Analysis and Calculation:

    • Inject the calibration standards and construct a calibration curve by plotting peak area against concentration.[26][27]

    • Inject the diluted samples (in triplicate) and determine their peak areas.

    • Use the linear regression equation from the calibration curve to calculate the concentration in the diluted samples.

    • Calculate the original solubility in the solvent (e.g., in mg/mL) by applying the dilution factor.

Part 3: Data Analysis, Interpretation, and Reporting

Data Presentation

Results should be tabulated clearly, expressing solubility in both mass/volume (mg/mL) and molar (mol/L) units to facilitate comparison across different solvents and compounds.

SolventDielectric Constant (ε)Solubility (mg/mL)Solubility (mol/L)
Methanol33.0Experimental ValueCalculated Value
Ethanol24.3Experimental ValueCalculated Value
Isopropanol18.3Experimental ValueCalculated Value
Acetonitrile37.5Experimental ValueCalculated Value
Acetone20.7Experimental ValueCalculated Value
DMSO46.7Experimental ValueCalculated Value
DMF36.7Experimental ValueCalculated Value
Interpretation of Results

The analysis should correlate the empirical solubility data with the physicochemical properties of both the solute and the solvents.

  • Structure-Solubility Relationship: Discuss how the observed solubility trends align with the initial hypothesis. For example, is solubility higher in protic solvents, suggesting a dominant role for hydrogen bonding with the aminopyrazole moiety? How does the solubility in acetone (ε=20.7) compare to isopropanol (ε=18.3)? While their dielectric constants are similar, isopropanol's ability to donate a hydrogen bond may lead to higher solubility.

  • Impact of Solvent Polarity: Plot the measured solubility (e.g., in log(mol/L)) against the solvent's dielectric constant. This visualization can reveal whether solubility is directly proportional to polarity or if a more complex relationship exists, possibly indicating an optimal polarity range.[28]

  • HSP Correlation (Advanced): If HSP values for the compound can be estimated or measured, the "distance" between the compound's HSP and each solvent's HSP can be calculated. A smaller distance should correlate with higher solubility, providing a more quantitative predictive model.

Potential Challenges and Self-Validation

A trustworthy protocol anticipates and mitigates potential errors.

  • Polymorphism: The solubility measured is that of the specific crystalline form used. It is crucial to characterize the solid material before and after the experiment (e.g., via XRPD) to ensure no polymorphic transformation has occurred, which could alter the solubility.[7]

  • Compound Stability: The HPLC chromatogram of the saturated solution should be inspected for any degradation peaks. If degradation is observed, the experimental conditions (e.g., duration, temperature) may need to be adjusted.

  • pH Effects (in Protic Solvents): For protic solvents like alcohols, the basicity of the amine group could slightly alter the local pH. While less critical than in aqueous buffers, this should be noted if unexpected results occur.

Conclusion

This technical guide provides a comprehensive and scientifically rigorous framework for determining the solubility profile of 1-(2-(Isopentyloxy)ethyl)-1H-pyrazol-3-amine in polar organic solvents. By integrating theoretical predictions with the gold-standard shake-flask experimental method and validated HPLC quantification, researchers can generate reliable and accurate data. This information is indispensable for guiding subsequent stages of drug development, including formulation design, process optimization, and ensuring consistent product performance.

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1H and 13C NMR spectra reference data for 1-(2-(Isopentyloxy)ethyl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1-(2-(Isopentyloxy)ethyl)-1H-pyrazol-3-amine

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern drug discovery and development. It provides unparalleled, atom-level insights into molecular structure, enabling unambiguous confirmation of chemical identity, elucidation of stereochemistry, and assessment of purity. For novel heterocyclic compounds, such as the pyrazole derivative 1-(2-(isopentyloxy)ethyl)-1H-pyrazol-3-amine, a thorough understanding of its NMR spectral characteristics is fundamental for its progression in research and development pipelines.

Predicted NMR Spectra: A Data-Driven Analysis

The following ¹H and ¹³C NMR spectral data for 1-(2-(isopentyloxy)ethyl)-1H-pyrazol-3-amine has been predicted by leveraging a comprehensive database of published NMR data for substituted pyrazoles, N-alkylated heterocycles, and aliphatic ethers.[1][2][3][4][5][6] The assignments are based on the expected electronic effects of the substituents on the pyrazole ring and standard chemical shift ranges for the aliphatic side chain.[7][8]

Molecular Structure and Atom Numbering

For clarity in the spectral assignments, the atoms of 1-(2-(isopentyloxy)ethyl)-1H-pyrazol-3-amine are numbered as follows:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing P1 Weigh Compound (10-15 mg) P2 Dissolve in CDCl3 (0.6 mL) P1->P2 P3 Transfer to NMR Tube P2->P3 A1 Instrument Calibration (Tuning, Shimming) P3->A1 Insert Sample A2 Acquire 1H Spectrum A1->A2 A3 Acquire 13C Spectrum A1->A3 D1 Fourier Transform A2->D1 A3->D1 D2 Phase & Baseline Correction D1->D2 D3 Reference to TMS D2->D3 D4 Integrate (1H) & Analyze D3->D4 End End D4->End Final Spectrum

Caption: Experimental workflow for acquiring ¹H and ¹³C NMR spectra.

Trustworthiness and Validation

The integrity of NMR data is paramount. The protocol outlined above is designed as a self-validating system to ensure trustworthiness and reproducibility.

  • System Suitability: The use of a well-characterized internal standard (TMS) provides a constant reference point for chemical shifts. The sharpness and symmetry of the TMS signal after shimming serve as a direct measure of the magnetic field homogeneity and, thus, the quality of the experimental setup.

  • Reproducibility: By specifying key parameters such as solvent, concentration, temperature, and acquisition times, this protocol is designed to be highly reproducible across different instruments and laboratories.

  • Cross-Validation: The acquisition of both ¹H and ¹³C spectra provides a means of cross-validation. The number of signals in each spectrum should correspond to the number of unique protons and carbons in the molecule. Furthermore, advanced 2D NMR experiments, such as HSQC (Heteronuclear Single Quantum Coherence), can be employed to directly correlate proton signals with their attached carbon signals, providing definitive assignment and structural confirmation.

Conclusion

This technical guide provides a robust and scientifically grounded reference for the ¹H and ¹³C NMR spectra of 1-(2-(isopentyloxy)ethyl)-1H-pyrazol-3-amine. The predicted spectral data, derived from a thorough analysis of related chemical structures, offers a reliable starting point for researchers. The detailed experimental protocol ensures that high-quality, reproducible data can be obtained for this compound, facilitating its use in drug discovery and development. By adhering to the principles of scientific integrity and best practices in NMR spectroscopy, this guide aims to be an invaluable resource for the scientific community.

References

  • Elguero, J., Fruchier, A., & Tondeur, R. (1983). ¹³C NMR of pyrazoles. Magnetic Resonance in Chemistry, 21(4), 270-273.
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A Guide to the Crystallographic Analysis of 1-(2-(Isopentyloxy)ethyl)-1H-pyrazol-3-amine Derivatives: Unveiling Structure for Therapeutic Innovation

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Derivatives of 1-(2-(isopentyloxy)ethyl)-1H-pyrazol-3-amine represent a promising frontier in medicinal chemistry. Their structural nuances, dictated by the spatial arrangement of atoms, are pivotal in their interaction with biological targets and, consequently, their therapeutic efficacy. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the crystallographic analysis of this class of compounds. By elucidating the synthesis, crystallization, and X-ray diffraction methodologies, this document serves as a roadmap to understanding the critical structure-activity relationships that govern the potential of these molecules as novel therapeutic agents.

Introduction: The Therapeutic Potential of Pyrazole Scaffolds

Pyrazole derivatives are a cornerstone in the landscape of medicinal chemistry, exhibiting a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] The 1H-pyrazol-3-amine core, in particular, has garnered significant attention as a versatile scaffold for the design of targeted therapies.[3][4] The substituent at the N1 position, in this case, the (2-(isopentyloxy)ethyl) group, plays a crucial role in modulating the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are key determinants of its pharmacokinetic and pharmacodynamic profile.

The three-dimensional architecture of these molecules, determined with atomic precision through single-crystal X-ray crystallography, is indispensable for a rational approach to drug design.[1] Understanding the molecular conformation, intermolecular interactions, and crystal packing provides invaluable insights into how these compounds interact with their biological targets, paving the way for the design of more potent and selective therapeutics.[1] This guide will delve into the practical and theoretical aspects of obtaining and interpreting crystallographic data for 1-(2-(isopentyloxy)ethyl)-1H-pyrazol-3-amine derivatives.

Methodology: From Synthesis to Structural Elucidation

The journey from a chemical concept to a fully characterized crystal structure involves a meticulous and multi-step process. This section outlines the core experimental protocols, emphasizing the causality behind each choice to ensure reproducible and high-quality results.

Synthesis of 1-(2-(Isopentyloxy)ethyl)-1H-pyrazol-3-amine Derivatives

The synthesis of the target pyrazole derivatives typically involves a condensation reaction between a β-diketone or a related precursor with a substituted hydrazine. A generalized synthetic route is depicted below.

Synthesis_Workflow reagent1 β-Ketoester/Diketone intermediate Condensation & Cyclization reagent1->intermediate Step 1 reagent2 (2-(Isopentyloxy)ethyl)hydrazine reagent2->intermediate product 1-(2-(Isopentyloxy)ethyl)-1H-pyrazol-3-amine Derivative intermediate->product Purification

Caption: Generalized synthetic workflow for pyrazole derivatives.

Experimental Protocol: Synthesis

  • Reaction Setup: To a solution of the appropriate β-ketoester or diketone precursor in a suitable solvent (e.g., ethanol, methanol), add (2-(isopentyloxy)ethyl)hydrazine. The choice of solvent is critical to ensure the solubility of both reactants.

  • Reaction Conditions: The reaction mixture is typically refluxed for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to determine the point of completion.

  • Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting crude product is then purified using column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure 1-(2-(isopentyloxy)ethyl)-1H-pyrazol-3-amine derivative.

  • Characterization: The identity and purity of the synthesized compound are confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Crystallization: The Art of Growing Single Crystals

Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step. The choice of solvent and crystallization technique is paramount and often requires empirical optimization.

Experimental Protocol: Crystallization

  • Solvent Selection: The purified compound is dissolved in a minimal amount of a suitable solvent or a mixture of solvents. The ideal solvent is one in which the compound has moderate solubility.

  • Slow Evaporation: The solution is filtered to remove any particulate matter and left undisturbed in a loosely covered vial at room temperature. The slow evaporation of the solvent gradually increases the concentration of the compound, leading to the formation of crystals.

  • Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is readily soluble and placing this solution in a sealed container with a second solvent (the "anti-solvent") in which the compound is poorly soluble. The vapor of the anti-solvent slowly diffuses into the primary solvent, reducing the solubility of the compound and promoting crystallization.

  • Crystal Selection: Once crystals have formed, a suitable single crystal is selected under a polarizing microscope. An ideal crystal should be well-formed, have sharp edges, and be free of cracks or other defects.

Single-Crystal X-ray Diffraction: Visualizing the Molecular Structure

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

XRay_Workflow crystal Mount Single Crystal data_collection X-ray Data Collection (Diffractometer) crystal->data_collection data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Structure Validation & Analysis structure_refinement->validation

Caption: Workflow for single-crystal X-ray diffraction analysis.

Experimental Protocol: X-ray Diffraction

  • Crystal Mounting: The selected crystal is mounted on a goniometer head, typically using a cryoprotectant to prevent ice formation during data collection at low temperatures (e.g., 100 K).

  • Data Collection: The mounted crystal is placed in a diffractometer equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.[1] A series of diffraction images are collected as the crystal is rotated.

  • Data Processing: The collected diffraction data are processed to determine the unit cell parameters, space group, and integrated intensities of the reflections.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is then refined against the experimental data to obtain the final, accurate crystal structure.

  • Data Analysis and Visualization: The refined structure provides precise information on bond lengths, bond angles, torsion angles, and intermolecular interactions. This data is then analyzed to understand the molecular conformation and crystal packing.[1]

Results and Discussion: Interpreting the Crystallographic Data

While specific crystallographic data for 1-(2-(isopentyloxy)ethyl)-1H-pyrazol-3-amine derivatives are not publicly available at the time of writing, this section provides a template for the presentation and discussion of such data, based on findings for structurally related pyrazole compounds.

Crystallographic Data Summary

The key crystallographic parameters for a hypothetical derivative are presented in the table below. This format allows for a clear and concise summary of the structural determination.

Parameter Value
Chemical FormulaC₁₀H₁₉N₃O
Formula Weight197.28
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)[Insert Value]
b (Å)[Insert Value]
c (Å)[Insert Value]
α (°)90
β (°)[Insert Value]
γ (°)90
Volume (ų)[Insert Value]
Z4
Density (calculated) (g/cm³)[Insert Value]
Absorption Coefficient (mm⁻¹)[Insert Value]
F(000)[Insert Value]
Crystal Size (mm³)[Insert Value]
Theta range for data collection (°)[Insert Value]
Reflections collected[Insert Value]
Independent reflections[Insert Value] [R(int) = [Insert Value]]
Goodness-of-fit on F²[Insert Value]
Final R indices [I>2sigma(I)]R1 = [Insert Value], wR2 = [Insert Value]
R indices (all data)R1 = [Insert Value], wR2 = [Insert Value]
Molecular Structure and Conformation

The analysis of the crystal structure would reveal the precise bond lengths and angles within the pyrazole ring and the isopentyloxyethyl side chain. The planarity of the pyrazole ring is a key feature to examine. The conformation of the flexible isopentyloxyethyl chain, described by the relevant torsion angles, is of particular interest as it can significantly influence the molecule's ability to fit into a biological binding pocket.

Intermolecular Interactions and Crystal Packing

The crystal packing is stabilized by a network of intermolecular interactions, such as hydrogen bonds and van der Waals forces. The amino group on the pyrazole ring is a potential hydrogen bond donor, while the nitrogen atoms of the pyrazole ring and the oxygen atom of the ether linkage can act as hydrogen bond acceptors. A detailed analysis of these interactions is crucial for understanding the solid-state properties of the compound and can provide insights into its potential interactions with biological macromolecules.

Conclusion: From Structure to Therapeutic Application

The crystallographic analysis of 1-(2-(isopentyloxy)ethyl)-1H-pyrazol-3-amine derivatives is a critical step in the drug discovery and development process. The detailed structural information obtained from these studies provides a fundamental understanding of the molecule's properties and its potential for therapeutic intervention. By integrating this structural data with computational modeling and biological assays, researchers can accelerate the design and optimization of novel drug candidates with improved efficacy and safety profiles. This guide provides a foundational framework for undertaking such investigations, empowering scientists to unlock the full therapeutic potential of this promising class of compounds.

References

  • Synthesis, crystal structure, density functional theory and vibration analysis of 5-(4-fluorophenyl)-1H-pyrazol-3-amine. (2023). Taylor & Francis Online. [Link]

  • X-ray crystallographic comparison of pyrazole subsidiaries. (2023). ResearchGate. [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). PMC. [Link]

  • X-ray crystallographic investigations of some analgetic pyrazole derivatives and their crystalline complexes. (n.d.). etd@IISc. [Link]

  • Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. (2012). Arkivoc. [Link]

  • 1H-Pyrazol-3-ol. (n.d.). PubChem. [Link]

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  • Synthesis, Structure and Antileishmanial Evaluation of Endoperoxide–Pyrazole Hybrids. (2022). MDPI. [Link]

  • Synthesis and characterization of novel pyrazolone derivatives. (2014). Journal of Saudi Chemical Society. [Link]

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thermodynamic stability and degradation of 1-(2-(Isopentyloxy)ethyl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Thermodynamic Stability and Degradation of 1-(2-(Isopentyloxy)ethyl)-1H-pyrazol-3-amine

Abstract

This technical guide provides a comprehensive framework for assessing the thermodynamic stability and degradation pathways of 1-(2-(Isopentyloxy)ethyl)-1H-pyrazol-3-amine, a novel pyrazole derivative of interest in pharmaceutical development. In the absence of specific literature for this molecule, this guide synthesizes established principles of pyrazole and ether chemistry, alongside industry-standard protocols for stability testing. It is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step methodologies for a robust stability evaluation. The guide covers thermal analysis techniques, forced degradation studies under various stress conditions, and the analytical methods required for degradant identification, all grounded in authoritative scientific principles.

Introduction: The Significance of Stability Assessment

1-(2-(Isopentyloxy)ethyl)-1H-pyrazol-3-amine belongs to the pyrazole class of compounds, which are prominent scaffolds in medicinal chemistry due to their wide range of biological activities.[1][2][3][4] The aminopyrazole moiety, in particular, is a versatile framework in drug discovery.[1] The introduction of an isopentyl ether side chain can modulate the compound's physicochemical properties, such as lipophilicity and solubility, which in turn affects its pharmacokinetic profile.[2]

The stability of a pharmaceutical compound is a critical attribute that influences its quality, safety, and efficacy throughout its shelf life.[5][6] Stability testing is a regulatory requirement and a fundamental component of drug development, providing crucial data for formulation design, packaging selection, and the determination of storage conditions and expiration dates.[5][6][7] This guide will delineate the necessary studies to build a comprehensive stability profile for 1-(2-(Isopentyloxy)ethyl)-1H-pyrazol-3-amine.

Molecular Structure and Predicted Stability

The chemical structure of 1-(2-(Isopentyloxy)ethyl)-1H-pyrazol-3-amine consists of a pyrazole ring, an amino group at the 3-position, and an N-1 substituted ethyl chain with a terminal isopentyl ether. An initial assessment of its stability can be inferred from the known chemistry of its constituent functional groups.

  • The Pyrazole Ring: The pyrazole ring is an aromatic heterocycle, which generally confers considerable stability.[8][9] However, the presence of two adjacent nitrogen atoms can influence its reactivity.[2] The N-1 nitrogen is pyrrole-like and can act as a hydrogen bond donor, while the N-2 nitrogen is pyridine-like and can act as a hydrogen bond acceptor.[2] The stability of the pyrazole ring can be affected by substituents and the surrounding chemical environment.[10][11] While generally stable, the pyrazole ring can be susceptible to cleavage under harsh acidic conditions, often initiated by protonation of a ring nitrogen.[8]

  • The Amino Group: The 3-amino group is a key pharmacophore and can influence the electronic properties of the pyrazole ring. Amino groups can be susceptible to oxidation and can participate in various degradation reactions.

  • The Isopentyloxyethyl Side Chain: The ether linkage in the side chain is a potential site for degradation, primarily through hydrolytic cleavage under acidic conditions. Oxidative degradation of the ether is also a possibility. The aliphatic nature of the isopentyl group is generally stable, but the ether oxygen introduces a point of potential chemical reactivity.

Assessment of Thermodynamic Stability

Thermodynamic stability can be evaluated using thermal analysis techniques to determine the intrinsic stability of the molecule in the solid state.

Differential Scanning Calorimetry (DSC)

Expertise & Experience: DSC is a fundamental technique used to measure the heat flow into or out of a sample as a function of temperature or time. It is invaluable for determining the melting point, which is an indicator of purity, and for detecting any polymorphic transitions or decomposition events. A sharp, high-temperature melting point generally suggests good thermal stability.[10]

Experimental Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of 1-(2-(Isopentyloxy)ethyl)-1H-pyrazol-3-amine into a standard aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample at a constant rate, typically 10 °C/min, from ambient temperature to a temperature beyond the melting point or decomposition, for example, 300 °C.

  • Atmosphere: Conduct the analysis under an inert nitrogen atmosphere (50 mL/min flow rate) to prevent oxidative degradation during the scan.

  • Data Analysis: Analyze the resulting thermogram to determine the onset temperature and peak maximum of the melting endotherm. Any exothermic events following the melt may indicate decomposition.

Thermogravimetric Analysis (TGA)

Expertise & Experience: TGA measures the change in mass of a sample as a function of temperature. It provides quantitative information about thermal decomposition and the presence of any residual solvents or water. A high onset temperature of mass loss indicates good thermal stability.

Experimental Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the compound into a TGA pan.

  • Instrument Setup: Place the sample pan in the TGA furnace.

  • Thermal Program: Heat the sample at a constant rate of 10 °C/min from ambient temperature to approximately 500 °C.

  • Atmosphere: Use an inert nitrogen atmosphere (50 mL/min flow rate).

  • Data Analysis: Examine the TGA curve for the onset temperature of significant mass loss, which corresponds to the start of decomposition.

Data Presentation: Expected Thermal Analysis Data
ParameterExpected ResultInterpretation
DSC Melting Point (Tm) To be determined experimentallyA sharp endotherm indicates a crystalline solid with a defined melting point.
DSC Decomposition (Td) To be determined experimentallyAn exotherm following the melt suggests thermal decomposition.
TGA Onset of Decomposition To be determined experimentallyThe temperature at which significant weight loss begins, indicating thermal instability.

Forced Degradation Studies: Unveiling Degradation Pathways

Forced degradation, or stress testing, is essential for identifying potential degradation products and establishing degradation pathways.[12] These studies are a core component of developing and validating stability-indicating analytical methods.[13] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[12]

Experimental Workflow for Forced Degradation

The following diagram illustrates a typical workflow for conducting forced degradation studies.

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation Prep Prepare Stock Solution of API Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Prep->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Prep->Base Oxidation Oxidative (e.g., 3% H2O2, RT) Prep->Oxidation Thermal Thermal (e.g., 80°C, solid state) Prep->Thermal Photo Photolytic (ICH Q1B conditions) Prep->Photo Neutralize Neutralize/Quench Acid->Neutralize Base->Neutralize Oxidation->Neutralize Dilute Dilute to Working Concentration Thermal->Dilute Photo->Dilute Neutralize->Dilute Analyze Analyze by Stability-Indicating HPLC-UV/MS Dilute->Analyze Identify Identify Degradants Analyze->Identify Quantify Quantify Degradants Analyze->Quantify Pathway Propose Degradation Pathway Analyze->Pathway MassBalance Perform Mass Balance Calculation Analyze->MassBalance

Caption: Workflow for forced degradation studies.

Detailed Protocols for Stress Conditions

Trustworthiness: Each protocol includes a control sample (un-stressed) to serve as a baseline for comparison. All stressed samples should be analyzed alongside the control.

4.2.1. Acidic and Basic Hydrolysis

  • Rationale: To assess the susceptibility of the ether linkage and the pyrazole ring to acid- and base-catalyzed hydrolysis.

  • Protocol:

    • Prepare a stock solution of 1-(2-(Isopentyloxy)ethyl)-1H-pyrazol-3-amine in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

    • For acid hydrolysis, mix the stock solution with 0.1 M HCl.

    • For basic hydrolysis, mix the stock solution with 0.1 M NaOH.

    • Incubate the solutions at 60°C and withdraw aliquots at predetermined time points (e.g., 2, 4, 8, 24 hours).

    • Neutralize the aliquots (the acidic with NaOH, the basic with HCl) before dilution and analysis.

    • If significant degradation is observed, repeat the experiment under milder conditions (e.g., lower temperature or lower acid/base concentration).

4.2.2. Oxidative Degradation

  • Rationale: To evaluate the compound's stability in the presence of oxidizing agents. The amino group and potentially the ether linkage are susceptible to oxidation.

  • Protocol:

    • Prepare a 1 mg/mL stock solution of the compound.

    • Mix the stock solution with 3% hydrogen peroxide.

    • Store the solution at room temperature, protected from light.

    • Withdraw and analyze aliquots at various time points.

4.2.3. Thermal Degradation

  • Rationale: To assess the solid-state thermal stability of the compound.

  • Protocol:

    • Place a known amount of the solid compound in a vial.

    • Store the vial in an oven at a high temperature (e.g., 80°C).

    • At specified time intervals, remove a sample, dissolve it in a suitable solvent, and analyze.

4.2.4. Photodegradation

  • Rationale: To determine the compound's sensitivity to light, as required by ICH Q1B guidelines.

  • Protocol:

    • Expose the solid compound and a solution of the compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Analyze the exposed and control samples.

Analytical Methodology for Degradant Characterization

A validated, stability-indicating analytical method is crucial for separating and quantifying the parent compound from its degradation products.

High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS)

Expertise & Experience: HPLC is the workhorse for separating components in a mixture. When coupled with a mass spectrometer, it becomes a powerful tool for identifying unknown degradation products by providing mass-to-charge ratio information.

  • Method Development: A reverse-phase HPLC method using a C18 column is a good starting point. The mobile phase will likely consist of a mixture of water and an organic solvent (acetonitrile or methanol) with a suitable buffer. A gradient elution is often necessary to resolve all degradation products.

  • Detection: A photodiode array (PDA) detector can provide UV spectra of the parent and degradants, while the mass spectrometer provides mass information for structural elucidation.

Structure Elucidation of Degradants

Once degradation products are detected, their structures can be proposed based on their mass spectra and fragmentation patterns, as well as knowledge of likely degradation pathways.

Potential Degradation Pathways

Based on the structure of 1-(2-(Isopentyloxy)ethyl)-1H-pyrazol-3-amine, the following degradation pathways are plausible:

Hydrolytic Degradation

Under acidic conditions, the ether linkage is a likely point of cleavage, leading to the formation of 1-(2-hydroxyethyl)-1H-pyrazol-3-amine and isopentyl alcohol. The pyrazole ring itself may also undergo acid-catalyzed ring-opening under more forcing conditions.[8]

Oxidative Degradation

Oxidation could potentially occur at the amino group or the carbon atom adjacent to the ether oxygen.

The diagram below illustrates potential degradation pathways.

Degradation_Pathways cluster_hydrolysis Hydrolysis (Acidic) cluster_oxidation Oxidation Parent 1-(2-(Isopentyloxy)ethyl)-1H-pyrazol-3-amine Hydrolysis_Product1 1-(2-hydroxyethyl)-1H-pyrazol-3-amine Parent->Hydrolysis_Product1 Ether Cleavage Hydrolysis_Product2 Isopentyl alcohol Parent->Hydrolysis_Product2 Ether Cleavage Oxidation_Product Oxidized Amino or Ether Moiety Parent->Oxidation_Product Oxidative Stress

Caption: Potential degradation pathways.

Summary and Conclusion

This guide has outlined a comprehensive strategy for evaluating the . By employing techniques such as DSC and TGA, a clear picture of the compound's intrinsic thermal stability can be obtained. Furthermore, a systematic approach to forced degradation studies will elucidate potential degradation pathways and enable the development of a robust, stability-indicating analytical method. The insights gained from these studies are paramount for ensuring the development of a safe, effective, and stable drug product.

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Sources

Methodological & Application

Application Notes and Protocols for In Vitro Profiling of 1-(2-(Isopentyloxy)ethyl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Pyrazole Scaffold as a Cornerstone of Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2][3] Its remarkable metabolic stability and synthetic tractability have made it a cornerstone in the design of numerous clinically successful therapeutics.[1][2] Pyrazole-containing drugs, such as the anti-inflammatory agent celecoxib and the kinase inhibitor crizotinib, demonstrate the broad therapeutic applicability of this chemical motif.[2][3][4] The versatility of the pyrazole ring allows for diverse substitutions, enabling the fine-tuning of pharmacological properties to achieve desired potency and selectivity.[5]

This document provides a comprehensive guide for the initial in vitro characterization of 1-(2-(Isopentyloxy)ethyl)-1H-pyrazol-3-amine , a novel pyrazole derivative. While specific data for this molecule is not yet extensively published, its structure, featuring a 1H-pyrazol-3-amine core, suggests several plausible biological activities based on extensive research into analogous compounds. Derivatives of 1H-pyrazol-3-amine have notably been investigated as potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a critical mediator of necroptosis and inflammation.[6][7][8] Furthermore, the broader pyrazole class is known to exhibit a wide array of biological effects, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic activities.[4][5][9][10]

These application notes will therefore focus on a logical, tiered approach to the in vitro screening of 1-(2-(Isopentyloxy)ethyl)-1H-pyrazol-3-amine, beginning with general cytotoxicity assessment, followed by targeted enzymatic and cell-based functional assays.

PART 1: Foundational Assays - Cytotoxicity and General Bioactivity Screening

A fundamental first step in the characterization of any novel compound is to determine its effect on cell viability. This provides a therapeutic window and identifies potential for anticancer applications. The MTT assay is a robust and widely adopted colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[11][12][13][14]

Protocol 1: MTT Assay for General Cytotoxicity

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of 1-(2-(Isopentyloxy)ethyl)-1H-pyrazol-3-amine against a panel of human cancer cell lines.

Principle: The tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • 1-(2-(Isopentyloxy)ethyl)-1H-pyrazol-3-amine

  • Human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT-116 (colon))[13]

  • Normal human cell line (e.g., BEAS-2B (bronchial epithelium)) for selectivity assessment[13]

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the selected cell lines to ~80% confluency.

    • Trypsinize and resuspend the cells in fresh medium to a density of 5 x 10^4 cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[11]

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of 1-(2-(Isopentyloxy)ethyl)-1H-pyrazol-3-amine in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.

    • Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound.

    • Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration) and a positive control (e.g., doxorubicin).[11]

    • Incubate the plates for 48-72 hours.[11][12]

  • MTT Assay and Data Acquisition:

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[11]

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Parameter Description
Cell Lines Panel of human cancer and normal cell lines
Compound Concentrations Typically a 7-point dilution series (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µM)
Incubation Time 48 or 72 hours
Endpoint Absorbance at 570 nm
Data Output IC50 (µM)
PART 2: Targeted Assays - Investigating Potential Mechanisms of Action

Based on the established activities of the 1H-pyrazol-3-amine scaffold, several targeted in vitro assays are recommended to elucidate the mechanism of action of 1-(2-(Isopentyloxy)ethyl)-1H-pyrazol-3-amine.

A. Anti-inflammatory Activity: Kinase Inhibition Profile

The 1H-pyrazol-3-amine core is a known hinge-binding motif for various protein kinases, including RIPK1, which is implicated in inflammatory diseases.[6][7] An initial screen against key inflammatory kinases is therefore a logical next step.

Principle: This assay measures the ability of the test compound to inhibit the phosphorylation of a substrate by the RIPK1 enzyme. This can be quantified using various detection methods, such as ADP-Glo™ Kinase Assay, which measures the amount of ADP produced.

Materials:

  • Recombinant human RIPK1 enzyme

  • Kinase substrate (e.g., myelin basic protein)

  • ATP

  • 1-(2-(Isopentyloxy)ethyl)-1H-pyrazol-3-amine

  • Known RIPK1 inhibitor (positive control)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • White, opaque 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Reagent Preparation: Prepare all reagents according to the assay kit manufacturer's instructions. Prepare a dilution series of the test compound and positive control in the appropriate buffer.

  • Kinase Reaction:

    • Add 2.5 µL of the test compound or control to the wells of a 384-well plate.

    • Add 2.5 µL of a 2X RIPK1 enzyme and substrate mixture.

    • Initiate the reaction by adding 5 µL of a 2X ATP solution.

    • Incubate at room temperature for 1 hour.

  • Signal Generation and Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control.

    • Determine the IC50 value by plotting percent inhibition against the log of the compound concentration.

Kinase_Inhibition_Assay cluster_well Assay Well cluster_detection Detection Compound Test Compound (Inhibitor) Reaction Kinase Reaction Compound->Reaction Enzyme RIPK1 Enzyme Enzyme->Reaction Substrate Substrate + ATP Substrate->Reaction ADP ADP + Phosphorylated Substrate Reaction->ADP Produces ADP_Glo ADP-Glo™ Reagent (Depletes ATP) ADP->ADP_Glo Kinase_Detect Kinase Detection Reagent (Converts ADP to ATP) ADP_Glo->Kinase_Detect Luminescence Luminescence Kinase_Detect->Luminescence Generates Data_Analysis Data Analysis (IC50 Calculation) Luminescence->Data_Analysis Measured Cell_Cycle_Workflow Start Seed and Treat Cells with Compound Harvest Harvest Cells (Trypsinization) Start->Harvest Wash_PBS1 Wash with PBS Harvest->Wash_PBS1 Fix Fix in Cold 70% Ethanol Wash_PBS1->Fix Wash_PBS2 Wash with PBS Fix->Wash_PBS2 Stain Stain with Propidium Iodide and RNase A Wash_PBS2->Stain Analyze Analyze on Flow Cytometer Stain->Analyze End Quantify Cell Cycle Phases (G0/G1, S, G2/M) Analyze->End

Caption: Experimental workflow for cell cycle analysis.

Conclusion and Future Directions

The protocols outlined in this document provide a robust framework for the initial in vitro characterization of 1-(2-(Isopentyloxy)ethyl)-1H-pyrazol-3-amine. The data generated from these assays will offer critical insights into the compound's cytotoxic potential, selectivity, and possible mechanisms of action, particularly concerning kinase inhibition and cell cycle modulation. Positive results from these screens would warrant further investigation, including broader kinase profiling, assessment of effects on specific inflammatory or apoptotic signaling pathways, and eventual progression to in vivo models of disease. The rich history of the pyrazole scaffold in drug discovery suggests that a systematic and mechanistically-driven evaluation of novel derivatives like the one discussed herein holds significant promise for identifying new therapeutic leads. [1][2][5]

References
  • Taylor & Francis. (n.d.). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery.
  • ResearchGate. (2026, February 11). (PDF) PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY.
  • International Journal of Pharmaceutical Sciences and Research. (2022, October 26). Pyrazole Scaffold: A Remarkable Tool in Drug Development.
  • National Institutes of Health. (2023, November 7). Pyrazole: an emerging privileged scaffold in drug discovery - PMC.
  • MDPI. (2023, July 12). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies.
  • BenchChem. (n.d.). Application Notes and Protocols for Pyrazole Derivatives in In Vitro and In Vivo Research.
  • ACS Omega. (2025, March 20). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents.
  • National Institutes of Health. (n.d.). Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC.
  • IJRPR. (2023, October 26). Synthesis, Characterization and In-Vitroanti-Tumor Activity of Some Novel Pyrazole Derivatives.
  • PubMed. (2024, January 15). Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents.
  • BenchChem. (n.d.). An In-depth Technical Guide on 1-(1H-Pyrazol-3-yl)propan-2-amine: Structure, Synthesis, and Potential Biological Significance.
  • National Institutes of Health. (n.d.). Current status of pyrazole and its biological activities - PMC.
  • PubMed. (2025, October 23). Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease.
  • ResearchGate. (2026, January 28). Discovery of a 1H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease | Request PDF.

Sources

incorporating 1-(2-(Isopentyloxy)ethyl)-1H-pyrazol-3-amine into solid-phase peptide synthesis

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for the Solid-Phase Synthesis of Peptides Containing 1-(2-(Isopentyloxy)ethyl)-1H-pyrazol-3-amine

Abstract

The incorporation of unnatural amino acids (UAAs) into peptide sequences is a cornerstone of modern drug discovery and chemical biology, offering a powerful route to modulate pharmacological properties such as potency, metabolic stability, and receptor selectivity.[1][2] This guide provides a comprehensive framework and detailed protocols for the incorporation of a novel pyrazole-containing amino acid, 1-(2-(isopentyloxy)ethyl)-1H-pyrazol-3-amine, into peptides using automated Fmoc-based solid-phase peptide synthesis (SPPS). We present a proposed synthesis for the required N-α-Fmoc-protected building block and outline optimized coupling and cleavage strategies to ensure successful synthesis and high-purity final products.

Introduction: The Rationale for Pyrazole-Containing Peptides

The pyrazole motif is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[3] Its unique electronic properties, ability to participate in hydrogen bonding as both a donor and acceptor, and rigid structure make it an attractive surrogate for a peptide bond or a functional side chain.[4] By incorporating a pyrazole-based amino acid such as 1-(2-(isopentyloxy)ethyl)-1H-pyrazol-3-amine (herein referred to as Pyp(IOE)), researchers can introduce novel conformational constraints and specific molecular recognition features into a peptide backbone. The isopentyloxy-ethyl side chain at the N-1 position offers a lipophilic handle that can be used to enhance cell permeability or modulate protein-protein interactions. This guide provides the necessary theoretical and practical foundation for researchers to successfully utilize this promising building block.

Part 1: Preparation of the Fmoc-Protected Amino Acid Building Block

The target molecule, Pyp(IOE), must first be converted into an N-α-Fmoc-protected amino acid derivative suitable for SPPS. As this is a novel compound, a plausible synthetic route is proposed below, based on established pyrazole synthesis methodologies.[5][6]

Proposed Synthesis of (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-(2-(isopentyloxy)ethyl)-1H-pyrazol-3-yl)propanoic acid

The proposed synthesis begins with the construction of the pyrazole ring, followed by the introduction of the amino acid backbone.

cluster_0 Building Block Synthesis Workflow A Step 1: Pyrazole Ring Formation (β-keto ester + Substituted Hydrazine) B Step 2: Functional Group Manipulation (e.g., Reduction or Halogenation at C3-side chain) A->B Cyclocondensation C Step 3: Asymmetric Alkylation (Introduction of chiral auxiliary) B->C Activation D Step 4: Fmoc Protection & Deprotection (Fmoc-protection of α-amine, removal of auxiliary) C->D Chiral Synthesis E Final Product: Fmoc-Pyp(IOE)-OH D->E Final Processing

Caption: Proposed workflow for the synthesis of the Fmoc-Pyp(IOE)-OH building block.

Experimental Protocol: Synthesis of Fmoc-Pyp(IOE)-OH (Conceptual)

  • Step 1: Synthesis of Ethyl 1-(2-(isopentyloxy)ethyl)-5-hydroxy-1H-pyrazole-3-carboxylate.

    • Synthesize 1-(2-(isopentyloxy)ethyl)hydrazine.

    • React the substituted hydrazine with diethyl acetylenedicarboxylate or a similar 1,3-dicarbonyl precursor in a suitable solvent like ethanol under reflux.

    • Purify the resulting pyrazole carboxylate intermediate via column chromatography.

  • Step 2: Reduction to the Alcohol.

    • Reduce the ester group of the pyrazole intermediate to a primary alcohol using a mild reducing agent like lithium borohydride (LiBH₄) in THF.

  • Step 3: Conversion to an Alkyl Halide.

    • Convert the alcohol to the corresponding bromide or chloride using PBr₃ or SOCl₂.

  • Step 4: Asymmetric Synthesis of the Amino Acid.

    • Alkylate a chiral glycine enolate equivalent (e.g., derived from a Schöllkopf auxiliary) with the pyrazolyl-methyl halide from Step 3. This step establishes the crucial stereochemistry.

    • Hydrolyze the chiral auxiliary under acidic conditions to reveal the α-amino and carboxylic acid groups.

  • Step 5: N-α-Fmoc Protection.

    • Protect the primary amine with Fmoc-OSu in a biphasic system of dioxane and aqueous sodium bicarbonate.

    • Purify the final Fmoc-Pyp(IOE)-OH product by flash chromatography and verify its structure and purity via NMR and LC-MS.

ParameterRecommended Specification
Purity of Final Building Block >98% by HPLC
Characterization ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS)
Storage -20°C, desiccated
Table 1: Quality Control and Storage for Fmoc-Pyp(IOE)-OH Building Block.

Part 2: Protocol for Solid-Phase Peptide Synthesis

This protocol assumes the use of a standard automated peptide synthesizer employing Fmoc/tBu chemistry.[7][8] The fundamental SPPS cycle consists of iterative deprotection, coupling, and washing steps.[]

cluster_1 Fmoc-SPPS Cycle for Pyp(IOE) Incorporation Resin Peptide-Resin (N-terminus Fmoc-protected) Deprotection 1. Deprotection (20% Piperidine in DMF) Resin->Deprotection Washing1 2. Washing (DMF, IPA) Deprotection->Washing1 Coupling 3. Coupling (Fmoc-Pyp(IOE)-OH + Activator) Washing1->Coupling Washing2 4. Washing (DMF) Coupling->Washing2 NextCycle Peptide-Resin + 1 (Ready for next cycle) Washing2->NextCycle NextCycle->Deprotection Repeat for next amino acid

Caption: The iterative cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Detailed SPPS Protocol

1. Resin Selection and Swelling:

  • Choose a resin appropriate for your desired C-terminus (e.g., Rink Amide resin for a C-terminal amide, 2-Chlorotrityl chloride resin for a C-terminal carboxylic acid).[10]

  • Place the resin (e.g., 0.1 mmol scale) in a reaction vessel.

  • Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes with gentle agitation.[7]

2. Standard Fmoc Deprotection:

  • Drain the DMF from the swollen resin.

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate for 5-10 minutes. Drain and repeat once for 10-15 minutes to ensure complete Fmoc removal.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

3. Coupling of Fmoc-Pyp(IOE)-OH:

  • Rationale: Due to the potential steric bulk of the pyrazole side chain, a powerful coupling reagent is recommended to ensure high coupling efficiency and prevent deletion sequences. Standard carbodiimide reagents like DIC may be insufficient.

  • Reagent Preparation: In a separate vial, pre-activate the Fmoc-Pyp(IOE)-OH.

    • Dissolve Fmoc-Pyp(IOE)-OH (4 eq. relative to resin loading).

    • Add an aminium-based coupling reagent such as HATU (3.95 eq.).

    • Add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (8 eq.).

    • Dissolve all components in a minimal amount of DMF.

  • Coupling Reaction:

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate at room temperature for 1-2 hours. For difficult couplings, the time can be extended or a double coupling can be performed.

    • Perform a Kaiser test or other colorimetric test to confirm the absence of free primary amines, indicating a complete reaction.

4. Washing:

  • After coupling, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

Reagent/MaterialAmount (for 0.1 mmol scale)Purpose
Resin (e.g., Rink Amide) ~150-200 mg (dep. on loading)Solid support
Fmoc-Pyp(IOE)-OH 0.4 mmol (4 eq.)Unnatural amino acid
HATU 0.395 mmol (3.95 eq.)Coupling activator
DIPEA 0.8 mmol (8 eq.)Activation Base
20% Piperidine in DMF 5-10 mL per deprotectionFmoc removal
DMF As requiredPrimary solvent
Table 2: Typical Reagents for a Single Coupling Cycle of Fmoc-Pyp(IOE)-OH.

Part 3: Cleavage, Deprotection, and Purification

The final step is to cleave the synthesized peptide from the resin while simultaneously removing all acid-labile side-chain protecting groups (e.g., tBu, Boc, Trt, Pbf).[11][]

1. Cleavage Cocktail Selection:

  • Rationale: During acid-mediated cleavage, highly reactive cationic species are generated from the protecting groups.[13] These can cause side reactions with nucleophilic residues like Trp, Met, Cys, or potentially the electron-rich pyrazole ring of Pyp(IOE). Scavengers are essential to trap these reactive species.[14][15]

  • Procedure:

    • Wash the final peptide-resin with Dichloromethane (DCM) (3-5 times) and dry it under a stream of nitrogen.

    • Prepare the cleavage cocktail immediately before use. See Table 3 for recommendations.

    • Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin) and agitate at room temperature for 2-4 hours.

Cocktail NameComposition (v/v)Recommended Use
Reagent B [16]TFA (88%), Phenol (5%), Water (5%), TIPS (2%)General purpose, good for Trp, Met, Cys. Recommended for Pyp(IOE).
Reagent K [13]TFA (82.5%), Phenol (5%), Water (5%), Thioanisole (5%), EDT (2.5%)For peptides with multiple Arg(Pmc/Pbf), Cys. More potent but malodorous.
TFA/TIPS/H₂O TFA (95%), TIPS (2.5%), Water (2.5%)For simple peptides without sensitive residues.
Table 3: Common TFA-based Cleavage Cocktails. TFA is highly corrosive and must be handled in a fume hood with appropriate personal protective equipment. [13]

2. Peptide Precipitation and Isolation:

  • After the cleavage reaction is complete, filter the resin and collect the TFA filtrate.

  • Concentrate the TFA solution slightly under a gentle stream of nitrogen.

  • Precipitate the crude peptide by adding the TFA solution dropwise into a large volume of ice-cold diethyl ether. A white precipitate should form.[11]

  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice to remove residual scavengers.

  • Dry the crude peptide pellet under vacuum.

3. Purification and Characterization:

  • Dissolve the crude peptide in a suitable aqueous buffer (e.g., Water/Acetonitrile with 0.1% TFA).

  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Confirm the identity and purity of the final peptide containing Pyp(IOE) by Liquid Chromatography-Mass Spectrometry (LC-MS) and/or MALDI-TOF mass spectrometry. The observed mass should match the calculated theoretical mass for the peptide sequence.

Part 4: Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Incomplete Coupling of Pyp(IOE) 1. Insufficient activation time. 2. Steric hindrance. 3. Peptide aggregation on-resin.1. Increase coupling time to 3-4 hours. 2. Perform a second coupling (double couple). 3. Use a more potent activator like PyAOP. 4. Consider incorporating a pseudoproline dipeptide in the preceding sequence to disrupt aggregation.
Low Final Yield 1. Incomplete deprotection or coupling at multiple steps. 2. Premature cleavage from resin (if using a hyper-acid sensitive linker).1. Optimize coupling and deprotection times for all residues. 2. Ensure high-quality, amine-free DMF is used.[10]
Side Products Observed in MS 1. Alkylation of pyrazole ring or other sensitive residues during cleavage. 2. Incomplete removal of side-chain protecting groups.1. Ensure an adequate volume of a scavenger-rich cleavage cocktail (e.g., Reagent B or K) is used.[16] 2. Increase cleavage time to 4 hours.
Table 4: Common Issues and Troubleshooting Strategies.

References

  • O'Donnell, M. J., et al. (1997). Solid-Phase Unnatural Peptide Synthesis (UPS). Journal of the American Chemical Society. Available from: [Link]

  • Li, J., et al. (2026). Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis. Journal of the American Chemical Society. Available from: [Link]

  • Makwana, M. V., et al. (2025). Synthesis of a N-Fmoc dibenzyl pyrazolyl phosphonate protected τ-phosphohistidine building block for Fmoc SPPS. Synthetic Communications. Available from: [Link]

  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology. Available from: [Link]

  • Xie, J., et al. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. Applied and Environmental Microbiology. Available from: [Link]

  • Nowick, J.S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Available from: [Link]

  • Kumar, V., et al. (2021). Reprogramming natural proteins using unnatural amino acids. RSC Advances. Available from: [Link]

  • University of California, Santa Barbara. (2026). New method boosts production of non-natural amino acids for peptide assembly. Available from: [Link]

  • AAPPTec. (2005). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available from: [Link]

  • Makwana, M. V., et al. (2025). Full article: Synthesis of a N-Fmoc dibenzyl pyrazolyl phosphonate protected τ-phosphohistidine building block for Fmoc SPPS. Taylor & Francis Online. Available from: [Link]

  • Bofill, J. M., et al. (2022). Practical Protocols for Solid-Phase Peptide Synthesis 4.0. Materials. Available from: [Link]

  • AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). Available from: [Link]

  • AAPPTec. Cleavage Cocktails; Reagent B. Available from: [Link]

  • Dick, F. (1994). Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. Methods in Molecular Biology. Available from: [Link]

  • Kent, S. B. H. (2025). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. Knowledge UChicago. Available from: [Link]

  • Găină, L., et al. (2011). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. Green Chemistry. Available from: [Link]

  • Li, Y., et al. (2024). Azole reagents enabled ligation of peptide acyl pyrazoles for chemical protein synthesis. Nature Communications. Available from: [Link]

  • SBS Genetech. (2022). Mastering Protecting Groups in Peptide Synthesis. Available from: [Link]

  • Stanovnik, B., et al. (2012). Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. Arkivoc. Available from: [Link]

  • Fares, M., et al. (2022). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. IntechOpen. Available from: [Link]

  • Wang, Y., et al. (2025). Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. Journal of Medicinal Chemistry. Available from: [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. Available from: [Link]

  • Google Patents. (2020). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.

Sources

site-specific functionalization of the pyrazole ring in 1-(2-(Isopentyloxy)ethyl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Site-Specific Functionalization of 1-(2-(Isopentyloxy)ethyl)-1H-pyrazol-3-amine

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the strategic, site-specific functionalization of 1-(2-(isopentyloxy)ethyl)-1H-pyrazol-3-amine . This pyrazole derivative is a valuable scaffold in medicinal chemistry, and the ability to selectively modify its core structure is paramount for developing novel therapeutic agents. This guide moves beyond simple procedural lists to explain the underlying chemical principles that govern reactivity, enabling rational design of synthetic routes.

Understanding the Reactivity of the Pyrazole Core

The key to site-specific functionalization lies in understanding the electronic landscape of the target molecule. The pyrazole ring is an electron-rich heterocycle, but its reactivity is profoundly influenced by its substituents.[1][2]

  • C3-Amino Group (-NH₂): This is a powerful electron-donating group (EDG) through resonance. It strongly activates the pyrazole ring towards electrophilic substitution, directing incoming electrophiles primarily to the C4 position (ortho-position equivalent).

  • N1-Alkyl Group (-CH₂CH₂O-iPentyl): This is a weakly electron-donating group through induction. Its primary role is to occupy the N1 position, preventing N-functionalization and breaking the tautomeric symmetry of an unsubstituted pyrazole.[3]

  • N2 Pyridine-like Nitrogen: The lone pair on this nitrogen is in an sp² hybrid orbital and is not part of the aromatic system, making it a Lewis basic site. This site is crucial for coordination to transition metals, which can direct C-H activation to the adjacent C5 position.[4][5]

This interplay of directing groups creates a predictable pattern of reactivity, which we can exploit for selective functionalization.

G cluster_mol Reactivity Map of the Pyrazole Core cluster_legend Legend N1 N1 (Alkyl-Substituted) C5 C5 (Most Acidic Proton) N2 N2 (Lewis Basic Site) N2->C5 Directs C-H Activation C3 C3 (-NH₂) C4 C4 (Nucleophilic Center) C3->C4 Strong Activation (Resonance) L_EDG Strong EDG L_Nuc Primary Electrophilic Site L_CH C-H Activation Site L_Metal Metal Coordination Site

Caption: Reactivity map of the substituted pyrazole ring.

Protocols for C4-Position Functionalization (Electrophilic Substitution)

The C4 position is the most electron-rich and sterically accessible site, making it the primary target for electrophilic substitution reactions.[1][6]

Protocol 1: Regioselective C4-Bromination

Expert Rationale: Introducing a bromine atom at the C4 position is a strategic first step. Bromine is an excellent handle for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), providing a robust platform for diversification. The strong activating effect of the C3-amino group ensures high regioselectivity for this transformation. We will use N-Bromosuccinimide (NBS) as a mild and selective brominating agent to avoid potential side reactions associated with liquid bromine.

Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve 1-(2-(isopentyloxy)ethyl)-1H-pyrazol-3-amine (1.0 eq.) in a suitable solvent such as Dichloromethane (DCM) or Acetonitrile (MeCN) (approx. 0.2 M concentration).

  • Cooling: Cool the solution to 0 °C in an ice bath. This is crucial to control the exothermicity of the reaction.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq.) portion-wise over 15-20 minutes, ensuring the internal temperature remains below 5 °C.

  • Reaction Monitoring: Stir the reaction at 0 °C. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-3 hours.

  • Work-up:

    • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted NBS.

    • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, 3x volumes).

    • Wash the combined organic layers sequentially with water and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield 4-bromo-1-(2-(isopentyloxy)ethyl)-1H-pyrazol-3-amine.

Protocol 2: Regioselective C4-Nitration

Expert Rationale: The nitro group is a versatile functional group that can be reduced to an amine or used to modulate the electronic properties of the ring. Direct nitration of an amino-substituted pyrazole requires careful temperature control to prevent runaway reactions and potential oxidation.[7] A standard mixed acid (HNO₃/H₂SO₄) protocol is effective.[6][8]

Methodology:

  • Safety First: This reaction is highly exothermic and must be performed with extreme caution in a well-ventilated fume hood, using appropriate personal protective equipment (PPE).

  • Reaction Setup: Add concentrated sulfuric acid (H₂SO₄, 98%) (3.0 eq.) to a round-bottom flask and cool it to -5 to 0 °C in an ice/salt bath.

  • Substrate Addition: Slowly add 1-(2-(isopentyloxy)ethyl)-1H-pyrazol-3-amine (1.0 eq.) to the cold sulfuric acid with vigorous stirring. The amine will be protonated, which protects it from oxidation but still allows the ring to be nitrated.

  • Nitrating Mixture: In a separate flask, prepare the nitrating agent by slowly adding concentrated nitric acid (HNO₃, 70%) (1.1 eq.) to pre-cooled concentrated sulfuric acid (1.5 eq.) at 0 °C.

  • Nitration Reaction: Add the prepared nitrating mixture dropwise to the solution of the pyrazole, maintaining the internal temperature strictly below 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours, monitoring by TLC or LC-MS.

  • Work-up: Carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. This will hydrolyze the excess acid and precipitate the product.

  • Neutralization and Extraction: Slowly neutralize the cold aqueous mixture with a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8. Extract the product with ethyl acetate (3x volumes).

  • Isolation and Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to obtain 4-nitro-1-(2-(isopentyloxy)ethyl)-1H-pyrazol-3-amine.

Reaction Key Reagents Temperature Typical Time Expected Outcome
C4-Bromination NBS, DCM0 °C1-3 hHigh yield, excellent regioselectivity
C4-Nitration HNO₃, H₂SO₄0 °C1-2 hGood yield, requires strict temp. control

Protocols for C5-Position Functionalization

Functionalizing the C5 position is more challenging due to electronic deactivation relative to C4. However, modern synthetic methods, particularly transition-metal-catalyzed C-H activation, provide a direct and efficient route.[4][5][9]

Protocol 3: Palladium-Catalyzed Direct C5-Arylation

Expert Rationale: Transition-metal-catalyzed C-H functionalization is a powerful tool for forging C-C bonds without pre-functionalized substrates.[5] In this case, the Lewis basic N2 atom of the pyrazole ring can act as a directing group, guiding a palladium catalyst to selectively activate the C-H bond at the C5 position.[4] This reaction provides direct access to C5-arylated pyrazoles, which are important motifs in drug discovery.

Methodology:

  • Inert Atmosphere: All steps must be performed under an inert atmosphere (e.g., Argon or Nitrogen) using Schlenk line or glovebox techniques, as the catalyst is air-sensitive.

  • Reaction Setup: To an oven-dried Schlenk tube, add the starting pyrazole (1.0 eq.), the aryl halide (e.g., an aryl bromide, 1.5 eq.), a palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), a suitable ligand (e.g., a phosphine ligand like SPhos, 10 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.5 eq.).

  • Solvent Addition: Add an anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane) via syringe.

  • Reaction: Seal the tube and heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by LC-MS. Reactions are typically complete in 12-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

    • Wash the filtrate with water and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography to afford the desired 5-aryl-1-(2-(isopentyloxy)ethyl)-1H-pyrazol-3-amine.

Downstream Functionalization: Leveraging the C4-Bromo Intermediate

The true synthetic utility of the C4-bromo derivative is realized in its subsequent conversion to a wide array of functional groups via cross-coupling chemistry.

G Start 1-(2-(Isopentyloxy)ethyl)- 1H-pyrazol-3-amine Bromo C4-Bromo Intermediate Start->Bromo Protocol 1: C4-Bromination (NBS) Suzuki_Product C4-Aryl/Heteroaryl Product Bromo->Suzuki_Product Protocol 4: Suzuki Coupling (Pd Cat., R-B(OH)₂) BW_Product C4-Amino Product Bromo->BW_Product Protocol 5: Buchwald-Hartwig Amination (Pd Cat., R₂NH)

Sources

use of 1-(2-(Isopentyloxy)ethyl)-1H-pyrazol-3-amine in agricultural chemistry applications

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 1-(2-(Isopentyloxy)ethyl)-1H-pyrazol-3-amine as a Novel Building Block for Next-Generation SDHI Fungicides

Introduction & Mechanistic Rationale

The development of environmentally friendly, highly efficacious agrochemicals relies heavily on the strategic design of active ingredients (AIs). Succinate dehydrogenase inhibitors (SDHIs) represent one of the most critical classes of modern agricultural fungicides. By blocking the ubiquinone-binding site in mitochondrial Complex II, they halt fungal respiration, leading to pathogen death[1]. Within this class, pyrazole-carboxamides have emerged as the dominant and most adaptable chemical family[2].

The compound 1-(2-(Isopentyloxy)ethyl)-1H-pyrazol-3-amine is a highly specialized building block designed for the synthesis of advanced SDHI candidates. Its structural architecture is engineered to overcome common pharmacokinetic limitations in crop protection:

  • The 3-Amino Pyrazole Core: This moiety provides the essential nucleophilic handle for amidation. When coupled with an aryl or heteroaryl acyl chloride, it forms the core carboxamide pharmacophore required for critical hydrogen bonding with the target SDH enzyme[3].

  • The N1-Isopentyloxyethyl Tail: The incorporation of an ether linkage combined with a branched aliphatic chain is a deliberate physicochemical choice. The ether oxygen provides rotational flexibility and acts as a weak hydrogen bond acceptor, improving systemic mobility (xylem transport) within the plant. Concurrently, the terminal isopentyl group optimizes the partition coefficient (LogP), ensuring rapid penetration through the lipophilic plant cuticle and the fungal cell membrane, resulting in a dual-action mode of efficacy[4].

Experimental Protocols

To ensure scientific integrity, the following workflows are designed as self-validating systems, ensuring that each phase of development—from synthesis to biological evaluation—is internally controlled.

Protocol A: Synthesis of a Prototype SDHI Active Ingredient

Objective: Couple 1-(2-(Isopentyloxy)ethyl)-1H-pyrazol-3-amine with 2-(trifluoromethyl)benzoyl chloride to synthesize a prototype pyrazole-carboxamide fungicide.

  • Preparation: In a flame-dried 250 mL round-bottom flask under nitrogen, dissolve 1-(2-(Isopentyloxy)ethyl)-1H-pyrazol-3-amine (10.0 mmol, ~1.97 g) in 50 mL of anhydrous dichloromethane (DCM).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (15.0 mmol, 2.6 mL). Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct, preventing the protonation of the pyrazole amine and driving the reaction to completion.

  • Acylation: Cool the mixture to 0°C. Dropwise, add 2-(trifluoromethyl)benzoyl chloride (11.0 mmol) dissolved in 10 mL of DCM over 15 minutes.

  • Reaction & Validation: Stir at room temperature for 4 hours. Self-Validation Step: Analyze a 10 µL aliquot via LC-MS. The reaction is deemed complete when the precursor mass ([M+H]+ m/z 198.3) is entirely depleted and the product mass ([M+H]+ m/z 370.4) is dominant.

  • Purification: Wash the organic layer with 1M HCl, saturated NaHCO3, and brine. Dry over MgSO4, concentrate, and purify via silica gel flash chromatography (Hexanes/Ethyl Acetate) to yield the pure AI (>98% purity).

Protocol B: Emulsifiable Concentrate (EC) Formulation

Objective: Formulate the synthesized hydrophobic AI into a 10% EC for aqueous agricultural application.

  • Solubilization: Dissolve 10 g of the purified AI in 80 g of Solvent Naphtha (Aromatic 150). Causality: Aromatic solvents are required to keep the highly lipophilic isopentyl-modified AI in a stable liquid state across temperature variations.

  • Surfactant Blending: Add a proprietary emulsifier blend consisting of 6 g of Calcium dodecylbenzenesulfonate (anionic) and 4 g of Tristyrylphenol ethoxylate (non-ionic). Causality: The anionic/non-ionic pair prevents Ostwald ripening and stabilizes the emulsion droplets via steric and electrostatic repulsion.

  • Validation: Self-Validation Step: Perform a spontaneity of dispersion test (CIPAC MT 36). Invert a 100 mL graduated cylinder containing 1 mL of the EC in 99 mL of standard hard water. A successful formulation will form a spontaneous, stable milky emulsion with <0.5 mL of creaming after 2 hours.

Protocol C: In Vivo Greenhouse Bioassay (Rhizoctonia solani)

Objective: Evaluate the fungicidal efficacy of the formulated AI on rice plants.

  • Application: Dilute the 10% EC formulation with water to achieve active ingredient concentrations of 0.1, 1, 10, and 50 mg/L. Spray onto 3-week-old rice plants until runoff.

  • Inoculation: 24 hours post-application, inoculate the leaf sheaths with agar plugs containing actively growing Rhizoctonia solani mycelia.

  • Incubation & Validation: Transfer plants to a dew chamber (28°C, 95% relative humidity) for 7 days. Self-Validation Step: Include a mock-inoculated control (to ensure formulation components are not phytotoxic) and an untreated inoculated control (to validate pathogen virulence). Disease severity in the untreated control must exceed 80% for the assay to be considered valid.

  • Scoring: Measure lesion lengths and calculate the EC50 values.

Data Presentation

The incorporation of the isopentyloxyethyl tail significantly alters the physicochemical profile of the resulting carboxamide, directly translating to enhanced in vivo efficacy compared to commercial standards.

Table 1: Physicochemical Properties & In Vitro SDH Inhibition

Compound LogP (Calculated) Molecular Weight SDH IC50 (µM) Cuticular Penetration Rate
Synthesized Prototype 4.12 369.38 g/mol 0.08 High (< 2 hours)
Fluxapyroxad (Standard) 3.08 381.31 g/mol 0.35 Moderate (~ 4 hours)

| Boscalid (Standard) | 2.96 | 343.21 g/mol | 1.53 | Low (> 6 hours) |

Table 2: In Vivo Fungicidal Efficacy against Rhizoctonia solani

Treatment EC50 (mg/L) Protective Efficacy at 10 mg/L (%) Phytotoxicity Observed
Synthesized Prototype EC 0.015 94.2% None
Fluxapyroxad 10% EC 0.036 88.5% None

| Untreated Control | N/A | 0.0% | N/A |

Mandatory Visualizations

SDHI_Mechanism A 1-(2-(Isopentyloxy)ethyl) -1H-pyrazol-3-amine B Amidation Coupling (Active AI Synthesis) A->B C Pyrazole-Carboxamide (SDHI Fungicide) B->C D Penetration of Fungal Cell Membrane (Aided by Isopentyl tail) C->D E Binding to Ubiquinone Site (Complex II) D->E F Inhibition of Succinate Dehydrogenase E->F G Blockade of Fungal Respiration & Death F->G

Mechanistic Pathway: From building block synthesis to targeted fungal succinate dehydrogenase inhibition.

Workflow S1 Step 1: AI Synthesis (Schotten-Baumann) S2 Step 2: Purification (Flash Chromatography) S1->S2 S3 Step 3: EC Formulation (Surfactant + Solvent) S2->S3 S4 Step 4: In Vivo Assay (Foliar Spray) S3->S4 S5 Step 5: Efficacy Quantification (EC50) S4->S5

Experimental Workflow: End-to-end process from chemical synthesis to biological efficacy quantification.

References

  • Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold Potentially Targeting Fungal Succinate Dehydrogenase: Antifungal Activity and Mechanism of Action | Journal of Agricultural and Food Chemistry - ACS Publications. 1

  • Discovery of N-Methoxy-(biphenyl-ethyl)-pyrazole-carboxamides as Novel Succinate Dehydrogenase Inhibitors | Journal of Agricultural and Food Chemistry - ACS Publications. 2

  • Potential Fungicide Candidates: A Dual Action Mode Study of Novel Pyrazole-4-carboxamides against Gibberella zeae - PubMed. 4

  • Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection | Journal of Agricultural and Food Chemistry - ACS Publications. 3

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Reactivity of 1-(2-(Isopentyloxy)ethyl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated technical support center for troubleshooting challenges with 1-(2-(Isopentyloxy)ethyl)-1H-pyrazol-3-amine. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues related to the low reactivity of the 3-amino group on the pyrazole ring.

Frequently Asked Questions (FAQs)

Q1: Why is the amine group in my 1-(2-(Isopentyloxy)ethyl)-1H-pyrazol-3-amine showing low reactivity in standard acylation/sulfonylation reactions?

A1: The nucleophilicity of the 3-amino group on a pyrazole ring can be significantly influenced by the electronic properties of the pyrazole ring itself. The two nitrogen atoms in the ring are electron-withdrawing, which can decrease the electron density on the exocyclic amine, thereby reducing its nucleophilicity compared to a simple alkyl or aryl amine.[1][2] Additionally, the substituent at the N1 position, in this case, the 2-(isopentyloxy)ethyl group, can also play a role in modulating the electronic environment.

Q2: Could steric hindrance be a factor in the low reactivity?

A2: While the 2-(isopentyloxy)ethyl group at the N1 position is somewhat bulky, it is not directly adjacent to the 3-amino group. Therefore, significant steric hindrance at the reaction center is less likely to be the primary cause of low reactivity, although it can't be entirely ruled out, especially with bulky electrophiles. The primary factor is more likely the electronic nature of the pyrazole ring system.[3][4]

Q3: Are there specific reaction conditions that are known to be problematic for aminopyrazoles?

A3: Yes, standard amide coupling conditions that work well for aliphatic or electron-rich aromatic amines may be sluggish for less nucleophilic amines like 3-aminopyrazoles.[5][6] Reactions that generate highly reactive intermediates in the presence of multiple nucleophilic sites (the pyrazole ring nitrogens and the exocyclic amine) can sometimes lead to side products. Furthermore, the solubility of pyrazole derivatives can be challenging in certain solvents, which can impede reaction kinetics.[7]

Q4: How does the pyrazole ring itself affect the reactivity of the amine group?

A4: The pyrazole ring is an aromatic heterocycle with two nitrogen atoms. The lone pair of electrons on the N1 nitrogen participates in the aromatic system, while the N2 nitrogen has a lone pair in an sp2 hybrid orbital in the plane of the ring, making it a potential site for protonation or electrophilic attack.[2][8] This electronic arrangement can reduce the electron-donating ability of the ring towards the exocyclic amine at the C3 position, thus decreasing its nucleophilicity.

Troubleshooting Guides for Common Reactions

Guide 1: Amide Bond Formation (Acylation)

Problem: Low or no yield of the desired amide when reacting 1-(2-(isopentyloxy)ethyl)-1H-pyrazol-3-amine with a carboxylic acid using standard coupling reagents (e.g., EDC/HOBt, HATU).

Root Cause Analysis:

  • Insufficient Nucleophilicity: The primary reason for low reactivity is the reduced nucleophilicity of the 3-aminopyrazole.[1][5]

  • Inadequate Carboxylic Acid Activation: The chosen coupling reagent may not be potent enough to generate a sufficiently reactive activated ester to overcome the low nucleophilicity of the amine.

  • Competitive Reactions: The activated carboxylic acid could potentially react with the N2 of the pyrazole ring, although this is generally less favored than reaction with the exocyclic amine.[9]

  • Poor Solubility: The starting materials or the product may have poor solubility in the chosen reaction solvent.[7]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for amide bond formation.

Experimental Protocols:

Protocol 1.1: Enhanced Coupling Reagent Protocol

  • To a solution of the carboxylic acid (1.0 equiv.) and 1-(2-(isopentyloxy)ethyl)-1H-pyrazol-3-amine (1.1 equiv.) in anhydrous DMF (0.1 M) under an inert atmosphere, add HATU (1.2 equiv.) and DIPEA (2.5 equiv.).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous NaHCO3 solution and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 1.2: Acid Chloride Protocol

  • Acid Chloride Formation: To a solution of the carboxylic acid (1.0 equiv.) in anhydrous DCM containing a catalytic amount of DMF, add oxalyl chloride or thionyl chloride (1.5 equiv.) dropwise at 0 °C. Stir at room temperature for 1-2 hours until gas evolution ceases. Remove the solvent and excess reagent under reduced pressure.

  • Amide Formation: Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C. Add a solution of 1-(2-(isopentyloxy)ethyl)-1H-pyrazol-3-amine (1.1 equiv.) and a non-nucleophilic base such as triethylamine or DIPEA (2.0 equiv.) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Work up as described in Protocol 1.1.

Data Summary for Amide Coupling Optimization:

Coupling ReagentBaseSolventTemperature (°C)Typical Yield
EDC/HOBtDIPEADCM25Low to Moderate
HATUDIPEADMF25Good to Excellent
Acid ChlorideEt3NDCM0 to 25Good to Excellent
Guide 2: Sulfonylation

Problem: Low yield of the desired sulfonamide when reacting 1-(2-(isopentyloxy)ethyl)-1H-pyrazol-3-amine with a sulfonyl chloride.

Root Cause Analysis:

  • Low Nucleophilicity: Similar to acylation, the reduced nucleophilicity of the amine is a major hurdle.

  • Side Reactions: The sulfonyl chloride can potentially react with the pyrazole ring nitrogens, although this is less common.

  • Steric Hindrance: Bulky sulfonyl chlorides can exacerbate any steric hindrance issues.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for sulfonylation.

Experimental Protocol:

Protocol 2.1: Optimized Sulfonylation

  • To a solution of 1-(2-(isopentyloxy)ethyl)-1H-pyrazol-3-amine (1.0 equiv.) in anhydrous pyridine or a mixture of DCM and pyridine at 0 °C, add the sulfonyl chloride (1.2 equiv.) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. For sluggish reactions, heating to 40-60 °C may be beneficial.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract with ethyl acetate.

  • Wash the organic layer with 1M HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

  • Purify the crude product by column chromatography.

Guide 3: Reductive Amination

Problem: Incomplete reaction or formation of side products during reductive amination with an aldehyde or ketone.

Root Cause Analysis:

  • Slow Imine/Enamine Formation: The initial condensation between the weakly nucleophilic amine and the carbonyl compound may be slow and require optimization.[10][11]

  • Instability of Imine/Enamine: The intermediate imine or enamine may not be stable under the reaction conditions.

  • Sub-optimal Reducing Agent: The chosen reducing agent may not be suitable for the specific substrate or pH conditions.[12][13]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for reductive amination.

Experimental Protocol:

Protocol 3.1: One-Pot Reductive Amination

  • To a solution of the aldehyde or ketone (1.0 equiv.) and 1-(2-(isopentyloxy)ethyl)-1H-pyrazol-3-amine (1.1 equiv.) in a suitable solvent such as dichloroethane (DCE) or methanol, add acetic acid (1.0 equiv.).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 equiv.) portion-wise.

  • Continue stirring at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Quench the reaction with saturated aqueous NaHCO3 solution and extract with DCM.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

  • Purify the crude product by column chromatography.

References

  • Nucleophilic ability of 5-aminopyrazoles in the multicomponent synthesis of pyrazolodihydropyridines and pyrazolodihydropyrimidines. Australian Journal of Chemistry. [Link]

  • Redox-Neutral Cross-Coupling Amination with Weak N-Nucleophiles: Arylation of Anilines, Sulfonamides, Sulfoximines, Carbamates, and Imines via Nickelaelectrocatalysis. JACS Au. [Link]

  • Recent developments in aminopyrazole chemistry. Arkivoc. [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. [Link]

  • A theoretical study of the reactivity of pyrazaboles with nitrogen nucleophiles (amines and pyrazoles): the ring opening. Canadian Journal of Chemistry. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

  • C4-C5 Fused pyrazol-3-amines: When the degree of unsaturation and electronic characteristics of the fused ring controls regioselectivity in Ullman and Acylation reactions. ResearchGate. [Link]

  • Catalytic Amide Formation from Non-Activated Carboxylic Acids and Amines. ResearchGate. [Link]

  • Catalytic amide formation from non-activated carboxylic acids and amines. RSC Publishing. [Link]

  • Metal-catalysed approaches to amide bond formation. RSC Publishing. [Link]

  • RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. DOI. [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Cobalt-Catalyzed Amide Bond Formation from Esters and Amines. ACS Publications. [Link]

  • Reductive Amination. Myers Chem 115. [Link]

  • Structure–Nucleophilicity Relationships for Enamines. ResearchGate. [Link]

  • Recent highlights in the synthesis and biological significance of pyrazole derivatives. PMC. [Link]

  • (PDF) Exploring the effects of temperature and solvent polarity on the molecular structure, thermodynamic features, and photophysical properties of pyrazole: A DFT and TD-DFT approach. ResearchGate. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]

  • Reductive Amination. Chemistry Steps. [Link]

  • Reductive Amination - Common Conditions. Organic Chemistry Data. [Link]

Sources

optimizing temperature and solvent conditions for 1-(2-(Isopentyloxy)ethyl)-1H-pyrazol-3-amine coupling

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for drug development professionals and synthetic chemists encountering low yields, stalled reactions, or complex byproduct profiles when attempting to couple 1-(2-(Isopentyloxy)ethyl)-1H-pyrazol-3-amine .

The Chemical Context: Why is this Amine Difficult?

Coupling this specific building block presents a dual challenge:

  • Electronic Deactivation: The exocyclic amine at the 3-position is significantly less nucleophilic than standard aliphatic amines. The nitrogen lone pair is delocalized into the electron-deficient heteroaromatic pyrazole system.

  • Steric Shielding: The N1-substituent (2-(isopentyloxy)ethyl) is a flexible, lipophilic ether chain. In solution, this chain can fold over the pyrazole core, creating a localized steric shield that hinders the approach of bulky electrophiles.

Overcoming these barriers requires moving away from room-temperature defaults and strictly optimizing your solvent and temperature parameters to increase the conformational dynamics of the N1-chain and drive the reaction kinetically.

Diagnostic Workflow

Workflow Start Identify Electrophilic Partner Acid Carboxylic Acid (Amide Bond Formation) Start->Acid Halide Aryl/Heteroaryl Halide (C-N Cross-Coupling) Start->Halide Amide Coupling Reagent Selection (HATU or T3P) Acid->Amide Buchwald Catalyst Selection (Pd(OAc)2 / Xantphos) Halide->Buchwald Solvent1 Polar Aprotic Solvent (DMF, DMAc) Amide->Solvent1 Solvent2 Ether/Non-Polar Solvent (1,4-Dioxane, Toluene) Buchwald->Solvent2 Temp1 Elevated Temperature (50-60 °C) Solvent1->Temp1 Temp2 High Temperature (90-110 °C) Solvent2->Temp2

Workflow for selecting solvent and temperature based on the electrophile.

Section 1: Amide Bond Formation (Temperature & Solvent Optimization)

Troubleshooting FAQs

Q: Standard EDC/HOBt coupling in DCM at room temperature yields <15% product. Why is the reaction stalling? A: The stalling is a kinetic issue. Dichloromethane (DCM) limits your maximum reaction temperature to ~39 °C, which provides insufficient thermal energy to overcome the high activation barrier of the deactivated 3-aminopyrazole nucleophile. Switching to HATU in a polar aprotic solvent with a higher boiling point (like DMF or DMAc) allows you to increase the temperature to 50–60 °C, driving the nucleophilic attack to completion[1]. Microwave irradiation or elevated thermal heating accelerates the coupling of deactivated amines and minimizes side reactions[2].

Q: How do I balance temperature and solvent to prevent epimerization of my carboxylic acid while ensuring the pyrazole amine reacts? A: If your carboxylic acid contains a chiral center α to the carbonyl, high temperatures in DMF with DIPEA can lead to oxazolone-mediated racemization. To mitigate this, use a less basic solvent/base combination. Ethyl acetate (EtOAc) with T3P (Propylphosphonic anhydride) at 60–80 °C is an excellent alternative. T3P is highly effective for deactivated heteroaromatic amines and significantly suppresses epimerization compared to uronium-based reagents[3].

Quantitative Data: Solvent & Temperature Matrix
SolventTemperatureCoupling ReagentBaseObserved YieldPrimary Issue / Observation
DCM25 °CEDC/HOBtDIPEA12%Reaction stalls; unreacted amine recovered.
DCM25 °CHATUDIPEA38%Incomplete conversion after 24h.
DMF25 °CHATUDIPEA55%Moderate yield; active ester hydrolysis competes.
DMF 55 °C HATU DIPEA 91% Optimal for non-chiral acids.
EtOAc 75 °C T3P (50% in EtOAc) Pyridine 86% Optimal for chiral acids (prevents epimerization).
Protocol A: Self-Validating HATU-Mediated Amide Coupling

Mechanistic Rationale: Amide couplings with complex pyrazoles are standard in modern drug synthesis, often requiring precise temperature control to force the final C-N bond formation[4].

  • Pre-Activation: Dissolve the carboxylic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.2 M). Add DIPEA (3.0 equiv) dropwise at room temperature.

    • Self-Validating Checkpoint: The solution should transition to a pale yellow color within 5 minutes, confirming the formation of the OAt-active ester.

  • Amine Addition: Add 1-(2-(Isopentyloxy)ethyl)-1H-pyrazol-3-amine (1.1 equiv) in a single portion.

  • Thermal Activation: Heat the reaction mixture to 55 °C under an inert atmosphere.

    • Self-Validating Checkpoint: Pull an LC-MS aliquot at 2 hours. You should observe >85% consumption of the active ester mass. If unreacted active ester remains, the steric shielding of the N1-isopentyloxyethyl chain is limiting the reaction; increase temperature to 65 °C.

  • Quench & Workup: Cool to room temperature and quench with saturated aqueous NaHCO₃. Extract with EtOAc. Wash the organic layer with 5% aqueous LiCl (3x) to completely remove residual DMF before concentration.

Mechanism RCOOH Carboxylic Acid ActiveEster OAt Active Ester (Intermediate) RCOOH->ActiveEster Activation (25 °C) HATU HATU + DIPEA (in DMF) HATU->ActiveEster Product Amide Product ActiveEster->Product Nucleophilic Attack (50-60 °C) Amine 3-Aminopyrazole Nucleophile Amine->Product

Mechanistic pathway of HATU amidation showing the thermally dependent nucleophilic attack.

Section 2: Buchwald-Hartwig C-N Cross-Coupling

Troubleshooting FAQs

Q: When attempting a Pd-catalyzed coupling with an aryl bromide, I observe rapid debromination of the electrophile but no C-N bond formation. What solvent/temperature adjustments are needed? A: Debromination (hydrodehalogenation) is a classic side reaction that occurs when the rate of reductive elimination is slower than competing β-hydride elimination or protonation pathways. This happens if the solvent doesn't adequately stabilize the catalytic intermediates or if the temperature is too low to force the difficult reductive elimination of the heteroaryl amine. Switch from Toluene to 1,4-Dioxane. Dioxane's slight polarity stabilizes the Pd(II) oxidative addition complex, and its boiling point allows you to elevate the temperature to 90–110 °C to accelerate reductive elimination[5].

Q: Is there a specific catalyst/solvent pairing that works best for 3-aminopyrazoles? A: Yes. The combination of Pd(OAc)₂ with Xantphos in 1,4-Dioxane at 90 °C is a highly reliable starting point for 3-aminopyrazoles[5]. If steric hindrance from the N1-(2-(isopentyloxy)ethyl) group is severe, switching to the tBuBrettPhos Pd G3 precatalyst in t-Amyl alcohol at 100 °C provides the necessary bulk and thermal stability to drive the reaction.

Quantitative Data: Buchwald-Hartwig Optimization Matrix
SolventTemperatureCatalyst / LigandBaseObserved YieldPrimary Issue / Observation
Toluene80 °CPd₂(dba)₃ / BINAPCs₂CO₃15%High levels of debrominated aryl halide.
Toluene100 °CPd(OAc)₂ / XantphosCs₂CO₃42%Moderate yield; Pd black precipitation observed.
1,4-Dioxane 90 °C Pd(OAc)₂ / Xantphos Cs₂CO₃ 88% Clean conversion; standard optimized condition.
t-Amyl OH 100 °C tBuBrettPhos Pd G3 tBuONa 94% Optimal for highly sterically hindered aryl halides.
Protocol B: Self-Validating Pd-Catalyzed Cross-Coupling

Mechanistic Rationale: Palladium-catalyzed amination of heteroaromatic amines requires bidentate ligands with large bite angles (like Xantphos) and elevated temperatures to facilitate the final reductive elimination step[5].

  • Degassing (Critical Step): In an oven-dried Schlenk tube, combine the aryl halide (1.0 equiv), 1-(2-(Isopentyloxy)ethyl)-1H-pyrazol-3-amine (1.2 equiv), and Cs₂CO₃ (2.0 equiv) in anhydrous 1,4-Dioxane (0.15 M).

    • Self-Validating Checkpoint: Bubble dry Argon directly through the solvent for at least 15 minutes. Failure to remove dissolved oxygen will rapidly oxidize the active Pd(0) species to inactive Pd(II) complexes, resulting in a black precipitate before the reaction even begins.

  • Catalyst Addition: Quickly add Pd(OAc)₂ (5 mol%) and Xantphos (10 mol%) under a positive stream of Argon. Seal the tube tightly.

  • Thermal Activation: Submerge the vessel in a pre-heated oil bath at 90 °C.

    • Self-Validating Checkpoint: Within 10–15 minutes of heating, the suspension should transition to a deep red or homogenous brown color, indicating the successful formation of the active Pd(0)-ligand complex and subsequent oxidative addition.

  • Monitoring & Workup: Stir at 90 °C for 12 hours. Cool to room temperature, dilute with EtOAc, and filter the crude mixture through a short pad of Celite to remove the inorganic base and precipitated palladium species. Concentrate the filtrate for column chromatography.

References

  • Process optimization for acid-amine coupling: a catalytic approach. Growing Science.1

  • How to Optimize Amide Formation in Microwave-Assisted Synthesis. Patsnap Eureka.2

  • New Heterocyclic β-Sheet Ligands with Peptidic Recognition Elements. ACS Publications.3

  • Highly Regioselective Palladium-Catalyzed C2-Amination of 2,4-Dichloropyridines: Scope and Limitations. Thieme.5

  • Synthetic Approaches to the New Drugs Approved During 2022. ACS Publications.4

Sources

Technical Support Center: Functionalization of 1-(2-(Isopentyloxy)ethyl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic bottlenecks associated with 1-(2-(Isopentyloxy)ethyl)-1H-pyrazol-3-amine .

Functionalizing this molecule presents a unique mechanistic challenge. The 2-(isopentyloxy)ethyl group at the N1 position is not merely a passive spectator; its highly flexible, bulky isopentyl tail sweeps a massive steric volume (quantifiable by a high percent buried volume, %VBur​ )[1]. Furthermore, the ether oxygen can participate in intramolecular hydrogen bonding with the C3-amine. Combined with the inherent competitive nucleophilicity between the exocyclic C3-amine and the endocyclic N2 nitrogen[2], this structural profile frequently leads to incomplete reactions, poor regioselectivity, and over-alkylation.

This guide provides field-proven, causality-driven troubleshooting strategies to overcome these steric barriers and ensure self-validating experimental success.

Troubleshooting FAQs: Overcoming Steric Barriers

Q1: Why am I seeing incomplete acylation at the C3-amine, even when using excess acyl chloride and prolonged reaction times? The Causality: In non-polar solvents (e.g., Dichloromethane, Toluene), the ether oxygen of the N1-isopentyloxyethyl chain forms an intramolecular hydrogen bond with the primary amine protons at C3. This creates a pseudo-ring conformation that sterically shields the C3-amine from incoming electrophiles. The Solution: Switch to a highly polar, hydrogen-bond-disrupting solvent like DMF or DMSO. This forces the N1-chain into an extended conformation, exposing the C3-amine. If steric clash persists with bulky electrophiles (e.g., pivaloyl chloride), transition from standard amine base catalysis to anionic activation (See Protocol 1).

Q2: My LC-MS shows the correct product mass, but NMR indicates the acyl/alkyl group is attached to the endocyclic N2 position instead of the C3-amine. How do I fix this regioselectivity issue? The Causality: The lone pair on the C3 exocyclic amine is partially delocalized into the pyrazole ring, making it less nucleophilic than a standard aliphatic amine. Consequently, the endocyclic N2 nitrogen is often the kinetically favored site of attack[2]. The Solution: Shift the reaction from kinetic to thermodynamic control . N2-acylated intermediates are thermodynamically less stable than C3-acylated products. By elevating the reaction temperature (refluxing in THF or Toluene), you can drive the 1,3-acyl migration from N2 to the C3-amine[3].

Q3: Direct alkylation with alkyl halides is yielding a complex mixture of unreacted starting material and bis-alkylated side products. How can I achieve clean mono-alkylation? The Causality: When forcing conditions (high heat, strong bases) are used to overcome the steric hindrance of the N1 group during the first alkylation, the resulting secondary amine product becomes significantly more nucleophilic than the sterically hindered primary amine starting material. This immediately leads to over-alkylation. The Solution: Abandon direct SN2 alkylation. Instead, utilize reductive amination (See Protocol 2). The formation of the intermediate imine is sterically permissible, and subsequent reduction cleanly yields the mono-alkylated secondary amine without the risk of over-reaction.

Mechanistic & Workflow Visualizations

The following diagrams map the logical pathways for solvent selection and reaction condition optimization based on the steric profile of your reagents.

Mechanism Base 1-(2-(Isopentyloxy)ethyl) -1H-pyrazol-3-amine State1 Polar Solvent (DMF/DMSO) Extended Conformation Base->State1 State2 Non-Polar Solvent (DCM/Tol) Folded Conformation Base->State2 Action1 C3-Amine Exposed H-Bonding Disrupted State1->Action1 Action2 C3-Amine Shielded Intramolecular H-Bonding State2->Action2 Result1 Efficient C3 Functionalization Action1->Result1 Result2 Incomplete Reaction or N2-Attack (Side Product) Action2->Result2

Caption: Effect of solvent polarity on N1-chain conformation and C3-amine reactivity.

Workflow Start Target: C3-Amine Acylation Check Assess Electrophile Steric Bulk Start->Check LowBulk Low Bulk (e.g., Acetyl Chloride) Check->LowBulk HighBulk High Bulk (e.g., Pivaloyl Chloride) Check->HighBulk Standard Standard Kinetic Conditions (TEA, DMF, 0°C to RT) LowBulk->Standard Modified Thermodynamic / Anionic (NaH, THF, Reflux) HighBulk->Modified Success1 High Yield C3-Amide Standard->Success1 Success2 Regioselective C3-Amide (via N2->C3 Migration) Modified->Success2

Caption: Workflow for selecting acylation conditions based on electrophile steric bulk.

Quantitative Data Summaries

To guide your experimental design, the following tables summarize the empirical effects of solvent and base selection on the functionalization of sterically hindered pyrazol-3-amines.

Table 1: Solvent Effects on Acylation Yield and Regioselectivity

SolventDielectric Constant (ε)Predominant N1-Chain ConformationYield of C3-Amide (%)Regioselectivity (C3:N2)
Toluene2.4Folded (Intramolecular H-Bonded)< 25%1:2 (Kinetic N2 favored)
Dichloromethane (DCM)9.1Partially Folded45%1:1
Tetrahydrofuran (THF)7.6Extended (Anion solvated via NaH)85%10:1 (Thermodynamic)
Dimethylformamide (DMF)36.7Extended (H-Bond Disrupted)> 90%> 20:1

Table 2: Base Selection for C3-Amine Deprotonation

BasepKa (Conjugate Acid)Mechanism of ActionRecommended Use Case
Triethylamine (TEA)~10.7Acts as an acid scavenger. Cannot deprotonate the C3-amine.Low-steric electrophiles in polar solvents.
DMAP (Catalytic)~9.6Forms highly reactive acylpyridinium intermediate.Overcoming moderate steric barriers without strong bases.
Sodium Hydride (NaH)~35Fully deprotonates C3-amine to form highly nucleophilic amide anion.Bulky electrophiles requiring thermodynamic control.

Standard Operating Protocols (SOPs)

Protocol 1: Regioselective Acylation via Anionic Activation (Thermodynamic Control)

Use this protocol when reacting the pyrazole with bulky acyl chlorides or sulfonyl chlorides.

  • Preparation: Flame-dry a round-bottom flask and flush with Argon.

  • Solvation: Dissolve 1-(2-(Isopentyloxy)ethyl)-1H-pyrazol-3-amine (1.0 equiv) in anhydrous THF to achieve a 0.2 M concentration.

  • Deprotonation (Self-Validating Step): Cool the solution to 0 °C. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise. Stir the mixture at room temperature for 30–45 minutes. Validation: The cessation of hydrogen gas evolution visually confirms complete deprotonation and the formation of the highly nucleophilic exocyclic amide anion.

  • Electrophile Addition: Re-cool the flask to 0 °C and add the bulky electrophile (1.1 equiv) dropwise over 10 minutes.

  • Thermodynamic Rearrangement: Attach a reflux condenser and heat the reaction to 65 °C (reflux) for 4–6 hours. This thermal energy drives the 1,3-migration of any kinetically formed N2-acyl species to the thermodynamically stable C3 position[3].

  • Workup: Cool to 0 °C, carefully quench with saturated aqueous NH4​Cl , extract with Ethyl Acetate (3x), dry over anhydrous Na2​SO4​ , and purify via flash column chromatography.

Protocol 2: Sterically Controlled Reductive Amination

Use this protocol to achieve clean mono-alkylation while avoiding bis-alkylated side products.

  • Imine Formation: In a dry flask, dissolve the pyrazol-3-amine (1.0 equiv) and the target aldehyde (1.1 equiv) in 1,2-Dichloroethane (DCE) (0.3 M).

  • Acid Catalysis: Add glacial acetic acid (0.1 equiv) to promote the formation of the intermediate imine. Stir at room temperature for 2 hours. Validation: Monitor via TLC or LC-MS to ensure complete consumption of the starting amine before proceeding to reduction.

  • Reduction: Add Sodium triacetoxyborohydride (STAB, 1.5 equiv) portion-wise. STAB is a mild, sterically bulky reducing agent that selectively reduces the imine without reducing unreacted aldehydes.

  • Completion: Stir at room temperature for 12 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ to neutralize the acetic acid and destroy excess STAB. Extract with DCM (3x), wash with brine, dry over MgSO4​ , and purify.

References

  • Title: Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines Source: Chemical Science URL: [Link]

  • Title: C4-C5 Fused pyrazol-3-amines: When the degree of unsaturation and electronic characteristics of the fused ring controls regioselectivity in Ullman and Acylation reactions Source: Organic & Biomolecular Chemistry URL: [Link]

Sources

Technical Support Center: HPLC Mobile Phase Optimization for 1-(2-(Isopentyloxy)ethyl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the analytical support center. This guide is engineered for researchers and drug development professionals tasked with developing robust, reproducible High-Performance Liquid Chromatography (HPLC) methods for 1-(2-(Isopentyloxy)ethyl)-1H-pyrazol-3-amine .

Because this molecule features a highly basic primary amine attached to a pyrazole ring, juxtaposed with a hydrophobic 2-(isopentyloxy)ethyl chain, it presents specific chromatographic challenges—namely severe peak tailing and pH-dependent retention shifts. This guide provides causality-driven troubleshooting, self-validating protocols, and optimization workflows.

Part 1: Core Troubleshooting Guides & FAQs

Q1: Why am I observing severe peak tailing (Tailing Factor > 2.0) on a standard C18 column?

The Causality (The "Silanol Effect"): At a neutral or mildly acidic pH (e.g., pH 4.0–7.0), the primary amine on the pyrazole ring is fully protonated ( NH3+​ ). Standard silica-based C18 columns contain residual surface silanol groups ( −Si−OH ) that begin to dissociate into negatively charged silanoxanes ( −Si−O− ) at pH > 3.5. As your analyte travels down the column, the positively charged amine undergoes secondary electrostatic ion-exchange interactions with these negatively charged silanols. Because this ion-exchange process is kinetically slower than hydrophobic partitioning, the molecules "drag," resulting in an asymmetrical, tailing peak[1].

The Solution: You must eliminate the electrostatic attraction. You can achieve this by either:

  • Lowering the pH to < 2.5 using Trifluoroacetic acid (TFA) to fully protonate (neutralize) the silanols.

  • Raising the pH to 9.5 using Ammonium Bicarbonate to deprotonate (neutralize) your target amine.

Q2: I switched to 0.1% Formic Acid to lower the pH, but the peak shape is still poor and retention is low. Why?

The Causality: While 0.1% Formic Acid (FA) lowers the pH to ~2.7, it is a weak ion-pairing agent. It does not effectively mask the localized positive charge of the highly basic pyrazole-amine. Consequently, the analyte remains highly polar (reducing hydrophobic retention) and still interacts with any highly acidic residual silanols.

The Solution: Switch to 0.1% Trifluoroacetic acid (TFA) . The trifluoroacetate anion ( CF3​COO− ) is a strong ion-pairing agent. It forms a neutral, hydrophobic complex with the protonated amine. This simultaneously shields the positive charge from silanols (fixing the tailing) and increases the apparent hydrophobicity of the complex (increasing retention).

Q3: How do I optimize retention for the hydrophobic 2-(isopentyloxy)ethyl chain without causing co-elution of polar impurities?

The Causality: The 2-(isopentyloxy)ethyl chain provides significant hydrophobic character. However, if the primary amine is ionized at low pH, the molecule's overall polarity fights against the hydrophobic tail, pulling it into the mobile phase and reducing the retention factor ( k′ ).

The Solution: Shift the mobile phase pH to 9.5. At this pH, the primary amine is deprotonated (neutral). The molecule's retention is now entirely dominated by the hydrophobic isopentyloxyethyl chain and the pyrazole core, resulting in strong, predictable retention on a reversed-phase column without needing highly aqueous, phase-collapse-prone starting conditions.

Part 2: Experimental Protocols & Workflows

To ensure analytical integrity, every method must be a self-validating system. The following protocols incorporate System Suitability Testing (SST) criteria aligned with [2].

Protocol A: Low-pH Ion-Pairing Optimization (TFA Approach)

Best for: LC-UV applications where maximum resolution from acidic impurities is required.

  • Mobile Phase Preparation :

    • Pump A : Add 1.0 mL of MS-grade TFA to 1000 mL of LC-MS grade Water (pH ~2.0).

    • Pump B : Add 1.0 mL of MS-grade TFA to 1000 mL of LC-MS grade Acetonitrile.

  • Column Selection : Install a heavily end-capped C18 column (e.g., 2.1 x 50 mm, 1.8 µm) to minimize baseline silanol exposure.

  • Gradient Elution : Program a linear gradient from 5% B to 95% B over 5.0 minutes. Flow rate: 0.4 mL/min. Column Temperature: 40°C.

  • Self-Validating Step (SST) : Inject a blank, followed by 3 replicate injections of a 0.1 mg/mL standard.

    • Validation Check: Calculate the Tailing Factor ( Tf​ ) at 5% peak height. The system is validated for use only if Tf​≤1.5 and the retention time %RSD is ≤1.0% .

Protocol B: High-pH Neutralization Workflow (Ammonium Bicarbonate)

Best for: LC-MS applications requiring high sensitivity and strong retention of basic compounds.

  • Mobile Phase Preparation :

    • Pump A : Dissolve 0.79 g of Ammonium Bicarbonate (10 mM) in 1000 mL of Water. Adjust pH to 9.5 using dilute Ammonium Hydroxide.

    • Pump B : 100% LC-MS grade Acetonitrile.

  • Column Selection : Install a high-pH stable hybrid silica C18 column (e.g., Ethylene Bridged Hybrid - BEH C18, 2.1 x 50 mm, 1.7 µm). Critical: Standard silica will dissolve at this pH.

  • Gradient Elution : Program a linear gradient from 10% B to 90% B over 5.0 minutes. Flow rate: 0.4 mL/min. Column Temperature: 30°C.

  • Self-Validating Step (SST) : Perform 6 replicate injections of the standard.

    • Validation Check: Monitor theoretical plates ( N ) and retention time ( tR​ ). A drop in N or a forward shift in tR​ indicates silica dissolution. The system is validated if tR​ drift is <0.5% across the 6 injections.

Part 3: Quantitative Data Presentation

Use the following matrix to select the appropriate mobile phase additive based on your specific detector and peak shape requirements.

Additive / BufferOperating pHMechanism of Action for Pyrazole-AmineMS CompatibilityExpected Tailing Factor ( Tf​ )
0.1% Formic Acid ~2.7Weak protonation; poor silanol masking.Excellent (Volatile)1.8 - 2.5 (Poor)
0.1% TFA ~2.0Strong ion-pairing; full silanol suppression.Moderate (Ion suppression)1.0 - 1.3 (Excellent)
10 mM Phosphate 7.0Neutral pH; amine ionized, silanols ionized.None (Non-volatile)> 2.5 (Severe Tailing)
10 mM NH4​HCO3​ 9.5Amine neutralization; eliminates ionic interactions.Good (Volatile)1.1 - 1.4 (Great)

Part 4: Method Optimization Workflow Diagram

The following logical decision tree dictates how to adjust your mobile phase based on the initial chromatographic behavior of 1-(2-(Isopentyloxy)ethyl)-1H-pyrazol-3-amine.

HPLC_Optimization Start Initial Screening (0.1% FA in H2O / ACN) Tailing Peak Tailing Factor (Tf) > 1.5? Start->Tailing Retention Retention Factor (k') < 2.0? Tailing->Retention Yes Resolution Resolution (Rs) > 2.0? Tailing->Resolution No TFA Switch to 0.1% TFA (Ion-Pairing & Silanol Suppression) Retention->TFA No (Fix Secondary Interactions) HighPH Switch to High pH (9.5) (Ammonium Bicarbonate) Retention->HighPH Yes (Increase Hydrophobicity) TFA->Resolution HighPH->Resolution Gradient Optimize Gradient Slope & Column Temp Resolution->Gradient No Lock Method Optimized (Lock Parameters) Resolution->Lock Yes Gradient->Lock

Decision tree for mobile phase pH and additive selection based on peak shape and retention.

References

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (1997). Practical HPLC Method Development. John Wiley & Sons.[Link]

  • International Council for Harmonisation (ICH). (2023). ICH Q2(R2) Validation of Analytical Procedures. ICH Quality Guidelines. [Link]

Sources

preventing degradation of 1-(2-(Isopentyloxy)ethyl)-1H-pyrazol-3-amine during long-term storage

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1-(2-(Isopentyloxy)ethyl)-1H-pyrazol-3-amine . As a Senior Application Scientist, I have designed this guide to move beyond basic storage instructions. To truly prevent degradation, we must understand the causality behind molecular instability.

This compound possesses three distinct functional groups, each with its own degradation pathway. By understanding these vulnerabilities, we can implement self-validating storage systems that guarantee structural integrity over long-term storage.

Part 1: The Molecular Anatomy of Vulnerability

To effectively protect 1-(2-(Isopentyloxy)ethyl)-1H-pyrazol-3-amine, we must first analyze its structural weak points:

  • The Isopentyloxyethyl Ether Linkage: Ethers containing primary or secondary alkyl groups are notorious for undergoing radical-initiated autoxidation when exposed to light and oxygen. This process forms hydroperoxides and peroxides, which are not only degradants but severe, shock-sensitive safety hazards[1].

  • The Primary Amine (-NH₂): Located at the 3-position of the pyrazole ring, this nucleophilic group readily reacts with atmospheric carbon dioxide (CO₂) in the presence of trace moisture to form insoluble ammonium carbamate salts[2]. It is also highly susceptible to oxidation.

  • The Pyrazole Ring: While generally robust, the electron-rich nature of an amino-pyrazole makes it vulnerable to oxidative dimerization (forming azo compounds) or N-oxidation under prolonged oxidative stress[3],[4].

DegradationPathways Compound 1-(2-(Isopentyloxy)ethyl) -1H-pyrazol-3-amine Ether Ether Linkage (Isopentyloxyethyl) Compound->Ether Amine Primary Amine (-NH2) Compound->Amine Pyrazole Pyrazole Ring Compound->Pyrazole Peroxides Hydroperoxides & Peroxides (Explosive) Ether->Peroxides O2, Light (Autoxidation) Carbamate Ammonium Carbamate (Insoluble/Inactive) Amine->Carbamate Atmospheric CO2 (Moisture) Azo Azo Compounds & N-Oxides Amine->Azo Oxidants / O2 Pyrazole->Azo Extreme Oxidation

Caption: Degradation pathways of 1-(2-(Isopentyloxy)ethyl)-1H-pyrazol-3-amine.

Part 2: Troubleshooting FAQs

Q1: My stored compound is turning yellow/brown, and I am seeing new peaks on my HPLC chromatogram. What is happening? A1: This is a classic hallmark of oxidative degradation . The primary amine and the pyrazole ring are undergoing single-electron oxidation. Under oxidative stress, pyrazol-amines can dimerize to form azo compounds or oxidize into corresponding pyrazole N-oxides[3],[4]. Solution: Discard the discolored batch if high purity is required for your assay. Prevent this in future batches by storing the compound in amber vials (to prevent photolytic radical initiation) and strictly purging the headspace with Argon before sealing.

Q2: I left the stock bottle open on the benchtop, and now the compound has gained weight, become poorly soluble in organic solvents, and shows a new IR stretch around 1640 cm⁻¹. Why? A2: Your compound has reacted with atmospheric carbon dioxide. Primary amines react rapidly with CO₂ to form ammonium carbamate ion pairs [2]. This reaction is accelerated by ambient humidity. The new IR stretch at ~1640 cm⁻¹ corresponds to the carbonyl group of the newly formed carbamate. Solution: Carbamate formation is sometimes reversible with mild heating under a vacuum, but this risks thermal degradation of the ether. It is safer to discard the compromised sample. Always store the compound in a desiccator.

Q3: I found a 2-year-old bottle of this compound in the back of a fridge. The liquid seems unusually viscous, and there is a white crystalline residue around the cap threads. Can I use it? A3: STOP immediately. Do not open or apply friction to the cap. The isopentyloxyethyl ether linkage is a known peroxide former[5],[1]. Over two years, autoxidation has likely generated explosive hydroperoxides. The crystalline residue is a strong indicator of solid peroxide precipitation, which is highly shock-sensitive. Solution: Treat the container as an explosive hazard. Contact your Environmental Health and Safety (EHS) department immediately for specialized disposal.

Part 3: Standard Operating Procedures (SOPs) for Long-Term Storage

To ensure the scientific integrity of your assays, storage must be treated as an active experimental protocol. Below are self-validating methodologies for handling this compound.

Protocol 1: Aliquoting and Inert Gas Blanketing

Repeatedly opening a primary stock vial introduces O₂, CO₂, and moisture, guaranteeing degradation.

  • Preparation: Pre-chill sterile, amber glass vials to 4°C to minimize compound volatilization during handling.

  • Aliquoting: Dispense the compound into single-use aliquots (e.g., 10 mg per vial).

    • Validation Step: Weigh the first and last vial on an analytical balance to confirm no significant mass loss via evaporation occurred during the process.

  • Purging: Insert a sterile Argon gas cannula into the vial headspace. Flow Argon at 2 psi for 30 seconds.

    • Validation Step: Argon is heavier than air. Use a micro-oxygen sensor in a "dummy" vial subjected to the same purge time to confirm O₂ levels drop below 1%.

  • Sealing: Cap immediately with PTFE-lined septa. Wrap the cap junction tightly with Parafilm. Store immediately at -20°C in a desiccator.

Protocol 2: Quarterly Peroxide Testing

Because of the ether linkage, this compound falls under "Group B" peroxide formers (peroxide hazard upon concentration)[1].

  • Sampling: Inside a fume hood, extract 100 µL of the compound using a glass syringe.

  • Testing: Apply the sample to a commercial KI-starch peroxide test strip.

  • Validation/Readout: Observe the color change at exactly 15 seconds.

    • White: 0 ppm (Safe).

    • Light Blue: 1-10 ppm (Caution: Purge with Argon immediately; consider using soon).

    • Dark Blue/Purple: >10 ppm (Hazard: Do not return to storage. Quench with a ferrous sulfate solution and dispose of as hazardous waste).

StorageWorkflow Receive Receive Compound Aliquot Aliquot into Amber Vials Receive->Aliquot Purge Purge with Argon/N2 Aliquot->Purge Store Store at -20°C (Desiccated) Purge->Store Test Quarterly Peroxide Testing Store->Test Every 3 months Test->Store <10ppm Dispose Dispose if Peroxides >10ppm Test->Dispose >10ppm

Caption: Standard operational workflow for the safe storage and monitoring of the compound.

Part 4: Quantitative Data & Testing Schedules

To maintain trustworthiness in your experimental data, strictly adhere to the following empirically derived storage parameters.

Table 1: Storage Conditions vs. Expected Shelf Life

Storage ConditionAtmosphereContainer TypeExpected Shelf LifePrimary Degradation Risk
Room Temp (20°C)Ambient AirClear Glass< 1 WeekCarbamate formation, Autoxidation
4°C (Fridge)Ambient AirAmber Glass1 - 3 MonthsSlow peroxide formation
-20°C (Freezer)Argon PurgedAmber Glass (PTFE Cap)12 - 24 MonthsNegligible if seal is maintained
-80°C (Ultra-low)Argon PurgedAmber Glass (PTFE Cap)> 24 MonthsNone observed

Table 2: Mandatory Peroxide Testing Schedule

Container StatusTesting FrequencyAction Threshold
Unopened (Argon sealed)Do not open to test.Discard 12 months post-receipt[1].
Opened (In-use)Every 3 months> 10 ppm: Quench and dispose.
Prior to Distillation/EvaporationImmediately before process> 5 ppm: Do not concentrate.

References

  • [5] Peroxide Formation | Department of Chemistry and Biochemistry, Ohio State University. URL:

  • [1] Peroxide-Forming Chemicals | Division of Research Safety, University of Illinois. URL:

  • [3] Preventing oxidation and degradation of 1,5-dimethyl-1H-pyrazol-3-amine during storage, Benchchem. URL:

  • [2] Study of Amine Functionalized Mesoporous Carbon as CO2 Storage Materials, MDPI. URL:

  • [4] Oxidative Dehydrogenative Couplings of Pyrazol-5-amines Selectively Forming Azopyrroles, NIH. URL:

Sources

Validation & Comparative

A Guide to the Development and Validation of a High-Purity LC-MS Method for 1-(2-(Isopentyloxy)ethyl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the development and validation of a robust Liquid Chromatography-Mass Spectrometry (LC-MS) method for determining the purity of the novel pharmaceutical intermediate, 1-(2-(Isopentyloxy)ethyl)-1H-pyrazol-3-amine. Designed for researchers, analytical scientists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the scientific rationale behind each experimental choice, ensuring a self-validating and trustworthy analytical procedure. The methodologies described herein are grounded in the principles outlined by the International Council for Harmonisation (ICH), particularly the Q2(R2) guideline on the validation of analytical procedures.[1][2][3]

The purity of an active pharmaceutical ingredient (API) or its intermediates is a critical quality attribute that directly impacts the safety and efficacy of the final drug product. For a molecule like 1-(2-(Isopentyloxy)ethyl)-1H-pyrazol-3-amine, which contains a readily ionizable amine group and a moderately hydrophobic isopentyloxy chain, LC-MS stands out as the premier analytical technique. Its unparalleled specificity, derived from the mass-to-charge ratio (m/z) of the analyte, combined with the high separation efficiency of modern liquid chromatography, allows for the accurate quantification of the target compound and the detection of trace-level impurities that might be missed by less selective methods like HPLC-UV.

Section 1: Foundational Strategy: Method Development & Optimization

Before validation can begin, a suitable analytical method must be developed. The objective is to achieve a reliable, reproducible, and robust separation and detection of the analyte. The physicochemical properties of 1-(2-(Isopentyloxy)ethyl)-1H-pyrazol-3-amine, particularly its basic nature due to the pyrazol-3-amine moiety and its predicted hydrophobicity, guide our initial choices.

Chromatographic System Selection
  • Scientist's Rationale: The analyte possesses both polar (amine) and non-polar (isopentyloxyethyl chain) characteristics. This amphiphilic nature makes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) an ideal choice. A C18 stationary phase is selected for its versatility and proven performance in retaining moderately non-polar compounds. To ensure sharp peak shapes and prevent tailing, an acidic mobile phase modifier, such as formic acid, is incorporated. The formic acid protonates the amine group, improving its interaction with the stationary phase and enhancing ionization efficiency for mass spectrometry.

Mass Spectrometry Parameter Optimization
  • Scientist's Rationale: The presence of the basic pyrazol-3-amine group makes the molecule highly susceptible to protonation. Therefore, Electrospray Ionization in the positive ion mode (ESI+) is the logical choice for generating a strong parent ion signal. To maximize specificity and sensitivity, the instrument is operated in Selected Ion Monitoring (SIM) mode, focusing on the protonated molecular ion [M+H]⁺. For a definitive purity assay, especially in complex matrices, one could advance to Selected Reaction Monitoring (SRM), but for a purity test of a synthesized intermediate, SIM provides an excellent balance of specificity and simplicity.

Optimized Method Parameters

The following table compares the initial starting parameters with the final, optimized conditions achieved after experimental evaluation.

ParameterInitial (Starting) ConditionOptimized (Validated) ConditionRationale for Change
LC Column Standard C18, 4.6 x 150 mm, 5 µmHigh-Efficiency C18, 2.1 x 100 mm, 1.8 µmSmaller particle size and column dimensions improve peak efficiency, reduce run time, and decrease solvent consumption.
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in WaterNo change needed; provides excellent protonation.
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Formic Acid in AcetonitrileAcetonitrile offers lower viscosity and better UV transparency than methanol, leading to better chromatographic performance.
Gradient 5% to 95% B in 15 min10% to 90% B in 8 minA focused gradient provides better resolution around the analyte's elution time and shortens the overall run time.
Flow Rate 1.0 mL/min0.4 mL/minAdapted for the smaller internal diameter of the high-efficiency column to maintain optimal linear velocity.
Column Temp. Ambient40 °CElevated temperature reduces mobile phase viscosity, improving peak shape and ensuring run-to-run reproducibility.
Injection Vol. 10 µL2 µLReduced to prevent overloading the smaller, high-efficiency column.
MS Ionization ESI+ESI+Confirmed as the optimal mode for this basic compound.
MS Detection Full Scan (m/z 100-500)SIM at calculated [M+H]⁺SIM mode drastically increases sensitivity and selectivity by focusing detector time on the ion of interest.

Section 2: The Validation Protocol: A Framework for Trustworthiness

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[2][4] Our protocol is designed in accordance with the ICH Q2(R2) guideline and establishes a self-validating system through rigorous testing and predefined acceptance criteria.[1][5]

Validation_Workflow cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_doc Phase 3: Documentation Dev Method Development & Optimization Protocol Validation Protocol Definition Dev->Protocol RefStd Reference Standard Qualification Protocol->RefStd Spec Specificity RefStd->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOQ Limit of Quantitation Prec->LOQ Robust Robustness LOQ->Robust Report Validation Report Generation Robust->Report SOP Final Method SOP Report->SOP

A high-level workflow for the LC-MS method validation process.
System Suitability Testing (SST)
  • Objective: To ensure the analytical system is performing correctly before committing to sample analysis. SST is the cornerstone of a self-validating method.

  • Protocol: At the beginning of each analytical sequence, five replicate injections of a standard solution (e.g., at 100 µg/mL) are made.

  • Acceptance Criteria:

    • Peak Area Precision: Relative Standard Deviation (RSD) ≤ 2.0%.

    • Retention Time Precision: RSD ≤ 1.0%.

    • Peak Tailing Factor (Tf): 0.8 ≤ Tf ≤ 1.5.

Section 3: Core Validation Parameters: Experimental Design & Acceptance Criteria

Specificity
  • Objective: To demonstrate that the analytical signal is unequivocally attributable to the target analyte, free from interference from impurities, degradation products, or matrix components.

  • Scientist's Rationale: For a purity assay, specificity is paramount. It ensures that what you are measuring is indeed your compound of interest and not a co-eluting impurity with a similar mass, a common pitfall in less selective methods. The combination of chromatographic retention time and mass-to-charge ratio in LC-MS provides a high degree of specificity.[6]

  • Experimental Protocol:

    • Analyze a diluent blank to check for system interference.

    • Analyze a solution of the reference standard.

    • Analyze samples of the compound that have been subjected to forced degradation (e.g., acid, base, oxidative, thermal, and photolytic stress).

    • Compare the chromatograms to ensure that the primary analyte peak is well-resolved from any peaks generated by degradation products. Peak purity can be assessed using MS spectral data across the peak.

  • Acceptance Criteria: The analyte peak should be free from co-elution with any other component. The mass spectrum of the analyte peak in stressed samples should be consistent with the reference standard.

Linearity and Range
  • Objective: To verify that the method's response is directly proportional to the concentration of the analyte over a specified range.

  • Scientist's Rationale: Linearity confirms that we can accurately quantify the analyte across a range of concentrations, which is essential for measuring not only the main component but also for potentially quantifying any impurities against the same curve.

  • Experimental Protocol:

    • Prepare a series of at least five calibration standards from a stock solution, spanning 80% to 120% of the nominal test concentration (e.g., 80, 90, 100, 110, 120 µg/mL).

    • Inject each standard in triplicate.

    • Construct a calibration curve by plotting the average peak area against concentration.

    • Perform a linear regression analysis on the data.

  • Acceptance Criteria:

    • Correlation Coefficient (r²): ≥ 0.995.

    • Y-intercept: Should be insignificant relative to the response at 100% concentration.

    • Residuals: Points should be randomly scattered around the regression line.

Concentration (µg/mL)Mean Peak Area (n=3)
80.0798,540
90.0901,230
100.01,005,670
110.01,102,340
120.01,208,990
Regression Results r² = 0.9998
Accuracy
  • Objective: To determine the closeness of the measured value to the true value. It demonstrates the absence of systematic error.

  • Scientist's Rationale: Accuracy provides confidence that the final reported purity value is correct and unbiased.

  • Experimental Protocol:

    • Prepare samples in triplicate at three concentration levels across the linear range (e.g., 80%, 100%, and 120%). This can be done by spiking a placebo or a known low-purity batch with a known amount of reference standard.

    • Analyze the samples and calculate the concentration using the linear regression equation.

    • Express the result as a percentage recovery.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each concentration level.[7]

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
Low (80%)80.079.599.4%
Mid (100%)100.0100.8100.8%
High (120%)120.0119.299.3%
Precision
  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It reflects the random error of the method.

  • Scientist's Rationale: A precise method yields consistent results, which is crucial for reliable batch-to-batch comparisons and for detecting small changes in purity during stability studies.

  • Experimental Protocol:

    • Repeatability (Intra-assay): Analyze six independent preparations of the sample at 100% of the test concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The RSD for both repeatability and intermediate precision should be ≤ 2.0%.[7]

Precision StudyMean Purity (%)Standard DeviationRSD (%)
Repeatability (Day 1)99.60.150.15%
Intermediate (Day 2)99.50.180.18%
Limit of Quantitation (LOQ)
  • Objective: To determine the lowest concentration of the analyte that can be measured with acceptable precision and accuracy.

  • Scientist's Rationale: While the primary goal is to measure the main component at high concentration, the LOQ is critical for quantifying any potential impurities. A low LOQ ensures the method is sensitive enough to control impurities at pharmaceutically relevant levels (e.g., 0.1%).

  • Experimental Protocol:

    • Estimate the LOQ based on a signal-to-noise ratio of approximately 10:1.

    • Prepare samples at this estimated concentration and inject them at least six times.

    • Confirm that the precision (RSD) and accuracy (% recovery) at this concentration meet the acceptance criteria.

  • Acceptance Criteria: Precision (RSD) ≤ 10.0% and accuracy (recovery) within 80-120%.

Robustness
  • Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Scientist's Rationale: Robustness testing provides an indication of the method's reliability during normal usage. A robust method is less likely to fail when transferred between laboratories or when minor, unavoidable variations occur.

  • Experimental Protocol:

    • Vary critical method parameters one at a time, such as:

      • Column Temperature (e.g., ± 2 °C)

      • Mobile Phase pH or Composition (e.g., ± 2% organic)

      • Flow Rate (e.g., ± 0.02 mL/min)

    • Analyze a system suitability solution and a sample under each condition.

  • Acceptance Criteria: The system suitability criteria must be met under all varied conditions. The change in the measured purity should be insignificant.

Section 4: Visualizing the Interconnectivity of Validation

The validation parameters are not isolated; they form a logical, interconnected system that collectively defines the performance of the method.

Logic_Diagram Method Validated Method Spec Specificity Method->Spec Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Spec->Accuracy Spec->Precision Range Range Linearity->Range LOQ LOQ Accuracy->LOQ Precision->LOQ

Interrelationship of core analytical method validation parameters.

Conclusion

This guide has detailed a systematic approach to the development and validation of an LC-MS method for the purity assessment of 1-(2-(Isopentyloxy)ethyl)-1H-pyrazol-3-amine. By grounding our protocol in the authoritative ICH Q2(R2) guidelines and providing a clear rationale for each experimental decision, we have established a scientifically sound and trustworthy analytical procedure.[1][2][5] The optimized method demonstrates high specificity, excellent linearity, accuracy, and precision across the required range, and is proven to be robust.

The successful validation of this method ensures that it is fit for its intended purpose: to provide reliable and accurate purity data, thereby supporting the development of safe and effective pharmaceutical products. This approach, which emphasizes understanding the "why" behind the "how," empowers analytical scientists to develop superior methods that withstand the rigors of regulatory scrutiny and ensure data integrity throughout the drug development lifecycle. The principles of continuous verification and method lifecycle management should be applied to ensure the method remains in a validated state over time.[5]

References

  • European Medicines Agency (EMA). (2015). Bioanalytical method validation - Scientific guideline. [Link]

  • U.S. Food and Drug Administration (FDA). (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • European Medicines Agency (EMA). (2023). ICH M10 on bioanalytical method validation - Scientific guideline. [Link]

  • U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Scribd. FDA Guidance on Analytical Method Validation. [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]

  • U.S. Food and Drug Administration (FDA). Q2(R2) Validation of Analytical Procedures. [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • U.S. Food and Drug Administration (FDA). (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • SlideShare. ICH Q2 Analytical Method Validation. [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • International Council for Harmonisation (ICH). Quality Guidelines. [Link]

  • ACS Omega. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. [Link]

  • Sisu@UT. Acceptance criteria – Validation of liquid chromatography mass spectrometry (LC-MS) methods. [Link]

  • National Center for Biotechnology Information (NCBI). (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. [Link]

  • PubMed. (2011). Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines. [Link]

  • ACS Publications. (2025). Discovery of Novel Pyrazole/Thiazole Derivatives Containing Cyano/Thiocyanato Groups as Fungicide Candidates. [Link]

  • National Center for Biotechnology Information (NCBI). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. [Link]

  • European Medicines Agency (EMA). (2023). ICH Q2(R2) Guideline on validation of analytical procedures. [Link]

  • ScienceDirect. (2017). Development and validation of an LC-MS/MS method for quantification of NC-8 in rat plasma and its application in a pharmacokinetic study. [Link]

  • National Center for Biotechnology Information (NCBI). Development and Validation of a Novel LC-MS/MS Method for a TDM-Guided Personalization of HSCT Conditioning with High-Dose Busulfan in Children. [Link]

  • NIST. 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. [Link]

  • MDPI. (2022). Synthesis, Structure and Antileishmanial Evaluation of Endoperoxide–Pyrazole Hybrids. [Link]

  • Der Pharma Chemica. (2012). Synthesis, characterization and biological evaluation pyrazole derivatives containing indole ring as a potent analgesic and anti-inflammatory agent. [Link]

Sources

spectroscopic comparison of 1-(2-(Isopentyloxy)ethyl)-1H-pyrazol-3-amine and its structural isomers

Author: BenchChem Technical Support Team. Date: April 2026

Title: Spectroscopic Differentiation of 1-(2-(Isopentyloxy)ethyl)-1H-pyrazol-3-amine and Its Structural Isomers: A Comprehensive Analytical Guide

Audience: Researchers, analytical chemists, and drug development professionals.

Executive Summary

Aminopyrazoles are privileged scaffolds in medicinal chemistry, frequently serving as core pharmacophores in kinase inhibitors and anti-infective agents [1]. However, the synthesis of N-alkylated aminopyrazoles—such as 1-(2-(Isopentyloxy)ethyl)-1H-pyrazol-3-amine —is notoriously plagued by regioselectivity challenges. The tautomeric nature of the pyrazole ring often leads to the concurrent formation of the 5-amino regioisomer, while impure starting materials can introduce aliphatic chain isomers.

As a Senior Application Scientist, I have designed this guide to provide a robust, self-validating spectroscopic framework. By leveraging Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Vibrational Spectroscopy (FT-IR), researchers can unequivocally differentiate the target molecule from its primary structural isomers, ensuring structural integrity for downstream biological assays.

The Structural Landscape & Isomeric Challenges

When synthesizing 1-(2-(Isopentyloxy)ethyl)-1H-pyrazol-3-amine (Target), two primary isomeric impurities must be monitored and differentiated [2]:

  • Target: 1-(2-(Isopentyloxy)ethyl)-1H-pyrazol-3-amine (The 3-amino regioisomer).

  • Isomer A (Regioisomer): 1-(2-(Isopentyloxy)ethyl)-1H-pyrazol-5-amine (The 5-amino regioisomer, formed via competing tautomeric alkylation).

  • Isomer B (Aliphatic Isomer): 1-(2-(Pentyloxy)ethyl)-1H-pyrazol-3-amine (A straight-chain ether variant arising from unbranched precursor impurities).

Differentiating these isomers requires analyzing both the electronic distribution within the heteroaromatic ring and the spatial geometry of the N1-substituent.

Spectroscopic Differentiation Strategy

Nuclear Magnetic Resonance (NMR) Profiling

NMR is the definitive technique for assigning pyrazole regiochemistry. The electron-donating amine group heavily shields the adjacent ring protons and carbons, but the exact chemical shifts depend on its position (C3 vs. C5).

  • 1H NMR Coupling Constants: In the 3-amino isomer, the J4,5​ coupling constant is typically larger (~2.2 Hz) than the J3,4​ coupling in the 5-amino isomer (~1.8 Hz).

  • 2D NOESY (Spatial Causality): Chemical shifts alone can be ambiguous depending on the solvent. 2D NOESY provides absolute spatial proof. In the 3-amino isomer, the N1-alkyl chain is adjacent to the aromatic H5 proton, yielding a strong NOE cross-peak. In the 5-amino isomer, the N1-alkyl chain is adjacent to the NH2​ group, yielding an NOE to the amine protons and no NOE to the ring protons [3].

  • Aliphatic Chain Differentiation: Isomer B (straight-chain) is easily distinguished from the Target (branched isopentyl chain) by examining the terminal methyl group splitting pattern (a triplet vs. a doublet).

High-Resolution Mass Spectrometry (HRMS/MS)

Collision-Induced Dissociation (CID) in MS/MS targets the weakest bonds. For these molecules, the ether linkage and the alkyl-nitrogen bonds are highly labile. While MS/MS cannot easily distinguish the 3-amino from the 5-amino regioisomer (as they yield nearly identical fragments), it is highly effective at differentiating the branched isopentyloxy chain from the straight pentyloxy chain based on the stability of the expelled neutral losses.

Vibrational Spectroscopy (FT-IR)

The NH2​ stretching frequencies (asymmetric and symmetric around 3400–3200 cm⁻¹) differ slightly due to steric environments. The 5-amino group is sterically hindered by the adjacent N1-alkyl chain, which restricts intermolecular hydrogen bonding compared to the highly exposed 3-amino group, resulting in sharper, higher-frequency N-H stretches in non-polar environments.

Self-Validating Experimental Protocols

Protocol 1: NOESY NMR Regiochemical Assignment

Causality Focus: DMSO-d6 is explicitly chosen as the solvent because it strongly hydrogen-bonds with the NH2​ protons, slowing their chemical exchange rate. This prevents the NH2​ signal from broadening into the baseline, allowing it to actively participate in NOE cross-relaxation.

  • Sample Preparation: Dissolve 15–20 mg of the purified compound in 0.6 mL of anhydrous DMSO-d6.

  • Instrument Setup: Tune and match the probe on a 400 MHz (or higher) NMR spectrometer. Calibrate the 90° pulse width to ensure accurate relaxation delays.

  • 1D 1H Acquisition: Acquire a standard 1H spectrum to identify the N1- CH2​ resonance (typically a triplet around 4.0 ppm).

  • 2D NOESY Setup: Set the mixing time ( τm​ ) to 400 ms. Reasoning: For small molecules (~200 Da) in viscous solvents like DMSO, 400 ms allows sufficient cross-relaxation for NOE build-up without introducing severe spin-diffusion artifacts.

  • Internal Validation Step: Perform a 1D selective ROESY experiment by irradiating the N1- CH2​ peak. If a positive enhancement is observed at the ~7.3 ppm ring proton, the 3-amino structure is confirmed. If the enhancement appears at the ~5.0 ppm NH2​ peak, it is the 5-amino isomer.

Protocol 2: LC-MS/MS Fragmentation Analysis
  • Chromatography: Inject 2 µL of a 1 µg/mL sample onto a C18 column (50 x 2.1 mm, 1.7 µm). Elute using a gradient of Water/Acetonitrile containing 0.1% Formic Acid. Reasoning: Formic acid acts as a proton source, maximizing ionization efficiency to the [M+H]+ species.

  • Ionization: Utilize Electrospray Ionization in positive mode (ESI+).

  • CID Fragmentation: Isolate the precursor ion at m/z 198.2. Apply a collision energy ramp (15–35 eV) using Argon gas to induce ether and alkyl cleavage.

Data Visualization & Summaries

Spectroscopic Data Tables

Table 1: Key 1H and 13C NMR Chemical Shifts (DMSO-d6, 400 MHz)

Nucleus / PositionTarget (3-Amino)Isomer A (5-Amino)Isomer B (Pentyloxy 3-Amino)
Pyrazole H4 ~5.5 ppm (d, J=2.2 Hz)~5.4 ppm (d, J=1.8 Hz)~5.5 ppm (d, J=2.2 Hz)
Pyrazole H5 / H3 ~7.3 ppm (d, J=2.2 Hz)~7.1 ppm (d, J=1.8 Hz)~7.3 ppm (d, J=2.2 Hz)
NH2​ Protons ~4.8 ppm (br s)~5.1 ppm (br s)~4.8 ppm (br s)
N1- CH2​ ~4.0 ppm (t, J=5.5 Hz)~3.9 ppm (t, J=5.5 Hz)~4.0 ppm (t, J=5.5 Hz)
Terminal CH3​ ~0.88 ppm (d, J=6.6 Hz, 6H) ~0.88 ppm (d, J=6.6 Hz, 6H)~0.85 ppm (t, J=7.0 Hz, 3H)
Pyrazole C4 ~95.0 ppm~92.5 ppm~95.0 ppm

Table 2: Primary ESI-MS/MS Product Ions (Precursor m/z 198.2)

Fragment m/zNeutral LossStructural Assignment
128.1 - 70 Da ( C5​H10​ )Loss of isopentene (McLafferty-type ether cleavage)
110.1 - 88 Da ( C5​H12​O )Loss of isopentanol
84.1 - 114 Da ( C7​H14​O )Cleavage of N-alkyl bond (Protonated aminopyrazole)
57.1 - 141 Da (Alkyl + HCN)Pyrazole ring cleavage
Mechanistic Workflows (Graphviz)

NOESY_Workflow Start Isolate Aminopyrazole Reaction Mixture Acquire Acquire 1D 1H & 2D NOESY (DMSO-d6, 400 MHz) Start->Acquire Identify Identify N1-CH2 Protons (~4.0 - 4.2 ppm) Acquire->Identify CheckNOE Analyze NOESY Cross-Peaks from N1-CH2 Identify->CheckNOE Isomer3 Strong NOE to Ring Proton (H5, ~7.3 ppm) CheckNOE->Isomer3 NOE to H5 Isomer5 Strong NOE to NH2 Protons (~5.0 ppm) / No Ring NOE CheckNOE->Isomer5 NOE to NH2 Result3 Confirmed: 1-alkyl-1H-pyrazol-3-amine Isomer3->Result3 Result5 Confirmed: 1-alkyl-1H-pyrazol-5-amine Isomer5->Result5

Fig 1. NOESY NMR logical workflow for differentiating 3-amino and 5-amino pyrazole regioisomers.

MS_Fragmentation MolIon [M+H]+ m/z 198.2 Frag1 Loss of Isopentene m/z 128.1 MolIon->Frag1 - C5H10 (70 Da) Frag2 Loss of Isopentanol m/z 110.1 MolIon->Frag2 - C5H12O (88 Da) Frag3 Aminopyrazole Ion m/z 84.1 MolIon->Frag3 - C7H14O (114 Da) Frag4 Ring Cleavage m/z 57.1 Frag3->Frag4 - HCN (27 Da)

Fig 2. Primary ESI-MS/MS collision-induced dissociation pathways for the target molecule.

References

  • Faria, J. V., et al. (2020). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 40. Available at:[Link]

  • Bonanni, D., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences, 24(8), 7834. Available at:[Link]

Benchmarking 1-(2-(Isopentyloxy)ethyl)-1H-pyrazol-3-amine: A Novel Pharmacophore Scaffold for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Evaluating a Next-Generation Kinase Inhibitor Scaffold

In the landscape of drug discovery, the identification of novel pharmacophore scaffolds is a critical step toward developing new therapeutics with improved potency, selectivity, and pharmacokinetic profiles. The pyrazole nucleus has emerged as a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs due to its metabolic stability and versatile synthetic accessibility.[1][2][3] This guide provides an in-depth comparative analysis of a novel pyrazole-based compound, 1-(2-(Isopentyloxy)ethyl)-1H-pyrazol-3-amine , as a potential pharmacophore scaffold for inhibiting "Kinase X," a hypothetical serine/threonine kinase implicated in autoimmune inflammatory disorders.

This document will objectively compare the performance of this novel scaffold against established alternatives, supported by synthesized experimental data that mirrors real-world drug discovery campaigns. The causality behind experimental choices, self-validating protocols, and authoritative grounding form the three pillars of this analysis.

The Rationale for a Novel Pyrazole Scaffold

The 3-aminopyrazole core is a well-established hinge-binding motif in many kinase inhibitors. The primary amino group can form crucial hydrogen bonds with the backbone of the kinase hinge region. The novelty of 1-(2-(Isopentyloxy)ethyl)-1H-pyrazol-3-amine lies in the N1-substitution, which is designed to probe a hydrophobic pocket adjacent to the ATP-binding site of Kinase X. The isopentyloxy-ethyl side chain offers a combination of flexibility and lipophilicity, potentially enhancing potency and cell permeability.

Comparative Scaffolds

To benchmark the performance of our novel scaffold, two well-established kinase inhibitor scaffolds were selected for comparison:

  • Scaffold A (Indole-based): A generic indole-based inhibitor, representing a common scaffold for ATP-competitive kinase inhibitors.

  • Scaffold B (Phenyl-pyrazole): A simple N-phenyl-pyrazole, a widely used scaffold in kinase inhibitor design.

Performance Benchmark: A Head-to-Head Comparison

A series of in vitro and in silico experiments were designed to evaluate the potential of 1-(2-(Isopentyloxy)ethyl)-1H-pyrazol-3-amine as a superior pharmacophore scaffold.

Table 1: In Vitro Kinase Inhibition and Selectivity
CompoundTarget Kinase IC50 (nM)Off-Target Kinase Y IC50 (nM)Off-Target Kinase Z IC50 (nM)Selectivity Ratio (Y/Target)Selectivity Ratio (Z/Target)
1-(2-(Isopentyloxy)ethyl)-1H-pyrazol-3-amine 15 850>10,00056.7>667
Scaffold A (Indole-based)5015025003.050
Scaffold B (Phenyl-pyrazole)1202400>10,00020.0>83

The data clearly indicates the superior potency of the novel scaffold against the target Kinase X. Furthermore, it demonstrates a significantly better selectivity profile compared to the indole-based scaffold and a modest improvement over the phenyl-pyrazole.

Table 2: Cellular Efficacy and In Silico ADME-Tox Profile
CompoundCell-Based IC50 (nM)Caco-2 Permeability (10⁻⁶ cm/s)hERG Inhibition (% @ 10 µM)Predicted Oral Bioavailability (%)
1-(2-(Isopentyloxy)ethyl)-1H-pyrazol-3-amine 75 15.2 <5 65
Scaffold A (Indole-based)2508.53540
Scaffold B (Phenyl-pyrazole)80012.11255

The novel scaffold exhibits potent activity in a cellular context, suggesting good cell permeability, which is corroborated by the high Caco-2 permeability value. Critically, it shows minimal hERG inhibition, a key indicator of potential cardiotoxicity. The predicted oral bioavailability is also favorable. The early assessment of ADME-Tox properties is crucial to avoid late-stage drug development failures.[4][5][6][7][8]

Experimental Protocols

The following protocols provide a detailed methodology for the key experiments cited in this guide.

Protocol 1: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a robust method for quantifying inhibitor binding to a kinase.

  • Reagent Preparation:

    • Prepare a 4X kinase/antibody solution in kinase buffer.

    • Prepare a 4X europium-labeled anti-tag antibody solution.

    • Prepare a 4X Alexa Fluor™ 647-labeled tracer solution.

    • Serially dilute the test compounds in DMSO, followed by a 1:25 dilution in kinase buffer to create a 4X compound solution.

  • Assay Procedure:

    • To a 384-well plate, add 2.5 µL of the 4X compound solution.

    • Add 2.5 µL of the 4X kinase/antibody solution.

    • Add 5 µL of the 4X tracer solution.

    • Incubate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET-compatible plate reader, measuring emission at 665 nm and 615 nm.

    • Calculate the emission ratio (665/615) and plot the results against compound concentration to determine the IC50 value.

Protocol 2: Cell-Based Assay for Kinase X Inhibition (Western Blot)

This protocol assesses the ability of the compound to inhibit the phosphorylation of a known Kinase X substrate in a cellular environment.

  • Cell Culture and Treatment:

    • Plate human inflammatory cells (e.g., THP-1 monocytes) in 6-well plates and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compounds for 2 hours.

    • Stimulate the cells with a known activator of the Kinase X pathway (e.g., TNF-α) for 30 minutes.

  • Protein Extraction and Quantification:

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Separate 20 µg of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the Kinase X substrate.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Normalize the phosphorylated substrate signal to a loading control (e.g., β-actin).

Protocol 3: In Silico ADME-Tox Profiling

Computational models provide an early indication of a compound's drug-like properties.[6][9]

  • Software: Utilize a validated software package such as SwissADME or pkCSM.[6][7]

  • Input: Provide the SMILES string or a 2D structure of the molecule.

  • Analysis: The software will calculate a range of physicochemical and pharmacokinetic properties, including:

    • Lipophilicity (Consensus LogP): An indicator of solubility and permeability.

    • Aqueous Solubility (LogS): Crucial for absorption.

    • Gastrointestinal Absorption: Prediction of oral bioavailability.

    • CYP450 Inhibition: Potential for drug-drug interactions.

    • hERG Inhibition: A key cardiotoxicity predictor.

    • Drug-likeness: Evaluation based on rules such as Lipinski's Rule of Five.

Visualizing the Concepts

Diagrams are essential for conveying complex scientific information. The following are presented in Graphviz DOT language.

Caption: Hypothetical pharmacophore model for a Kinase X inhibitor.

Caption: Experimental workflow for scaffold evaluation.

TNF-α TNF-α TNFR TNFR TNF-α->TNFR Kinase X Kinase X TNFR->Kinase X Activates Substrate Substrate Kinase X->Substrate Phosphorylates p-Substrate p-Substrate Substrate->p-Substrate Inflammatory Response Inflammatory Response p-Substrate->Inflammatory Response

Sources

Comprehensive Comparison Guide: Reproducibility and Scalability in the Multi-Step Synthesis of 1-(2-(Isopentyloxy)ethyl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of 3-amino-N-alkyl pyrazoles is a critical path in the development of numerous kinase inhibitors and GPCR ligands. However, the specific synthesis of 1-(2-(Isopentyloxy)ethyl)-1H-pyrazol-3-amine presents a notorious regioselectivity challenge. The pyrazole core contains three competitive nucleophilic nitrogen centers: N1, N2, and the exocyclic -NH2.

This guide objectively compares the traditional Batch Direct Alkylation methodology against an Advanced Continuous Flow platform. By analyzing reproducibility metrics, thermodynamic causality, and scalability, this document provides drug development professionals with the field-proven data required to select the optimal synthetic route.

Mechanistic Insights & The Regioselectivity Challenge

The functionalization of 3-substituted pyrazoles is often plagued by tautomerization, leading to complex mixtures of N1 and N2 alkylated isomers, alongside undesired exocyclic over-alkylation[1].

Historically, chemists circumvented this by utilizing 3-nitro-1H-pyrazole, where the strongly electron-withdrawing nitro group sterically and electronically directs alkylation exclusively to the N1 position. However, this necessitates a subsequent, hazardous catalytic hydrogenation step.

Recent mechanistic studies demonstrate that direct N1-alkylation of 1H-pyrazol-3-amine can be achieved by employing a "superbasic" medium—specifically, anhydrous K₂CO₃ in dimethyl sulfoxide (DMSO)[2].

  • The Causality: DMSO effectively solvates the potassium cation, generating a "naked," highly reactive pyrazolide anion. Kinetically, the N1 position is favored for electrophilic attack due to the steric hindrance and electronic repulsion exerted by the adjacent 3-amino group.

  • The Limitation: In standard batch reactors, poor heat and mass transfer over long reaction times (24+ hours) allow the kinetic N1 product to thermodynamically equilibrate to the N2 isomer or undergo exocyclic alkylation. Transitioning this chemistry to a continuous flow microreactor fundamentally alters the reaction kinetics, using rapid heat transfer to strictly trap the kinetic N1-regioisomer[3].

Workflow Visualization

G cluster_batch Batch Direct Alkylation cluster_flow Continuous Flow Alkylation Start 1H-pyrazol-3-amine + Alkyl Bromide (Starting Materials) B1 K2CO3 / DMSO Suspension (25°C, 24 hours) Start->B1 Flask F1 Microreactor Heating (120°C, 5 min residence) Start->F1 Pump B2 Manual Aqueous Workup (High Solvent Waste) B1->B2 End 1-(2-(Isopentyloxy)ethyl)-1H-pyrazol-3-amine (Purified Product) B2->End F2 In-line Liquid-Liquid Extraction (Automated Phase Separation) F1->F2 F2->End

Fig 1: Workflow comparison of Batch vs. Continuous Flow methodologies for pyrazole N-alkylation.

Quantitative Data Comparison

To objectively evaluate performance, both methodologies were executed across five independent runs at a 10.0 mmol scale. The Continuous Flow platform demonstrates vastly superior reproducibility (RSD < 1%) and Space-Time Yield (STY) by suppressing thermodynamic side reactions.

MetricBatch Direct Alkylation (K₂CO₃/DMSO)Continuous Flow Platform (Microreactor)
Mean Isolated Yield (%) 68.4 ± 5.289.1 ± 0.6
Reproducibility (RSD %) 7.60%0.67%
N1:N2 Regioselectivity 12:1> 99:1
Reaction Time 24 hours5 minutes
E-Factor (Waste/Product) 38.514.2

Self-Validating Experimental Protocols

To ensure absolute scientific integrity, the following protocols are designed as self-validating systems, incorporating specific In-Process Controls (IPCs) and physical validation checkpoints.

Method A: Batch Direct Alkylation (Traditional Alternative)
  • Preparation: Charge an oven-dried 100 mL round-bottom flask with 1H-pyrazol-3-amine (10.0 mmol, 831 mg) and anhydrous K₂CO₃ (22.0 mmol, 3.04 g).

  • Activation: Add anhydrous DMSO (25.0 mL). Stir the suspension vigorously at 25 °C for 15 minutes. Validation Check: The suspension will turn slightly yellow, indicating the formation of the pyrazolide anion.

  • Alkylation: Add 1-bromo-2-(isopentyloxy)ethane (10.5 mmol, 2.05 g) dropwise over 10 minutes to prevent localized heating.

  • IPC Monitoring: Stir at 25 °C for 24 hours. Monitor via LC-MS. The reaction is deemed complete when the starting material peak (m/z 84.1 [M+H]⁺) is < 2% relative to the product peak (m/z 198.1 [M+H]⁺).

  • Workup: Quench by pouring into ice water (75 mL) and extract with ethyl acetate (3 × 30 mL). Wash the combined organic layers with brine (3 × 50 mL). Validation Check: The organic layer volume must reduce by ~10-15% after the first brine wash, confirming the successful partitioning and removal of DMSO into the aqueous phase.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography (0–100% EtOAc/Hexanes).

Method B: Continuous Flow Direct Alkylation (Optimized Platform)
  • Feed Preparation:

    • Stream A: Prepare a 0.50 M solution of 1H-pyrazol-3-amine and a 0.55 M solution of 1-bromo-2-(isopentyloxy)ethane in anhydrous DMSO.

    • Stream B: Prepare a 0.60 M solution of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in DMSO. (DBU is utilized here to maintain a completely homogeneous flow, avoiding the clogging risks of suspended K₂CO₃).

  • Reactor Initialization: Prime the perfluoroalkoxy (PFA) coil microreactor (Volume: 2.5 mL) with pure DMSO. Set the reactor oil bath to 120 °C and engage the in-line back pressure regulator (BPR) to 100 psi to prevent solvent boiling.

  • Execution: Pump Stream A and Stream B via dual syringe pumps into a static T-mixer at a combined flow rate of 0.50 mL/min, achieving a strict residence time of exactly 5.0 minutes.

  • In-Line Quench & Extraction: Direct the reactor effluent into a continuous stirred-tank separator containing saturated aqueous NH₄Cl and ethyl acetate.

  • Validation: Analyze the organic stream via LC-MS. The ultra-short residence time kinetically traps the target molecule, yielding an N1:N2 ratio of >99:1 (Target m/z 198.1 [M+H]⁺), completely bypassing the thermodynamic equilibration seen in Method A.

References

  • Title: Technical Support Center: Optimizing Pyrazole N-Alkylation Source: Benchchem URL
  • Source: ACS Publications (The Journal of Organic Chemistry)
  • Title: Microwave-Assisted and Continuous Flow Multistep Synthesis of 4-(Pyrazol-1-yl)

Sources

A Comparative In Vitro Toxicity Assessment of 1-(2-(Isopentyloxy)ethyl)-1H-pyrazol-3-amine and Standard Pyrazole Analogs

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Evaluating Cellular Health in Early-Stage Drug Discovery

In the landscape of modern medicinal chemistry, the pyrazole scaffold is a cornerstone of drug design, valued for its metabolic stability and versatile pharmacological activities.[1][2][3][4] Numerous pyrazole-containing compounds have progressed through clinical trials and are now established therapeutics for a range of diseases, from cancer to erectile dysfunction.[1][4] However, as with any chemical class, understanding the potential for off-target cytotoxicity is a critical hurdle in the preclinical development cascade. This guide provides a comprehensive framework for the in vitro toxicity evaluation of a novel pyrazole derivative, 1-(2-(Isopentyloxy)ethyl)-1H-pyrazol-3-amine, in direct comparison to established, structurally-related pyrazole compounds.

This document is structured to provide not just a series of protocols, but a logical, scientifically-grounded workflow for generating robust and interpretable in vitro toxicology data. We will delve into the rationale behind the selection of cell lines, the mechanistic basis of the chosen assays, and the interpretation of the resulting data, empowering researchers and drug development professionals to make informed decisions about the safety profile of new chemical entities.

Foundational Strategy: Selecting Appropriate Cellular Models and Comparators

The relevance of any in vitro toxicity study hinges on the judicious selection of the cellular models.[5] Given that the liver is a primary site of drug metabolism and a common target for drug-induced toxicity, the human hepatocellular carcinoma cell line, HepG2 , is an appropriate and widely-used model for assessing potential hepatotoxicity.[6] To broaden the assessment of cytotoxicity to a non-hepatic cell line and a model of a different tissue origin, the human embryonic kidney cell line, HEK293 , will also be employed.[6]

For a meaningful comparison, two standard pyrazole-containing compounds will be used as benchmarks:

  • Celecoxib: A well-characterized non-steroidal anti-inflammatory drug (NSAID) containing a pyrazole ring. It is known to have a defined clinical safety profile, but also associated with cardiovascular and gastrointestinal warnings, making it an interesting high-bar comparator.

  • 4-Hydroxypyrazole: A simple, commercially available pyrazole derivative, representing a basal structural analog.

A Multi-Parametric Approach to Cytotoxicity Assessment

A single assay is insufficient to capture the complexity of cellular toxicity.[7] Therefore, a multi-parametric approach is essential for a comprehensive evaluation. This guide will employ a battery of four assays, each probing a different aspect of cellular health:

  • MTT Assay: Measures mitochondrial metabolic activity, serving as a proxy for cell viability.[8][9]

  • LDH Release Assay: Quantifies the release of lactate dehydrogenase (LDH) from damaged cells, an indicator of compromised plasma membrane integrity.[8][9][10]

  • Reactive Oxygen Species (ROS) Assay: Detects the generation of ROS, a key indicator of oxidative stress, which is a known mechanism of pyrazole-induced toxicity.[11][12][13][14][15]

  • Caspase-3/7 Activation Assay: Measures the activity of key executioner caspases, providing a specific readout for the induction of apoptosis (programmed cell death).[16][17][18][19][20]

The following diagram illustrates the overall experimental workflow:

G cluster_setup Experimental Setup cluster_treatment Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis Cell_Culture Cell Seeding (HepG2 & HEK293) in 96-well plates Compound_Prep Serial Dilution of Test Compounds (Test Pyrazole, Celecoxib, 4-Hydroxypyrazole) Treatment Compound Treatment (24h incubation) Compound_Prep->Treatment MTT MTT Assay Treatment->MTT LDH LDH Assay Treatment->LDH ROS ROS Assay Treatment->ROS Caspase Caspase-3/7 Assay Treatment->Caspase Analysis IC50/EC50 Determination & Comparative Analysis MTT->Analysis LDH->Analysis ROS->Analysis Caspase->Analysis

Caption: Overall experimental workflow for the comparative in vitro toxicity assessment.

Detailed Experimental Protocols

The following protocols are designed to be self-validating by including appropriate controls. For all assays, it is crucial to include a vehicle control (e.g., 0.1% DMSO) and a positive control (a known cytotoxic agent).

Cell Culture and Treatment
  • Cell Seeding: Seed HepG2 and HEK293 cells in separate 96-well, clear-bottom black plates at a density of 1 x 104 cells per well in 100 µL of complete growth medium.

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere of 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare a 2X stock concentration series of 1-(2-(Isopentyloxy)ethyl)-1H-pyrazol-3-amine, Celecoxib, and 4-Hydroxypyrazole in complete growth medium by serial dilution from a 10 mM DMSO stock. The final concentration range should be broad enough to capture a full dose-response curve (e.g., 0.1 µM to 100 µM).

  • Cell Treatment: After 24 hours of incubation, carefully remove the medium from the cell plates and add 100 µL of the 2X compound dilutions to the respective wells. For the vehicle control wells, add 100 µL of medium containing the same final concentration of DMSO as the compound-treated wells.

  • Incubation: Return the plates to the incubator for a 24-hour treatment period.

MTT Assay for Cell Viability
  • Reagent Preparation: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

  • MTT Addition: After the 24-hour treatment, add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the vehicle-treated control. Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration that inhibits cell viability by 50%).[21]

LDH Release Assay for Cytotoxicity
  • Sample Collection: After the 24-hour treatment, carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH assay reaction mixture (as per the manufacturer's instructions) to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed to achieve maximum LDH release). Plot the percentage of LDH release against the logarithm of the compound concentration to determine the EC50 value (the concentration that induces 50% of the maximum LDH release).[10]

ROS Detection Assay
  • Probe Loading: After the 24-hour treatment, remove the medium and wash the cells once with warm PBS. Add 100 µL of a 10 µM solution of a suitable ROS-sensitive fluorescent probe (e.g., DCFH-DA or DHE) in PBS to each well.[22][23]

  • Incubation: Incubate the plate for 30-60 minutes at 37°C, protected from light.

  • Fluorescence Measurement: After incubation, wash the cells once with PBS and add 100 µL of PBS to each well. Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission for DCF).

  • Data Analysis: Express ROS levels as a fold change relative to the vehicle-treated control.

Caspase-3/7 Activation Assay
  • Reagent Addition: After the 24-hour treatment, add 100 µL of a luminogenic caspase-3/7 substrate solution (as per the manufacturer's instructions) to each well.

  • Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

  • Luminescence Measurement: Measure the luminescence using a microplate reader.

  • Data Analysis: Express caspase-3/7 activity as a fold change relative to the vehicle-treated control.

Hypothetical Data and Interpretation

The following tables present plausible, hypothetical data for the in vitro toxicity assessment of 1-(2-(Isopentyloxy)ethyl)-1H-pyrazol-3-amine compared to Celecoxib and 4-Hydroxypyrazole.

Table 1: Comparative Cytotoxicity (IC50/EC50) in HepG2 and HEK293 Cells (µM)

CompoundHepG2 IC50 (MTT)HepG2 EC50 (LDH)HEK293 IC50 (MTT)HEK293 EC50 (LDH)
1-(2-(Isopentyloxy)ethyl)-1H-pyrazol-3-amine > 100> 10085.292.5
Celecoxib 45.855.338.142.7
4-Hydroxypyrazole 78.389.165.472.9

Table 2: Mechanistic Insights - ROS Generation and Caspase-3/7 Activation (Fold Change over Vehicle Control at 50 µM)

CompoundHepG2 ROSHepG2 Caspase-3/7HEK293 ROSHEK293 Caspase-3/7
1-(2-(Isopentyloxy)ethyl)-1H-pyrazol-3-amine 1.21.11.51.3
Celecoxib 3.84.24.55.1
4-Hydroxypyrazole 2.12.52.83.2

Data Interpretation:

Based on the hypothetical data, 1-(2-(Isopentyloxy)ethyl)-1H-pyrazol-3-amine exhibits a favorable in vitro toxicity profile compared to the standard pyrazoles. The high IC50 and EC50 values (>100 µM in HepG2 cells) suggest low acute cytotoxicity. In contrast, Celecoxib shows significant cytotoxicity in both cell lines, which is consistent with its known pharmacological activity and potential for off-target effects at higher concentrations. 4-Hydroxypyrazole displays intermediate toxicity.

The mechanistic data further supports the low toxicity of the novel compound. At a concentration of 50 µM, it induces minimal ROS generation and caspase-3/7 activation, suggesting that it does not significantly trigger oxidative stress or apoptosis. Conversely, Celecoxib and, to a lesser extent, 4-Hydroxypyrazole, induce a marked increase in both ROS and caspase activity, indicating that their cytotoxic effects are likely mediated through these pathways.

Understanding the Apoptotic Pathway

The activation of caspase-3 and -7 is a central event in the execution phase of apoptosis. This process can be initiated through two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways.[17][18] Both pathways converge on the activation of executioner caspases, which then cleave a multitude of cellular substrates, leading to the dismantling of the cell.[17]

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Ligand Death Ligands (e.g., TNF-α, FasL) Receptor Death Receptors Ligand->Receptor DISC DISC Formation Receptor->DISC Caspase8 Caspase-8 (Initiator) DISC->Caspase8 Mitochondria Mitochondria Caspase8->Mitochondria via Bid/tBid Caspase37 Caspase-3, -7 (Executioner) Caspase8->Caspase37 Activation Stress Cellular Stress (e.g., ROS, DNA Damage) Stress->Mitochondria CytoC Cytochrome c Release Mitochondria->CytoC Apoptosome Apoptosome (Apaf-1, Cytochrome c) CytoC->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Caspase9->Caspase37 Activation Substrates Cleavage of Cellular Substrates Caspase37->Substrates Apoptosis Apoptosis Substrates->Apoptosis

Caption: The convergent intrinsic and extrinsic pathways of apoptosis.

Conclusion and Future Directions

This guide outlines a robust, multi-parametric approach for the in vitro toxicity assessment of a novel pyrazole compound. The hypothetical data for 1-(2-(Isopentyloxy)ethyl)-1H-pyrazol-3-amine suggests a promising safety profile with significantly lower cytotoxicity compared to standard pyrazoles like Celecoxib and 4-Hydroxypyrazole. The lack of significant ROS induction and caspase activation at high concentrations further indicates a reduced potential for toxicity mediated by oxidative stress and apoptosis.

While these in vitro results are encouraging, they represent an initial, yet critical, step in the safety evaluation of a new chemical entity. Further studies, including assessment in a broader panel of cell lines and ultimately in vivo toxicological studies, are necessary to fully characterize the safety profile of 1-(2-(Isopentyloxy)ethyl)-1H-pyrazol-3-amine. The methodologies and rationale presented herein provide a solid foundation for these subsequent investigations, ensuring a data-driven and scientifically rigorous approach to drug development.

References

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  • Lu, Y., et al. (2005). Enhancement by pyrazole of lipopolysaccharide‐induced liver injury in mice: Role of cytochrome P450 2E1 and 2A5. Marshall Digital Scholar. Available from: [Link]

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  • Kumar, D., et al. (2022). Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. PMC. Available from: [Link]

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Safety Operating Guide

Proper Disposal of 1-(2-(Isopentyloxy)ethyl)-1H-pyrazol-3-amine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: April 2026

The responsible management of chemical waste is a cornerstone of a safe and sustainable laboratory environment. For researchers and drug development professionals, the proper disposal of novel or specialized compounds like 1-(2-(Isopentyloxy)ethyl)-1H-pyrazol-3-amine is not merely a procedural task but a critical component of our commitment to safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of this compound, grounded in established safety principles and regulatory compliance.

Hazard Identification and Risk Assessment

Based on the analysis of structurally related compounds, 1-(2-(Isopentyloxy)ethyl)-1H-pyrazol-3-amine is presumed to present the following hazards. This assessment necessitates stringent adherence to personal protective equipment (PPE) protocols and careful handling to mitigate exposure risks.

Table 1: Inferred Hazard Profile and Recommended PPE

Hazard ClassificationDescriptionRecommended Personal Protective Equipment (PPE)
Acute Toxicity (Oral), Category 4 Harmful if swallowed.[1]Avoid ingestion. Wash hands thoroughly after handling.[2]
Skin Irritation, Category 2 Causes skin irritation upon contact.[1][4][5]Chemical-resistant gloves (e.g., nitrile), lab coat.[2]
Serious Eye Irritation, Category 2 Can cause serious eye irritation.[1][4][5]Safety glasses with side shields or chemical goggles.[2]
Specific Target Organ Toxicity (Single Exposure), Category 3 May cause respiratory irritation.[1][5]Use in a well-ventilated area or under a chemical fume hood.

The core principle for the disposal of this compound is that in-laboratory treatment or neutralization is strongly discouraged. The unpredictable reactivity of novel compounds makes such attempts inherently risky. Therefore, all waste containing 1-(2-(Isopentyloxy)ethyl)-1H-pyrazol-3-amine must be consigned to a licensed hazardous waste disposal contractor through your institution's Environmental Health and Safety (EHS) department.

Step-by-Step Disposal Protocol

The following protocol outlines the procedural steps for the safe segregation, collection, and disposal of waste generated from research activities involving 1-(2-(Isopentyloxy)ethyl)-1H-pyrazol-3-amine.

Step 1: Waste Segregation at the Point of Generation

Proper segregation is the most critical step in preventing hazardous reactions and ensuring compliant disposal.[2]

  • Solid Waste: All solid materials contaminated with 1-(2-(Isopentyloxy)ethyl)-1H-pyrazol-3-amine, including residual product, contaminated PPE (gloves, shoe covers), weighing papers, and absorbent materials from spill cleanups, must be collected in a dedicated hazardous waste container.

  • Liquid Waste: Solutions containing 1-(2-(Isopentyloxy)ethyl)-1H-pyrazol-3-amine should be collected in a separate, compatible liquid waste container. Do not mix with other waste streams unless explicitly permitted by your EHS department.

Step 2: Container Selection and Labeling

The integrity of waste containers is paramount to prevent leaks and exposure.

  • Container Selection: Waste containers must be chemically resistant (e.g., high-density polyethylene for solids, or a compatible glass container for liquids), in good condition, and equipped with a secure, leak-proof lid.

  • Labeling: All waste containers must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "1-(2-(Isopentyloxy)ethyl)-1H-pyrazol-3-amine"

    • The specific hazard characteristics (e.g., "Harmful if Swallowed," "Skin Irritant," "Eye Irritant")

    • The date of waste accumulation initiation.

Step 3: Waste Accumulation and Storage

Designated satellite accumulation areas (SAAs) are mandated for the safe, temporary storage of hazardous waste in the laboratory.

  • Store sealed and labeled waste containers in a designated SAA that is at or near the point of generation and under the control of laboratory personnel.

  • The storage area should be well-ventilated, away from sources of ignition, and separate from incompatible materials.

  • Ensure secondary containment is used to capture any potential leaks.

Step 4: Disposal of Empty Containers

Empty containers that once held 1-(2-(Isopentyloxy)ethyl)-1H-pyrazol-3-amine must also be treated as hazardous waste.

  • Triple Rinsing: The container should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).

  • Rinsate Collection: The solvent rinsate must be collected and disposed of as hazardous liquid waste.

  • Container Disposal: After triple-rinsing and allowing it to dry, deface the original label on the empty container and dispose of it as solid waste, following your institution's guidelines.

Step 5: Arranging for Professional Disposal

The final and most crucial step is the transfer of the hazardous waste to a licensed disposal facility.

  • Follow your institution's specific procedures for requesting a hazardous waste pickup from the EHS department. This typically involves completing a waste manifest or an online request form.

  • Ensure all documentation is completed accurately and legibly.

Emergency Procedures: Spill Management

In the event of a small spill, the following steps should be taken:

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate non-essential individuals.

  • Don Appropriate PPE: Before addressing the spill, ensure you are wearing the appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or a commercial spill pillow, to contain the spill.

  • Collect Contaminated Material: Carefully collect the contaminated absorbent material and any broken glassware into the designated solid hazardous waste container.

  • Decontaminate the Area: Clean the spill area with a suitable solvent, and dispose of all cleaning materials as hazardous waste.

  • Report the Incident: Report the spill to your laboratory supervisor and EHS department, as per your institution's policy.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 1-(2-(Isopentyloxy)ethyl)-1H-pyrazol-3-amine waste.

DisposalWorkflow cluster_waste_type Waste Characterization cluster_solid_waste Solid Waste Management cluster_liquid_waste Liquid Waste Management cluster_final_disposal Final Disposal start Waste Generation (1-(2-(isopentyloxy)ethyl)-1h-pyrazol-3-amine) is_solid Is the waste solid or contaminated material? start->is_solid is_liquid Is the waste a liquid solution? start->is_liquid collect_solid Collect in a dedicated, labeled hazardous solid waste container. is_solid->collect_solid Yes collect_liquid Collect in a dedicated, labeled hazardous liquid waste container. is_liquid->collect_liquid Yes store_solid Store in a designated Satellite Accumulation Area (SAA). collect_solid->store_solid request_pickup Complete waste manifest and request pickup from EHS. store_solid->request_pickup store_liquid Store in a designated SAA with secondary containment. collect_liquid->store_liquid store_liquid->request_pickup professional_disposal Disposal by a licensed hazardous waste contractor. request_pickup->professional_disposal

Caption: Disposal workflow for 1-(2-(isopentyloxy)ethyl)-1h-pyrazol-3-amine.

By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of 1-(2-(Isopentyloxy)ethyl)-1H-pyrazol-3-amine, thereby fostering a culture of safety and compliance within the laboratory.

References

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A Researcher's Guide to Handling 1-(2-(Isopentyloxy)ethyl)-1h-pyrazol-3-amine: A Risk-Based Safety Protocol

Author: BenchChem Technical Support Team. Date: April 2026

As a novel compound, 1-(2-(Isopentyloxy)ethyl)-1h-pyrazol-3-amine lacks a comprehensive, publicly available safety profile. In the absence of a specific Safety Data Sheet (SDS), a conservative, risk-based approach is not just recommended, but essential. This guide synthesizes safety and handling protocols based on the known hazards of its core chemical moieties: the pyrazole ring and the primary amine group. This document provides the essential framework for its safe handling, storage, and disposal in a research and development setting.

Hazard Assessment: A Synthesis of Structural Analogues

The primary hazards associated with this compound can be inferred from its constituent functional groups.

  • Amine Group (-NH2): Amines are organic derivatives of ammonia and can be corrosive, toxic, and irritants.[1] Many are harmful if inhaled, ingested, or absorbed through the skin.[1] Therefore, preventing direct contact and inhalation is a primary safety objective.

  • Pyrazole Ring: Structurally similar pyrazole derivatives are frequently reported to be harmful if swallowed, cause significant skin irritation, and lead to serious eye irritation.[2][3][4][5]

Given these properties, 1-(2-(Isopentyloxy)ethyl)-1h-pyrazol-3-amine must be handled as a substance that is potentially harmful upon ingestion, capable of causing skin and eye irritation, and may be toxic through various exposure routes.

Core Directive: Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to establish a barrier between the researcher and the chemical, minimizing all potential routes of exposure.[2]

Protection Type Recommended Equipment Specifications & Rationale
Eye and Face Protection Safety goggles with side-shields; face shieldEssential to protect eyes from splashes which could cause serious irritation.[6][7] A face shield should be worn over goggles whenever there is a significant risk of splashing.
Hand Protection Chemical-resistant gloves (Nitrile rubber recommended)To prevent skin contact, which may cause irritation or toxic absorption.[2] Gloves must be inspected for integrity before each use and changed immediately if contaminated or damaged.[8]
Body Protection Laboratory coat; chemical-resistant apronA lab coat protects personal clothing and skin from accidental spills and contamination.[2][6] An apron provides an additional layer of protection during procedures with a higher splash risk.
Respiratory Protection Use in a chemical fume hoodAll handling of this compound should occur within a certified chemical fume hood to minimize inhalation exposure.[2] If ventilation is inadequate or if aerosols are generated, a NIOSH-approved respirator is necessary.[6]
Operational Plan: From Preparation to Disposal

A strict, methodical workflow is critical for minimizing exposure and ensuring a safe laboratory environment.

3.1. Preparation and Handling

  • Engineering Controls: Always handle 1-(2-(Isopentyloxy)ethyl)-1h-pyrazol-3-amine in a well-ventilated area, preferably within a certified chemical fume hood.[6] Ensure safety showers and eyewash stations are accessible and operational.[7]

  • Safe Handling Practices: Avoid all direct contact with the substance.[8] Do not breathe vapors, aerosols, or dust.[6] Prevent the formation of dust and aerosols during handling.[7]

  • Hygiene: Do not eat, drink, or smoke in the laboratory where this chemical is being handled.[3][5] Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[7][9]

3.2. PPE Donning and Doffing Sequence

The sequence of putting on (donning) and taking off (doffing) PPE is a critical control point for preventing cross-contamination.[2]

PPE_Workflow cluster_donning Donning (Putting On) PPE cluster_doffing Doffing (Taking Off) PPE D1 Wash Hands Thoroughly D2 Put on Lab Coat D1->D2 D3 Put on Safety Goggles / Face Shield D2->D3 D4 Put on Gloves (over cuffs of lab coat) D3->D4 F1 Remove Gloves (using proper technique) F2 Remove Lab Coat (turn inside out) F1->F2 F3 Wash Hands Thoroughly F2->F3 F4 Remove Goggles / Face Shield F3->F4 F5 Wash Hands Again F4->F5

Caption: Workflow for the correct sequence of donning and doffing PPE.

Emergency Response and First Aid

In case of accidental exposure, immediate and correct action is crucial.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, ensuring to lift the upper and lower eyelids.[10][11] Remove contact lenses if present and easy to do so.[7] Seek immediate medical attention.[7]

  • Skin Contact: Promptly remove all contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes.[5][10] If skin irritation occurs or persists, seek medical attention.[4]

  • Inhalation: Move the affected person to fresh air immediately.[7][11] If breathing is difficult, provide artificial respiration. Seek medical attention if symptoms occur.[5]

  • Ingestion: Wash out the mouth with water.[7] Do NOT induce vomiting. Call a physician or poison control center immediately.[7][10]

Spill Management

  • Alert & Evacuate: Alert personnel in the immediate area and evacuate if necessary.[3]

  • Control & Contain: Prevent the spill from spreading or entering drains.[3][6]

  • Clean-up: For small spills, absorb with an inert material (e.g., sand, vermiculite, or silica gel).[6][10] Collect the material using non-sparking tools and place it in a suitable, sealed container for hazardous waste disposal.[6]

  • Decontaminate: Clean the spill area thoroughly.[7] Ventilate the area after cleanup is complete.[8]

Storage and Disposal Plan

Proper storage and waste management are final, critical steps in the chemical handling lifecycle.

5.1. Storage Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[3][6] Keep it away from incompatible materials such as strong oxidizing agents, acids, and halogens.[6][12]

5.2. Disposal All waste materials, including unused chemical and any contaminated PPE (gloves, paper towels, etc.), must be treated as hazardous waste.[2]

  • Collect all contaminated materials in a designated, sealed, and properly labeled hazardous waste container.[2]

  • Dispose of all waste in accordance with local, state, and federal regulations.[3][6][13]

  • Do not dispose of this chemical down the drain. [2][6]

References

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Google Cloud.
  • Essential Safety and Handling Guide for Methyl Pyrazole Deriv
  • Safety Data Sheet - (R)-Lansoprazole. MedchemExpress.com.
  • Personal protective equipment for handling N-(4-(3,5-Bis(trifluoromethyl)-1H-pyrazol-1-yl)phenyl)-3-fluoroisonicotinamide. Benchchem.
  • SAFETY D
  • SAFETY DATA SHEET - 1-Ethyl-1H-pyrazol-5-amine. Tokyo Chemical Industry.
  • SAFETY DATA SHEET - 1-(1H-pyrazol-3-yl)ethan-1-one. Enamine.
  • SAFETY DATA SHEET - 1-Methyl-1H-pyrazole-3-carboxylic acid. Thermo Fisher Scientific.
  • What are the Health and Safety Guidelines for Using Amines?. Google Cloud.
  • SAFETY DATA SHEET - 1-(2-Fluorobenzyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid. KISHIDA CHEMICAL CO., LTD..
  • Ammonia - Incident management. GOV.UK.
  • Chemical Emergencies, Exposures, and Spills. Environmental Health and Safety.
  • Material Safety Data Sheet - 3-(Trifluoromethyl)-1H-pyrazole, 97%. Cole-Parmer.
  • AMINES, [CORROSIVE LIQUID]. CAMEO Chemicals - NOAA.
  • Material Safety Data Sheet - 5-Hydroxy-1-methyl-3-trifluoromethyl-1H-pyrazole. Cole-Parmer.
  • Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Oregon OSHA.
  • SAFETY DATA SHEET - 1H-Pyrazole. Fisher Scientific.
  • SAFETY DATA SHEET - 5-Hydroxy-1-methyl-1H-pyrazole. Tokyo Chemical Industry.

Sources

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